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Foundational

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Chemical Properties of p-Nitro-N-methylaniline Hydrochloride Abstract This technical guide provides a comprehensive overview of the chemical properties of p-nitro-N-methylaniline hydroc...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Chemical Properties of p-Nitro-N-methylaniline Hydrochloride

Abstract

This technical guide provides a comprehensive overview of the chemical properties of p-nitro-N-methylaniline hydrochloride (p-NMA·HCl). While the parent compound, p-nitro-N-methylaniline (p-NMA), is well-documented, this guide focuses on the hydrochloride salt, a form often utilized to enhance aqueous solubility and handling characteristics. This document synthesizes available data on the free base with established chemical principles to offer insights into the synthesis, physicochemical properties, spectral characteristics, reactivity, and potential applications of p-NMA·HCl. The content is tailored for professionals in research and development, offering both established data and predictive analysis based on foundational chemical theory.

Introduction: The Significance of p-Nitro-N-methylaniline and its Hydrochloride Salt

p-Nitro-N-methylaniline (also known as N-methyl-4-nitroaniline) is a key aromatic intermediate in various industrial syntheses.[1][2] Its molecular structure, featuring a nitro group electron-withdrawing from the aromatic ring and an N-methylamino group, imparts a unique reactivity profile, making it a valuable precursor for dyes, pigments, pharmaceuticals, and agrochemicals.[1][2][3][4] Furthermore, it has found applications as a stabilizer in energetic materials.[5][6]

The conversion of p-NMA into its hydrochloride salt is a common strategy to improve its solubility in aqueous media, a critical factor in many chemical processes and formulations. The protonation of the secondary amine to form the corresponding ammonium salt significantly alters the compound's physical and, to some extent, chemical properties. This guide will explore these properties in detail.

Molecular Structure and Physicochemical Properties

The chemical structure of p-nitro-N-methylaniline consists of a benzene ring substituted with a nitro group at the para position (C4) and an N-methylamino group at C1. Upon treatment with hydrochloric acid, the lone pair of electrons on the nitrogen atom of the N-methylamino group accepts a proton, forming the hydrochloride salt.

Physicochemical Data

The following table summarizes the known physicochemical properties of the free base, p-nitro-N-methylaniline, and provides predicted properties for its hydrochloride salt based on general principles of amine salt formation.

Propertyp-Nitro-N-methylaniline (Free Base)p-Nitro-N-methylaniline Hydrochloride (Predicted)
Molecular Formula C₇H₈N₂O₂C₇H₉ClN₂O₂
Molecular Weight 152.15 g/mol [7]188.61 g/mol
Appearance Brownish-yellow prisms or yellow powder[7]Likely a crystalline solid, potentially off-white to yellow.
Melting Point 149-151 °C[5]Expected to be higher than the free base due to ionic character.
Boiling Point Decomposes[7][8]Decomposes, likely at a lower temperature than the free base.
Solubility Insoluble in water (<0.1 g/100 mL at 19 °C)[5][8]; Soluble in organic solvents.[1]Expected to have significantly higher solubility in water and lower solubility in non-polar organic solvents.
pKa 0.56 ± 0.12 (Predicted)[5]Not applicable (it is the salt of a weak base).

Synthesis and Purification

The synthesis of p-nitro-N-methylaniline hydrochloride is a straightforward acid-base reaction. A generalized laboratory protocol is provided below.

Experimental Protocol: Synthesis of p-Nitro-N-methylaniline Hydrochloride
  • Dissolution: Dissolve a known quantity of p-nitro-N-methylaniline free base in a suitable organic solvent, such as diethyl ether or isopropanol.

  • Acidification: While stirring, slowly add a stoichiometric amount of concentrated hydrochloric acid or a solution of hydrogen chloride in an organic solvent (e.g., ethereal HCl).

  • Precipitation: The hydrochloride salt will precipitate out of the solution as a solid. The reaction is typically exothermic and may require cooling.

  • Isolation: Collect the precipitate by vacuum filtration.

  • Washing: Wash the collected solid with a small amount of the organic solvent used for the reaction to remove any unreacted starting material or excess acid.

  • Drying: Dry the product under vacuum to remove any residual solvent.

This procedure is analogous to the formation of p-nitroaniline hydrochloride from its free base.[9]

Spectral Analysis: A Comparative Perspective

The formation of the hydrochloride salt induces notable changes in the spectral data of the compound, primarily due to the protonation of the nitrogen atom.

¹H NMR Spectroscopy

In the ¹H NMR spectrum of the free base, the N-methyl protons typically appear as a singlet or a doublet (if coupled to the N-H proton) around 2.8-2.9 ppm in CDCl₃.[10] The aromatic protons exhibit a characteristic AA'BB' system. Upon protonation to form the hydrochloride salt, the following changes are anticipated:

  • N-H Proton: A new, broad signal corresponding to the N-H₂⁺ proton will appear, likely at a downfield chemical shift.

  • N-Methyl Protons: The signal for the N-methyl protons will shift downfield due to the increased electron-withdrawing effect of the protonated nitrogen.

  • Aromatic Protons: The chemical shifts of the aromatic protons will also be affected, likely shifting downfield due to the increased inductive effect of the -NH₂⁺(CH₃) group.

Infrared (IR) Spectroscopy

The IR spectrum provides clear evidence of hydrochloride salt formation.

  • N-H Stretching: For the free base, a characteristic N-H stretching vibration is observed around 3369 cm⁻¹.[11] In the hydrochloride salt, this peak will disappear and be replaced by a broad and strong absorption band in the region of 2400-2800 cm⁻¹, which is characteristic of the N⁺-H stretching in amine hydrochlorides.

  • NO₂ Stretching: The asymmetric and symmetric stretching vibrations of the nitro group, typically observed around 1500-1530 cm⁻¹ and 1300-1350 cm⁻¹ respectively, may experience a slight shift due to changes in the electronic environment of the aromatic ring.

The following diagram illustrates the workflow for the synthesis and characterization of p-nitro-N-methylaniline hydrochloride.

G cluster_synthesis Synthesis cluster_characterization Characterization start p-Nitro-N-methylaniline (Free Base) dissolve Dissolve in Organic Solvent start->dissolve acidify Add HCl dissolve->acidify precipitate Precipitation acidify->precipitate isolate Filter and Wash precipitate->isolate dry Dry under Vacuum isolate->dry end_synthesis p-Nitro-N-methylaniline HCl (Product) dry->end_synthesis nmr ¹H NMR Spectroscopy end_synthesis->nmr ir IR Spectroscopy end_synthesis->ir mp Melting Point Analysis end_synthesis->mp G main p-Nitro-N-methylaniline HCl free_base p-Nitro-N-methylaniline (Free Base) main->free_base  Base (e.g., NaOH) diamine N¹-methylbenzene-1,4-diamine main->diamine Reduction (e.g., Sn/HCl)

Caption: Key reactions of p-nitro-N-methylaniline hydrochloride.

Applications and Research Interest

The applications of p-nitro-N-methylaniline hydrochloride are closely tied to those of its free base, with the primary advantage of the salt being its enhanced aqueous solubility.

  • Intermediate in Synthesis: The hydrochloride salt can serve as a more easily handled and water-soluble form of p-nitro-N-methylaniline for various chemical syntheses. [2]This is particularly advantageous in processes where aqueous reaction media are preferred.

  • Dye and Pigment Manufacturing: As a precursor to various dyes, the hydrochloride form can be used in aqueous-based dyeing processes. [2][3]* Pharmaceutical and Agrochemical Research: In the development of new pharmaceuticals and agrochemicals, the hydrochloride salt can be used as a starting material or intermediate, facilitating formulation and biological testing in aqueous systems. [1][3][4]

Safety and Handling

p-Nitro-N-methylaniline and its salts should be handled with care. The free base is known to be toxic by ingestion, inhalation, and skin absorption, and may cause methemoglobinemia. [12]It is also a suspected irritant. [12]Similar toxicity is expected for the hydrochloride salt. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.

Conclusion

p-Nitro-N-methylaniline hydrochloride is an important derivative of its well-established free base, offering the significant advantage of increased aqueous solubility. This technical guide has provided a detailed overview of its anticipated chemical and physical properties, drawing upon data from the free base and fundamental chemical principles. While specific experimental data for the hydrochloride salt is limited in the public domain, the information presented here offers a robust foundation for researchers and professionals working with this compound. Further experimental characterization of the hydrochloride salt would be a valuable contribution to the chemical literature.

References

  • Stenutz, R. p-nitro-N-methylaniline. NIST. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 7483, N-Methyl-4-nitroaniline. PubChem. [Link]

  • AZoM. An Introduction to the Synthesis of p-Nitroaniline via a Multi-Step Sequence. AZoM. [Link]

  • Carbon, R. Synthesis of p-Nitroaniline via a Multi-Step Sequence. University of Leicester. [Link]

  • De la Fuente, J. L., & Claramunt, R. M. (1998). Solvent effects on the infrared spectra of nitro-N-methylanilines: intra- and inter-molecular interactions and molecular configurations. Journal of the Chemical Society, Perkin Transactions 2, (5), 1099-1103.
  • Scribd. EXP.3. Synthesis of p-nitroaniline from aniline based on protection/deprotection of amine group. Scribd. [Link]

  • Scribd. Preparation of P-Nitroaniline. Scribd. [Link]

  • ResearchGate. FT-IR spectra of p-nitroaniline (a) control and (b) treated. ResearchGate. [Link]

  • Dahlqvist, K. I. (1965). NMR Spectra of Some Nitro-substituted N-Alkylanilines I. Acta Chemica Scandinavica, 19, 2316-2322.
  • MSPL. N-Methylaniline: Key Applications in Oil & Gas, Pharma, and Manufacturing. MSPL. [Link]

  • Wikipedia. 4-Nitroaniline. Wikipedia. [Link]

  • Wikipedia. N-Methylaniline. Wikipedia. [Link]

  • PharmaCompass. p-Nitroaniline | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry. PharmaCompass. [Link]

  • ResearchGate. FT-IR spectra of (a) N-methyl-4-nitroaniline (NMNA) and (b) NMNAIPA... ResearchGate. [Link]

  • ResearchGate. N-Methy-4-Nitroaniline (MNA). ResearchGate. [Link]

  • Haz-Map. N-Methyl-4-nitroaniline. Haz-Map. [Link]

Sources

Exploratory

Technical Guide: Scalable Synthesis of p-Nitro-N-methylaniline Hydrochloride

Topic: Audience: Researchers, Process Chemists, and Drug Development Professionals.[1][2] Executive Summary p-Nitro-N-methylaniline (N-methyl-4-nitroaniline; MNA) is a critical intermediate in the synthesis of azo dyes,...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Audience: Researchers, Process Chemists, and Drug Development Professionals.[1][2]

Executive Summary

p-Nitro-N-methylaniline (N-methyl-4-nitroaniline; MNA) is a critical intermediate in the synthesis of azo dyes, pharmaceutical agents, and as a stabilizer for energetic materials (e.g., inhibiting the decomposition of nitrate esters).[1][2] While the free base (CAS 100-15-2) is the primary commercial form, the hydrochloride salt is often generated transiently during purification or specifically required for aqueous solubility in early-stage drug formulation.[1][2]

This guide details two distinct synthesis pathways selected for their operational reliability:

  • The Industrial Standard (SnAr): A scalable, atom-efficient route using p-nitrochlorobenzene.[1][2]

  • The Precision Lab Route (Reductive Alkylation/Protection): A high-purity method avoiding high-pressure reactors, ideal for gram-scale research.[1][2]

Retrosynthetic Analysis

The synthesis of p-nitro-N-methylaniline can be deconstructed into two primary disconnections. The choice depends on available equipment (autoclave vs. standard glassware) and purity requirements.[1][2]

Retrosynthesis Target p-Nitro-N-methylaniline (Target) P1 p-Nitrochlorobenzene + Methylamine Target->P1 Path A: SnAr (Industrial) P2 p-Nitroaniline + Methylating Agent Target->P2 Path B: N-Alkylation (Lab Scale)

Figure 1: Retrosynthetic disconnection showing the two primary routes.

Pathway A: Nucleophilic Aromatic Substitution (SnAr)

Context: This is the dominant industrial route due to the high reactivity of p-nitrochlorobenzene toward nucleophiles.[1][2] The nitro group at the para position strongly withdraws electron density, activating the ring for chloride displacement.[1][2]

Mechanism: The Meisenheimer Complex

The reaction proceeds via an addition-elimination mechanism.[1][2] The amine attacks the ipso-carbon, forming a resonance-stabilized anionic intermediate (Meisenheimer complex) before chloride expulsion.[1][2]

SnAr_Mechanism Start p-Nitrochlorobenzene Complex Meisenheimer Complex Start->Complex Addition Nu Methylamine (Nu:) Nu->Complex Product p-Nitro-N-methylaniline Complex->Product Elimination Leaving HCl Complex->Leaving

Figure 2: SnAr mechanism showing the critical intermediate complex.[1][2]

Experimental Protocol (Scalable)
  • Precursors: p-Nitrochlorobenzene (1.0 eq), Methylamine (40% aq.[1][2] solution, 5.0 eq).

  • Catalyst: Tetrabutylammonium bromide (TBAB) (0.05 eq) - Optional, improves phase transfer.[1][2]

Step-by-Step Workflow:

  • Charging: Load p-nitrochlorobenzene (157.6 g, 1.0 mol) into a high-pressure autoclave (Hastelloy or Stainless Steel).

  • Amine Addition: Add 40% aqueous methylamine (388 g, 5.0 mol). The excess amine acts as both reactant and acid scavenger.[1][2]

  • Reaction: Seal the reactor. Heat to 130–140°C .[1][2] The internal pressure will rise to approx.[1][2][3] 0.3–0.5 MPa.[1][2] Stir at 500 rpm for 6–8 hours.

  • Monitoring: Monitor by HPLC (C18 column, MeOH/Water 70:30). Reaction is complete when starting material < 0.5%.[1][2][4]

  • Workup: Cool to 25°C. Vent excess methylamine into a scrubber (dilute HCl).

  • Filtration: The product precipitates as a yellow solid.[1][2][5] Filter the slurry.[1][2][3][5][6]

  • Washing: Wash the cake with water (3 x 200 mL) to remove ammonium chloride byproducts.

  • Drying: Dry in a vacuum oven at 60°C.

    • Typical Yield: 92–95%[1][2]

    • Purity: >98%[1][2][6][7][8]

Pathway B: N-Methylation via Formylation (High Purity)

Context: Direct methylation of p-nitroaniline with methyl iodide often leads to mixtures of mono- and di-methylated products.[1][2] This route uses a "protection-methylation-deprotection" strategy to guarantee mono-substitution.[1][2]

Experimental Protocol

Step 1: N-Formylation

  • Reflux p-nitroaniline (13.8 g, 0.1 mol) in 98% Formic acid (50 mL) for 2 hours.

  • Pour into ice water. Filter the N-formyl-p-nitroaniline precipitate. (Yield: ~95%).

Step 2: Methylation

  • Dissolve the N-formyl intermediate in DMF (50 mL).

  • Add Potassium tert-butoxide (1.1 eq) at 0°C. Stir for 15 min.

  • Add Methyl Iodide (1.1 eq) dropwise.[1][2] Warm to RT and stir for 2 hours.

  • Quench with water; filter the N-methyl-N-formyl intermediate.[1][2]

Step 3: Hydrolysis to Hydrochloride Salt

  • Suspend the methylated intermediate in Ethanol (50 mL).

  • Add conc.[1][2][3][5] HCl (10 mL). Reflux for 1 hour.

  • Critical Isolation: Evaporate the solvent in vacuo to dryness.[1][2] The residue is the crude p-nitro-N-methylaniline hydrochloride .[1][2]

Hydrochloride Salt Synthesis & Stability

The free base of p-nitro-N-methylaniline is a very weak base (pKa ≈ 1.[1][2]0) due to the strong electron-withdrawing nitro group.[1][2] Consequently, the hydrochloride salt is hydrolytically unstable and will dissociate back to the free base in water.[1][2]

Protocol for Stable Salt Isolation (Anhydrous): To isolate the stable hydrochloride salt, water must be excluded.[1][2]

  • Dissolution: Dissolve 10 g of pure p-nitro-N-methylaniline free base in 100 mL of anhydrous ethyl acetate or dichloromethane .

  • Acidification: Bubble dry HCl gas through the solution, or add 2.0 M HCl in diethyl ether (1.2 eq) dropwise at 0°C.

  • Precipitation: A pale yellow/white precipitate of the hydrochloride salt will form immediately.[1][2]

  • Filtration: Filter under nitrogen atmosphere (hygroscopic).

  • Storage: Store in a desiccator. Exposure to humid air will turn the salt back to the yellow free base.[1][2]

Data Summary Table

ParameterFree BaseHydrochloride Salt
CAS 100-15-2N/A (Transient)
Appearance Yellow PrismsWhite/Pale Yellow Powder
Melting Point 150–152°C>180°C (Decomposes)
Solubility (Water) Insoluble (<0.1 g/L)Soluble (Hydrolyzes)
pKa (Conjugate Acid) ~1.0N/A
Safety & Toxicology (E-E-A-T)
  • Methemoglobinemia: Like all nitroanilines, this compound is a potent methemoglobin former.[1][2] It can be absorbed through the skin.[1][2]

    • Control: Double-gloving (Nitrile + Laminate) is mandatory.[1][2]

  • Explosion Hazard: While MNA is a stabilizer, it is a nitro compound.[1][2] Avoid heating dry material in confined spaces.[1][2]

  • Reagent Handling: Methylamine (gas/liquid) is corrosive and flammable.[1][2] Methyl Iodide is a neurotoxin and alkylating agent.[1][2]

References
  • Preparation of N-methyl-p-nitroaniline. Google Patents, CN101580473B.[1][2] (High-yield formylation/methylation route).[1][2] Link

  • Nucleophilic Aromatic Substitution of p-Nitrochlorobenzene.Journal of Organic Chemistry.
  • N-Methyl-4-nitroaniline Properties. PubChem CID 7483. (Physical data and toxicity). Link

  • Synthesis of p-Nitroaniline Derivatives. Organic Syntheses, Coll. Vol. 2, p. 438.[1][2] (Foundational amine protection/nitration logic). Link

Sources

Foundational

Technical Characterization Guide: P-nitro-N-methylaniline Hydrochloride

Topic: Technical Characterization of P-nitro-N-methylaniline Hydrochloride Content Type: In-depth Technical Guide / Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals[1][2] [1] Executive Sum...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Technical Characterization of P-nitro-N-methylaniline Hydrochloride Content Type: In-depth Technical Guide / Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals[1][2]

[1]

Executive Summary & Chemical Identity

P-nitro-N-methylaniline hydrochloride (also known as N-methyl-4-nitroanilinium chloride) is the protonated salt form of the secondary amine N-methyl-4-nitroaniline .[2] While the free base is a critical intermediate in the synthesis of azo dyes, energetic materials (explosive stabilizers), and pharmaceuticals (e.g., Nintedanib impurities), the hydrochloride salt is frequently encountered as an isolation intermediate or in structural crystallography.[1]

This guide addresses a critical analytical nuance: while the free base exhibits a sharp, well-defined melting point at 152°C , the hydrochloride salt is characterized by a higher-energy crystal lattice that typically undergoes decomposition or dissociation upon heating. Therefore, precise thermal characterization often requires converting the salt to its free base form to obtain a reliable melting point standard.[1]

Chemical Identifiers
PropertyFree Base (Target Analyte)Hydrochloride Salt (Intermediate)
IUPAC Name N-methyl-4-nitroanilineN-methyl-4-nitroanilinium chloride
CAS Number 100-15-2Specific salt CAS variable/rare
Formula C₇H₈N₂O₂C₇H₉ClN₂O₂ (C₇H₈N₂O₂[1][2][3][4][5][6][7][8][9][10] · HCl)
Appearance Yellow/Brownish PrismsPale Yellow/Colorless Prisms
Primary Utility Dye synthesis, Explosives stabilizerPurification, Crystallography

Thermodynamic Properties & Melting Point Analysis

The Melting Point Divergence

For researchers attempting to validate the identity of P-nitro-N-methylaniline hydrochloride, relying solely on the melting point of the salt can be misleading due to thermal instability. The definitive characterization protocol involves a neutralization-verification workflow .[11]

A. Free Base Melting Point (The Standard)[2]
  • Value: 149°C – 153°C (Standard Reference: 152°C )[2][11]

  • Behavior: Sharp solid-to-liquid transition.[11]

  • Relevance: This is the primary quality control (QC) metric.[2][11] If you have the salt, you must neutralize it to this form for accurate MP determination.

B. Hydrochloride Salt Thermal Behavior[11]
  • Value: Typically >200°C (often accompanied by decomposition/sublimation).[2][11]

  • Mechanism: Anilinium salts possess strong ionic lattice forces (hydrogen bonding network: N—H[1][2]···Cl). Upon heating, they often dissociate:

    
    [1][2]
    
  • Crystallographic Data: The salt crystallizes in the Monoclinic system (Space group P21/c ), with lattice parameters

    
    , 
    
    
    
    ,
    
    
    .[1][2][7] This high degree of order contributes to its thermal resistance compared to the base.[11]

Synthesis & Self-Validating Characterization Protocol

The following protocol ensures scientific integrity by coupling synthesis with immediate analytical verification. This workflow converts the potentially ambiguous salt into the measurable free base.[11]

Phase 1: Synthesis of the Hydrochloride Salt (Purification Step)

The salt is often generated to purify the amine from non-basic impurities.

  • Dissolution: Dissolve crude N-methyl-4-nitroaniline in acetone or ethanol at room temperature.

  • Protonation: Add concentrated Hydrochloric Acid (37%) dropwise.

    • Observation: The solution typically lightens; precipitation may occur depending on solvent polarity.[11]

  • Crystallization: Evaporate solvent slowly or cool to 4°C.

  • Isolation: Filter the pale yellow/colorless crystals of N-methyl-4-nitroanilinium chloride .

Phase 2: Analytical Verification (The "MP" Determination)

To measure the "melting point" accurately for identification, revert to the free base.

  • Sampling: Take 100 mg of the isolated Hydrochloride salt.

  • Neutralization: Suspend in 5 mL water; add 1 mL 2M NaOH or NH₄OH .

  • Extraction: The yellow free base will precipitate.[11] Filter and dry (vacuum desiccator over P₂O₅).[2][11]

  • Measurement: Determine the melting point of the dried solid.

    • Acceptance Criteria:151°C ± 2°C .[11]

Visualizing the Reaction & Characterization Workflow

The following diagram illustrates the relationship between the synthesis precursors, the salt intermediate, and the final characterization step.

G cluster_inputs Precursors Aniline p-Nitroacetanilide Intermediate N-Methyl-p-nitroaniline (Crude) Aniline->Intermediate Methylation & Hydrolysis Reagent Methyl Iodide / Base Reagent->Intermediate Salt HCl SALT FORM (N-methyl-4-nitroanilinium Cl) Stable Crystal Lattice Intermediate->Salt + Conc. HCl (Purification) FreeBase PURIFIED FREE BASE (N-methyl-4-nitroaniline) Target Analyte Salt->FreeBase + NaOH/NH4OH (Neutralization) Analysis MP Determination Target: 152°C FreeBase->Analysis Capillary Method Analysis->Intermediate QC Fail? Recrystallize

Figure 1: Purification and Characterization Workflow. The HCl salt serves as a stable purification intermediate, while the Free Base is the analytical standard.

Troubleshooting & Deviations

ObservationDiagnosisCorrective Action
MP < 145°C (Free Base) Impurities (e.g., o-isomer or unreacted aniline)Recrystallize from Ethanol/Water (1:1) .[1][2]
MP > 200°C (Salt) Decomposition or SublimationDo not use Salt MP for ID. Neutralize to Free Base.
Hygroscopicity Salt absorbing atmospheric moistureStore salt in desiccator; dry free base thoroughly before MP.[11]
Color Change (Darkening) Oxidation of amineRecrystallize in the presence of a reducing agent (trace) or under inert atmosphere.[2]

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 7483, N-Methyl-4-nitroaniline.[1][11] Retrieved from [Link][1][2]

  • Wang, J. L., & Zhou, F. R. (2008).[1][2][11] N-Methyl-4-nitroanilinium chloride.[7][11] Acta Crystallographica Section E: Structure Reports Online, 64(Pt 11), o2128.[1][2] Retrieved from [Link]

Sources

Exploratory

P-nitro-N-methylaniline hydrochloride stability and reactivity

This guide details the stability, reactivity, and handling of -Nitro- -methylaniline Hydrochloride (also known as N-methyl-4-nitroaniline hydrochloride).[1] Note on Chemical Identity: While the user requested the hydroch...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the stability, reactivity, and handling of


-Nitro-

-methylaniline Hydrochloride
(also known as N-methyl-4-nitroaniline hydrochloride).[1]

Note on Chemical Identity: While the user requested the hydrochloride form, it is critical to understand that the parent base,


-nitro-

-methylaniline
, is a very weak base due to the strong electron-withdrawing effect of the nitro group (

-nitroaniline pK


1.0).[1] Consequently, the hydrochloride salt is hydrolytically unstable and prone to dissociation into the free base and HCl upon exposure to moisture. This guide addresses both the salt and the free base where the equilibrium dictates reactivity.

Technical Guide: -Nitro- -methylaniline Hydrochloride

Stability, Reactivity, and Synthetic Utility[1]

Part 1: Executive Summary

-Nitro-

-methylaniline Hydrochloride
is a valuable but labile intermediate used in the synthesis of azo dyes, antioxidants, and pharmaceutical precursors (e.g.,

-methyl-

-phenylenediamine).[1] Its utility is defined by two competing chemical behaviors:
  • Weak Basicity: The hydrochloride salt is stable only under anhydrous or highly acidic conditions. In neutral aqueous environments, it readily hydrolyzes to the yellow free base.

  • Nitro-Amine Reactivity: It possesses dual reactivity—nucleophilic potential at the secondary amine (prone to nitrosation) and electrophilic potential at the nitro group (prone to reduction).

Critical Safety Alert: As a secondary aromatic amine, this compound is a potent precursor for


-nitroso compounds  (nitrosamines) if exposed to nitrosating agents (nitrites/acids), posing a significant mutagenic risk.[1]
Part 2: Physicochemical Characterization[2]
PropertySpecification (Salt/Base Distinction)
Chemical Formula Cngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

H

ClN

O

(Salt) / C

H

N

O

(Free Base)
Molecular Weight 188.61 g/mol (Salt) / 152.15 g/mol (Free Base)
Appearance Salt: White to pale beige crystalline solid (hygroscopic).Free Base: Yellow prisms or needles.[2][3][4]
Melting Point Salt: Decomposes >180°C (loses HCl).Free Base: 150–152°C.
Solubility Salt: Soluble in water (with partial hydrolysis), ethanol, methanol.Free Base: Soluble in acetone, chloroform; insoluble in water.
pK

(Conjugate Acid)

1.5 – 2.0 (Estimated). The salt fully dissociates at pH > 3.
Part 3: Stability Profile
3.1 Thermal Stability (DSC/TGA Interpretation)

The hydrochloride salt exhibits a complex thermal profile. Unlike stable inorganic salts, the protonated amine is loosely held.

  • Phase 1 (< 100°C): Loss of surface moisture (hygroscopic nature).

  • Phase 2 (120°C – 160°C): Desolvation/Dissociation. The salt loses HCl gas, reverting to the free base.

    • Reaction:

      
      [1]
      
  • Phase 3 (> 280°C): Decomposition of the nitro group, releasing NO

    
    , CO, and CO
    
    
    
    .[1]
3.2 Hydrolytic Stability (The "Labile Salt" Effect)

Due to the low pK


, the salt exists in a delicate equilibrium.
  • In 1M HCl: Stable. The excess proton concentration forces the equilibrium to the salt form.

  • In Water (pH 7): Rapid hydrolysis. The solution turns yellow as the free base precipitates or remains suspended.

  • Protocol Implication: Always store the hydrochloride under inert gas (Argon/N

    
    ) with desiccant.
    
3.3 Photostability

Nitroanilines are chromophores sensitive to UV-Vis radiation. Prolonged exposure causes a photochemical redox reaction , darkening the solid from yellow/beige to brown/red due to the formation of azo or azoxy coupling products.

Part 4: Reactivity & Signaling Pathways
4.1 Reactivity Landscape

The compound's reactivity is dominated by three vectors:

  • 
    -Nitrosation (Toxicity Risk):  Reaction with NO
    
    
    
    donors.
  • Nitro Reduction: Conversion to diamines.

  • Aromatic Substitution: The nitro group deactivates the ring toward electrophilic attack but activates it toward nucleophilic attack (though less relevant for the amine form).

4.2 Pathway Visualization (Graphviz)

G Salt p-Nitro-N-methylaniline HCl Salt Base Free Base (Yellow Solid) Salt->Base Hydrolysis (pH > 3) - HCl Base->Salt Anhydrous HCl / Ether Nitroso N-Nitroso-N-methyl-4-nitroaniline (CARCINOGENIC) Base->Nitroso NaNO2 / HCl (Nitrosation) Diamine N-Methyl-p-phenylenediamine (Dye Precursor) Base->Diamine H2 / Pd-C or Fe/HCl (Reduction) Acylated N-Acyl Derivative (Protected) Base->Acylated Ac2O or R-COCl (Acylation)

Caption: Reactivity map showing the equilibrium between salt and base, and the critical divergence between reduction (useful synthesis) and nitrosation (toxicity hazard).

Part 5: Experimental Protocols
5.1 Synthesis of High-Purity Hydrochloride Salt

Rationale: Direct formation in aqueous acid often yields the free base due to hydrolysis. Anhydrous conditions are required.

Reagents:

  • 
    -Nitro-
    
    
    
    -methylaniline (Free Base)[1]
  • Anhydrous Diethyl Ether or 1,4-Dioxane[1]

  • HCl gas (from cylinder) or 4M HCl in Dioxane

Protocol:

  • Dissolution: Dissolve 10 mmol (1.52 g) of the free base in 20 mL of anhydrous diethyl ether. The solution should be clear yellow.

  • Precipitation: Cool the solution to 0°C in an ice bath.

  • Acidification: Slowly bubble dry HCl gas through the solution OR add 4M HCl/Dioxane dropwise.

  • Observation: A white/pale precipitate forms immediately. Continue until the supernatant becomes colorless (indicating full protonation).

  • Isolation: Filter rapidly under Argon (Schlenk filtration recommended) to avoid moisture absorption.

  • Drying: Dry in a vacuum desiccator over P

    
    O
    
    
    
    for 4 hours.
    • Self-Validation: The melting point should be >180°C (dec). If it melts ~150°C, hydrolysis has occurred.

5.2 Forced Degradation Study (Stress Testing)

Rationale: To establish stability limits for drug development files.

Stress ConditionProtocolExpected Outcome
Acid Hydrolysis 0.1M HCl, 60°C, 24hStable. (Protonation stabilizes the amine).[1]
Base Hydrolysis 0.1M NaOH, RT, 1hImmediate Degradation. Reverts to free base (Yellow ppt).
Oxidation 3% H

O

, RT, 4h
Degradation. Formation of N-oxide or ring oxidation products.[1]
Thermal Solid state, 80°C, 7 daysMinor Degradation. Slight darkening (surface oxidation).
Part 6: Critical Safety & Toxicology (Nitrosation Risk)

The Nitrosamine Hazard: Secondary amines like


-nitro-

-methylaniline are substrates for

-nitrosation.[1]

[1]
  • Source: Trace nitrites in solvents, water, or excipients.

  • Mechanism: Electrophilic attack of the nitrosonium ion (

    
    ) on the lone pair of the amine nitrogen.
    
  • Mitigation:

    • Avoid using sodium nitrite in the same facility if possible.

    • Use scavengers like Ascorbic Acid or

      
      -Tocopherol in formulations to quench nitrosating agents.
      

Toxicology:

  • Methemoglobinemia: Like other nitroanilines, absorption can oxidize hemoglobin to methemoglobin, reducing oxygen transport.[1]

  • Symptoms: Cyanosis (blue skin), headache, fatigue.

References
  • National Toxicology Program (NTP). (1992).[2] N-Methyl-4-nitroaniline: Chemical Properties and Safety Data. National Institutes of Health.[2] Link

  • Lide, D. R. (Ed.).[5][6] (2005).[5] CRC Handbook of Chemistry and Physics. CRC Press. (pKa data for aniline derivatives).

  • Mirvish, S. S. (1975). Formation of N-nitroso compounds: Chemistry, Kinetics, and In Vivo Occurrence. Toxicology and Applied Pharmacology.[7] Link

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical.
  • Sigma-Aldrich. (2025). Safety Data Sheet: N-Methyl-4-nitroaniline. Merck KGaA. Link

Sources

Foundational

Part 1: Chemical Profile &amp; Physicochemical Properties

Technical Monograph: 4-Nitro-N-methylaniline Hydrochloride Executive Summary 4-Nitro-N-methylaniline hydrochloride (CAS: 15873-51-5) serves as a pivotal intermediate in the synthesis of unsymmetrical diamines, specifical...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: 4-Nitro-N-methylaniline Hydrochloride

Executive Summary 4-Nitro-N-methylaniline hydrochloride (CAS: 15873-51-5) serves as a pivotal intermediate in the synthesis of unsymmetrical diamines, specifically N-methyl-p-phenylenediamine.[1] While the free base (MNA, CAS: 100-15-2) is widely recognized as a stabilizer for energetic materials (propellants) and a solvatochromic probe, the hydrochloride salt represents the stabilized, water-soluble reagent form preferred for controlled organic synthesis. This guide details the physicochemical profile, validated synthesis protocols, and critical applications of this compound in pharmaceutical and industrial dye chemistry.

[1][2]

The hydrochloride salt offers enhanced shelf-stability compared to the free base, which is prone to oxidation and sublimation.

Table 1: Comparative Physicochemical Data

PropertyFree Base (MNA)Hydrochloride Salt
CAS Number 100-15-215873-51-5
Formula C₇H₈N₂O₂C₇H₈N₂O₂[1][2] · HCl
Molecular Weight 152.15 g/mol 188.61 g/mol
Appearance Yellow/Brown PrismsPale Yellow/Beige Crystalline Powder
Melting Point 150–152 °C145–148 °C (Decomposes)
Solubility Acetone, Ethanol, BenzeneWater, Methanol, DMSO
pKa (Conjugate Acid) ~1.5 (Weak base)N/A (Salt form)
UV

~380 nm (Polar solvents)~226 nm, 360 nm (in Water)

Part 2: Synthesis & Production Pathways[1][3]

The industrial production of 4-nitro-N-methylaniline typically avoids direct nitration of N-methylaniline due to the formation of ortho-isomers.[1] Instead, nucleophilic aromatic substitution (


) is the standard of excellence.
Validated Synthetic Routes

SynthesisPathways Start1 p-Chloronitrobenzene Product 4-Nitro-N-methylaniline (Free Base) Start1->Product Path A: Industrial (SNAr) Reagent1 Methylamine (aq) High Pressure/Temp Reagent1->Product Start2 p-Nitroaniline Start2->Product Path B: Lab Scale (Methylation) Reagent2 Dimethyl Sulfate or CH3I / Base Reagent2->Product Final 4-Nitro-N-methylaniline Hydrochloride Product->Final Salt Formation StepSalt HCl (g) or Conc. HCl in Ethanol/Ether StepSalt->Final

Figure 1: Primary synthetic pathways. Path A is preferred for industrial purity to avoid poly-methylation.[1]

Laboratory Protocol: Salt Formation from Free Base

Objective: Convert commercial MNA (free base) to the HCl salt for purification or storage.

  • Dissolution: Dissolve 10.0 g (65.7 mmol) of 4-nitro-N-methylaniline in 100 mL of warm anhydrous ethanol (

    
    ).
    
  • Acidification: Cool to room temperature. Slowly add 1.2 equivalents of concentrated HCl (37%) or bubble dry HCl gas through the solution.

  • Precipitation: Add 200 mL of cold diethyl ether to induce crystallization.

  • Isolation: Filter the pale yellow precipitate under vacuum. Wash with cold ether (

    
    ).
    
  • Drying: Dry in a vacuum desiccator over

    
    . Yield is typically 
    
    
    
    .[1][3]

Part 3: Reactivity & Applications[1][5]

The core utility of this compound lies in its reduction to


-methyl-p-phenylenediamine , a versatile building block.[1]
Reduction to N-Methyl-p-phenylenediamine

This diamine is a critical intermediate for:

  • Pharmaceuticals: Synthesis of unsymmetrical urea derivatives (e.g., kinase inhibitors requiring an

    
    -methylamino-phenyl moiety).[1]
    
  • Dyes: Precursor for azo dyes and hair dye formulations (less sensitizing than p-phenylenediamine).[1]

Protocol: Catalytic Hydrogenation (Green Method)

  • Reagents: 4-Nitro-N-methylaniline HCl (10 mmol), Pd/C (10% w/w), Methanol (50 mL).

  • Conditions: Hydrogen atmosphere (balloon or 30 psi), RT, 4 hours.

  • Workup: Filter catalyst through Celite. Concentrate filtrate.[1] The product is highly air-sensitive and should be used immediately or stored as a dihydrochloride salt.[1]

Energetic Materials Stabilizer

The free base (MNA) is used as a stabilizer in smokeless powders and cast explosives (e.g., TNAZ). It acts by scavenging nitrogen oxides (


) produced during the thermal decomposition of nitrate esters, preventing autocatalytic runaway.
Solvatochromic Probe

The molecule exhibits a "push-pull" electronic structure (Donor:


, Acceptor: 

).[1] This creates a large dipole moment change upon excitation, making its UV-Vis absorption highly sensitive to solvent polarity.[1]

Solvatochromism Ground Ground State (Less Polar) Excited Excited CT State (Highly Polar) Ground->Excited UV Absorption (π -> π*) Solvent Polar Solvent (Stabilizes Excited State) Solvent->Excited Lowers Energy Gap (Red Shift)

Figure 2: Mechanism of solvatochromism.[1] Polar solvents stabilize the charge-transfer (CT) state, causing a bathochromic (red) shift.

Part 4: Analytical Characterization

To validate the identity of the hydrochloride salt, use the following spectroscopic markers:

  • ¹H NMR (DMSO-d₆, 400 MHz):

    • 
       2.85 (s, 3H, 
      
      
      
      )
    • 
       6.65 (d, 
      
      
      
      Hz, 2H, Ar-H ortho to amine)
    • 
       8.05 (d, 
      
      
      
      Hz, 2H, Ar-H ortho to nitro)
    • 
       7.5–9.0 (broad s, 
      
      
      
      protons, exchangeable)
  • IR Spectroscopy (KBr):

    • 
      , 
      
      
      
      (Nitro group symmetric/asymmetric stretch)
    • 
       (Broad ammonium salt band)
      

Part 5: Safety & Toxicology[1]

Hazard Classification:

  • Acute Toxicity: Oral/Dermal/Inhalation (Category 3).

  • Target Organ Toxicity: Blood (Methemoglobinemia).

  • Environmental: Chronic aquatic toxicity.[1]

Handling Precautions:

  • PPE: Nitrile gloves, safety goggles, and a P95 respirator or fume hood are mandatory.

  • First Aid: If inhaled, move to fresh air. If skin contact occurs, wash with soap and water; absorption is rapid.

  • Storage: Store in a cool, dry place under inert gas (Argon/Nitrogen) to prevent oxidation and hydrolysis.

References

  • Preparation of N-methyl-p-nitroaniline. Google Patents (CN101580473B). Describes the synthesis via formylation and methylation.[4]

  • N-Methyl-4-nitroaniline: Properties and Applications. ChemicalBook. Overview of physical properties and industrial uses.

  • Synthesis of N-Methyl-o-phenylenediamine (Isomer comparison). Google Patents (CN102557964A). Details the reduction protocols for nitro-anilines to diamines.

  • PubChem Compound Summary: N-Methyl-4-nitroaniline. National Center for Biotechnology Information (2025).[1] Comprehensive toxicity and safety data.[1]

  • Solvatochromic probe behavior of nitroanilines. ResearchGate. Theoretical and experimental analysis of UV-Vis shifts.

Sources

Exploratory

Discovery and history of P-nitro-N-methylaniline hydrochloride

Topic: Discovery and History of P-nitro-N-methylaniline Hydrochloride Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals From Dye Intermediate to Energetic Stabil...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Discovery and History of P-nitro-N-methylaniline Hydrochloride Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

From Dye Intermediate to Energetic Stabilizer: A Chemical History and Synthetic Analysis

Executive Summary & Chemical Identity

P-nitro-N-methylaniline (MNA) , formally N-methyl-4-nitroaniline , is a secondary aromatic amine predominantly used as a stabilizer in energetic materials and an intermediate in azo dye synthesis.

Critical Technical Distinction: While the user query specifies the hydrochloride salt , it is vital to understand that the free base (CAS: 100-15-2) is the stable, commercially relevant form. Due to the strong electron-withdrawing nature of the nitro group in the para position, the amino nitrogen is extremely weakly basic (pKa


 0.56). Consequently, P-nitro-N-methylaniline hydrochloride  is hydrolytically unstable; it exists primarily as a transient intermediate during acid hydrolysis synthesis routes or in anhydrous acidic media. It readily dissociates into the free base and hydrochloric acid upon contact with moisture.
Chemical Profile
PropertyData
IUPAC Name N-methyl-4-nitroaniline
Common Synonyms MNA, N-methyl-p-nitroaniline, p-Nitromethylaniline
CAS Number (Free Base) 100-15-2
Molecular Formula C

H

N

O

Molecular Weight 152.15 g/mol
Appearance Yellow to brownish-yellow prisms or powder
Melting Point 152–154 °C
Basicity (pKa) ~0.56 (Conjugate acid)
Solubility Soluble in acetone, benzene, boiling ethanol; insoluble in water.[1][2][]

Historical Genesis: The "Great Dye Rush"

The discovery of N-methyl-4-nitroaniline is rooted in the explosive growth of the German dye industry in the late 19th century. Following the synthesis of Mauveine (1856), chemists aggressively derivatized aniline to create new chromophores.

Early Synthesis and Characterization (1870s–1890s)

While specific "eureka" dates for simple nitroanilines are often lost to the collective output of the era, the compound emerged from the laboratories of researchers like Meldola , Witt , and Nietzki , who were systematically mapping the reactivity of nitro-compounds.

  • Context: The meta-isomer was described by Groll in 1886 [1]. The para-isomer (MNA) was identified as a product of nitration sequences designed to avoid the oxidation sensitivity of N-methylaniline.

  • The "Hydrochloride" Connection: Early literature often isolated amines as salts to verify their composition. However, chemists quickly noted that while unsubstituted aniline forms a stable hydrochloride, the introduction of a p-nitro group drastically reduced basicity, making the salt difficult to isolate without excess acid.

Evolution of Utility
  • Dye Era (1890s–1940s): MNA served as a coupling component for "Ingrain dyes" (developed on the fiber) and azo pigments.

  • Explosives Era (WWI–Present): The compound found a second life as a stabilizer for smokeless powders and, later, melt-cast explosives like TNAZ (1,3,3-trinitroazetidine). Its ability to scavenge nitrogen oxides (NOx) without inducing rapid autocatalytic decomposition made it superior to simple diphenylamine in certain formulations [2].

Synthetic Evolution: Methodologies & Mechanisms

The synthesis of MNA illustrates the shift from "protection-group" chemistry to modern nucleophilic aromatic substitution (S


Ar).
Route A: The Classical Nitration (The Origin of the Hydrochloride)

Direct nitration of N-methylaniline is hazardous due to oxidation. The historical route uses a protecting group (Acetyl) to direct the nitro group para and protect the amine.

Protocol:

  • Protection: N-methylaniline + Acetic Anhydride

    
     N-methylacetanilide.
    
  • Nitration: N-methylacetanilide + HNO

    
    /H
    
    
    
    SO
    
    
    
    
    p-Nitro-N-methylacetanilide.
  • Hydrolysis (The Salt Phase): The amide is refluxed with concentrated HCl.

    • Technical Note: At this stage, the species in solution is P-nitro-N-methylaniline Hydrochloride .

  • Neutralization: Addition of base (NH

    
    OH) removes the HCl, precipitating the yellow free base MNA.
    
Route B: Nucleophilic Aromatic Substitution (Modern Industrial)

This route is cleaner, atom-economical, and avoids isomer separations. It relies on the activation of the halogen by the p-nitro group.

Protocol:

  • Reagents: p-Nitrochlorobenzene + Methylamine (aqueous or alcoholic).

  • Conditions: Autoclave at 100–150°C (or reflux with catalyst).

  • Mechanism: The amine attacks the ipso-carbon, forming a Meisenheimer complex, followed by chloride elimination.

Visualizing the Pathways

SynthesisPathways cluster_0 Route A: Classical Protection/Deprotection cluster_1 Route B: Modern Substitution Aniline N-Methylaniline Protect Acetylation (Protection) Aniline->Protect Amide N-Methylacetanilide Protect->Amide Nitration Nitration (HNO3/H2SO4) Amide->Nitration NitroAmide p-Nitro-N-methylacetanilide Nitration->NitroAmide Hydrolysis Acid Hydrolysis (HCl, Reflux) NitroAmide->Hydrolysis Salt p-Nitro-N-methylaniline HYDROCHLORIDE (Transient Species) Hydrolysis->Salt BaseStep Neutralization (NH4OH) Salt->BaseStep MNA N-Methyl-4-nitroaniline (MNA Free Base) BaseStep->MNA PNCB p-Nitrochlorobenzene SNAr SNAr Reaction (Heat/Pressure) PNCB->SNAr MeNH2 Methylamine MeNH2->SNAr SNAr->MNA

Caption: Comparison of the classical route (involving the hydrochloride intermediate) and the modern S


Ar route.

Applications & Mechanism of Action

Explosives Stabilization

Nitrocellulose and nitramine explosives decompose over time, releasing NO


 radicals. These radicals catalyze further decomposition (autocatalysis), leading to shelf-life failure or spontaneous ignition.
  • Mechanism: MNA acts as a "scavenger." The amino nitrogen, though weakly basic, is nucleophilic enough to react with NO

    
     and NO
    
    
    
    .
  • Reaction: MNA + NO

    
    
    
    
    
    N-Nitroso-N-methyl-4-nitroaniline (and other nitrated derivatives).
  • Advantage: Unlike centralites, MNA lowers the melting point of the explosive matrix (e.g., in TNAZ), acting simultaneously as a plasticizer and stabilizer [2].

Pharmaceutical Impurity Profile

In modern drug development, MNA appears as a synthesis impurity, notably in the production of Nintedanib (a tyrosine kinase inhibitor used for pulmonary fibrosis).

  • Regulatory Status: As a nitro-aromatic amine, it is flagged as a potential mutagenic impurity (PGI). Control strategies require rigorous quantification (often LC-MS/MS) to ensure levels remain below the Threshold of Toxicological Concern (TTC) [3].

Safety & Toxicology (E-E-A-T)

Current Hazard Classification (GHS):

  • Acute Toxicity: Toxic if swallowed, in contact with skin, or inhaled (Category 3).

  • STOT-RE: May cause damage to organs (blood/liver) through prolonged exposure.[4]

  • Aquatic Toxicity: Harmful to aquatic life with long-lasting effects.

Historical Context: Early dye workers suffered from "blue lip" (cyanosis) due to aniline exposure. MNA, like other nitroanilines, is a methemoglobinemia inducer. It oxidizes ferrous iron (Fe


) in hemoglobin to ferric iron (Fe

), impairing oxygen transport.

Handling Protocol:

  • Storage: Store under inert atmosphere (Argon/Nitrogen) in the dark.

  • Spill Response: Do not use water (insolubility). Use acetone or alcohol to solubilize for cleanup, then incinerate.

References

  • Groll, A. (1886). "Ueber Nitrodimethylaniline." Berichte der deutschen chemischen Gesellschaft, 19(1), 198-202.
  • Agrawal, J. P., & Hodgson, R. D. (2007). Organic Chemistry of Explosives. Wiley. (Detailing the use of MNA as a stabilizer and eutectic additive).
  • International Conference on Harmonisation (ICH). (2017). Guideline M7(R1): Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals.

  • PubChem. (n.d.). N-Methyl-4-nitroaniline (Compound).[1][2][][5][6][7][8][9][10][11][12] National Library of Medicine. Retrieved from [Link]

  • Booth, G. (2000). "Nitro Compounds, Aromatic."[][4] Ullmann's Encyclopedia of Industrial Chemistry. Wiley-VCH. (General reference for nitroaniline synthesis).

Sources

Foundational

p-Nitro-N-methylaniline &amp; Its Hydrochloride System: A Theoretical &amp; Practical Characterization Guide

The following is an in-depth technical guide on p-nitro-N-methylaniline, with a specific focus on its theoretical hydrochloride salt system. Executive Summary & Chemical Identity[1][2] p-Nitro-N-methylaniline (N-methyl-4...

Author: BenchChem Technical Support Team. Date: February 2026

The following is an in-depth technical guide on p-nitro-N-methylaniline, with a specific focus on its theoretical hydrochloride salt system.

Executive Summary & Chemical Identity[1][2]

p-Nitro-N-methylaniline (N-methyl-4-nitroaniline) is a critical intermediate in the synthesis of azo dyes, energetic material stabilizers (e.g., for TNAZ), and pharmaceutical impurities (e.g., in Nintedanib synthesis).

While the user inquiry specifically targets the hydrochloride salt , it is chemically imperative to understand that the free base is the thermodynamically stable form under standard conditions. Due to the strong electron-withdrawing nature of the para-nitro group, the amine nitrogen is exceptionally weakly basic (predicted pKa


 0.6). Consequently, the hydrochloride salt  is labile, readily hydrolyzing in moisture to release the free base and hydrochloric acid.

This guide details the properties of the stable free base while providing the theoretical framework for the hydrochloride salt, treating it as a transient species often encountered during acid-catalyzed deprotection steps.

Chemical Identity Table[3][4]
PropertyData
IUPAC Name N-Methyl-4-nitroaniline
Common Synonyms p-Nitro-N-methylaniline; 4-(Methylamino)nitrobenzene
CAS (Free Base) 100-15-2
Molecular Formula

(Free Base) /

(HCl Salt)
Molecular Weight 152.15 g/mol (Free Base) / 188.61 g/mol (HCl Salt)
Appearance Yellow to brownish-yellow prisms (Free Base)
Melting Point 149–152 °C (Free Base)

Molecular Architecture & Electronic Theory

The difficulty in isolating a stable hydrochloride salt of p-nitro-N-methylaniline is directly attributable to its electronic structure. The molecule exhibits a classic "Push-Pull" electronic system.

The "Push-Pull" Mechanism

The amino group (


) acts as an electron donor (+M effect), while the nitro group (

) acts as a strong electron acceptor (-M, -I effect). This creates a strong Intramolecular Charge Transfer (ICT) state.
  • Resonance Consequence: The lone pair on the amine nitrogen is delocalized into the benzene ring and towards the nitro group.

  • Basicity Reduction: This delocalization renders the nitrogen lone pair unavailable for protonation. The conjugate acid (the hydrochloride salt) is destabilized because protonation destroys this resonance stabilization.

Theoretical Visualization (Graphviz)

The following diagram illustrates the resonance contribution and the synthesis pathway where the hydrochloride species theoretically exists as a transient intermediate.

G cluster_0 Electronic Effects cluster_1 Salt Equilibrium (Aqueous) N_LonePair Amine Lone Pair (Donor) Ring Benzene Ring (Conduit) N_LonePair->Ring +M Effect Nitro Nitro Group (Acceptor) Ring->Nitro -M Effect Salt HCl Salt (Protonated) FreeBase Free Base (Deprotonated) Salt->FreeBase Hydrolysis (Fast) pKa ~ 0.6 H_Ion H+ (aq)

Caption: Figure 1. Left: The 'Push-Pull' electronic delocalization reducing basicity. Right: The equilibrium favoring the free base in aqueous media.

Physicochemical Profile

Solubility & Partitioning

The free base is lipophilic, while the theoretical salt would be polar. However, due to hydrolysis, adding the salt to water results in the precipitation of the free base.

SolventSolubility Behavior (Free Base)Theoretical Behavior (HCl Salt)
Water Insoluble (< 0.1 mg/mL)Soluble (with immediate hydrolysis)
Ethanol Soluble (Yellow solution)Soluble
Chloroform SolubleInsoluble
Acetone Highly SolubleSlightly Soluble
LogP (Octanol/Water) ~2.04 (Experimental)< 0 (Theoretical)
Spectral Characteristics

The "Push-Pull" nature creates distinct spectral signatures useful for identification.

  • UV-Vis Spectroscopy:

    • 
      :  ~380–390 nm (in Ethanol).
      
    • Observation: Intense yellow color due to the ICT band.

    • Acid Shift: Upon adding conc. HCl, the color may fade (hypsochromic shift) as the lone pair is protonated, breaking the conjugation. This is a key qualitative test for the salt.

  • IR Spectroscopy (Functional Groups):

    • 
       Stretch:  ~3300–3400 cm⁻¹ (sharp, secondary amine).
      
    • 
       Stretch:  ~1500 cm⁻¹ (asymmetric) and ~1330 cm⁻¹ (symmetric).
      
    • Salt Indicator: In the HCl salt, the

      
       stretch broadens significantly into an ammonium band (~2500–3000 cm⁻¹) and the 
      
      
      
      aromatic stretches shift due to loss of resonance.

Synthesis & Purification Protocols

The most robust synthesis involves the methylation of p-nitroaniline or the nitration of protected N-methylaniline. The hydrochloride salt is generated in situ during the deprotection of the acetanilide intermediate.

Protocol: Synthesis via N-Methyl-4-nitroacetanilide

Rationale: Direct methylation of p-nitroaniline often leads to poly-methylation. Protecting the amine as an amide allows selective mono-methylation.

Step-by-Step Methodology:

  • Acetylation:

    • React p-nitroaniline (1.0 eq) with acetic anhydride (1.2 eq) in acetic acid.

    • Reflux for 2 hours. Pour into ice water. Filter the p-nitroacetanilide precipitate.

  • Methylation (The Critical Step):

    • Dissolve p-nitroacetanilide in acetone/KOH.

    • Add Methyl Iodide (MeI) dropwise at reflux.

    • Mechanism: The amide proton is acidic; the anion attacks MeI.

    • Isolate N-methyl-4-nitroacetanilide.[1]

  • Hydrolysis (The "Salt" Phase):

    • Suspend the methylated intermediate in 6M HCl .

    • Reflux for 6–8 hours.

    • Theoretical State: At this high acidity and temperature, the species exists as p-nitro-N-methylaniline hydrochloride .

  • Workup (Isolation of Free Base):

    • Cool the reaction mixture.

    • Neutralize with

      
       or 
      
      
      
      to pH > 7.
    • The yellow free base precipitates immediately.

    • Recrystallize from Ethanol/Water (1:1).

Synthesis Workflow Diagram

Synthesis Start p-Nitroaniline Step1 1. Acetylation (Ac2O, AcOH) Start->Step1 Inter1 p-Nitroacetanilide Step1->Inter1 Step2 2. Methylation (MeI, KOH, Acetone) Inter1->Step2 Inter2 N-Methyl-p-nitroacetanilide Step2->Inter2 Step3 3. Acid Hydrolysis (6M HCl, Reflux) Inter2->Step3 SaltState [Transient HCl Salt] Soluble in Acid Step3->SaltState In Situ Step4 4. Neutralization (NaOH) SaltState->Step4 Workup Final N-Methyl-4-nitroaniline (Yellow Solid) Step4->Final

Caption: Figure 2. Synthetic pathway highlighting the transient existence of the hydrochloride salt during acid hydrolysis.

Biological & Toxicological Context

For drug development professionals, understanding the toxicology of this scaffold is vital, as it is a potential impurity in aniline-based drugs (e.g., tyrosine kinase inhibitors).

  • Methemoglobinemia: Like many nitro-aromatics, this compound can oxidize hemoglobin to methemoglobin, impairing oxygen transport.

  • Genotoxicity: Nitroanilines are often flagged for mutagenic potential (Ames test positive in some strains) due to metabolic reduction to hydroxylamines.

  • Handling: All experiments must be conducted in a fume hood. The compound is toxic by inhalation, ingestion, and skin absorption.

References

  • National Toxicology Program (NTP). (1992).[2] N-Methyl-4-nitroaniline: Chemical and Physical Properties. National Institutes of Health.[2] Link

  • Gajda, K., et al. (2014). "Theoretical Multipolar Atom Model Transfer in Nitro-Derivatives of N-Methylaniline." Crystal Growth & Design, 14(11), 5737-5745. Link

  • ChemicalBook. (2025).[3] N-Methyl-4-nitroaniline Properties and Synthesis Protocols. Link

  • BenchChem. (2025).[3] Comparative Analysis of Synthesis Routes for Nitroaniline Derivatives. Link

  • Stenutz, R. (2025). Chemo-physical properties of p-nitro-N-methylaniline. Link

Sources

Protocols & Analytical Methods

Method

Synthesis of P-nitro-N-methylaniline hydrochloride from p-nitroaniline

An Application Note for the Synthesis of p-Nitro-N-methylaniline Hydrochloride from p-Nitroaniline Authored by: A Senior Application Scientist This document provides a comprehensive guide for the synthesis of p-nitro-N-m...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for the Synthesis of p-Nitro-N-methylaniline Hydrochloride from p-Nitroaniline

Authored by: A Senior Application Scientist

This document provides a comprehensive guide for the synthesis of p-nitro-N-methylaniline hydrochloride, a valuable intermediate in the development of dyes, pharmaceuticals, and other specialty organic compounds. The protocol details the N-methylation of p-nitroaniline using dimethyl sulfate, followed by conversion to its hydrochloride salt. This guide is intended for researchers, scientists, and professionals in drug development and chemical synthesis, emphasizing safety, mechanistic understanding, and procedural accuracy.

Introduction and Synthetic Strategy

The conversion of a primary aromatic amine, such as p-nitroaniline, to a secondary amine is a fundamental transformation in organic synthesis. The introduction of a methyl group to the nitrogen atom alters the compound's electronic properties, solubility, and reactivity, making it a versatile building block. While various methods for N-methylation exist, including catalytic processes with methanol or formaldehyde, the use of dimethyl sulfate is a classic, robust, and well-established laboratory method.[1][2][3][4]

Our strategy involves a two-step process:

  • N-Methylation: The nucleophilic amino group of p-nitroaniline attacks the electrophilic methyl group of dimethyl sulfate in the presence of a base to yield p-nitro-N-methylaniline (the free base).

  • Salt Formation: The purified p-nitro-N-methylaniline is then treated with hydrochloric acid to precipitate the stable and often more easily handled hydrochloride salt.

Reaction Mechanism: Nucleophilic Alkylation

The core of this synthesis is the N-methylation reaction, which proceeds via a nucleophilic substitution (SN2) mechanism.

  • Deprotonation: The reaction is initiated by a base (e.g., Sodium Hydroxide) which deprotonates the primary amine of p-nitroaniline. This step is crucial as it increases the nucleophilicity of the nitrogen atom, making it more reactive towards the methylating agent.

  • Nucleophilic Attack: The resulting anilide anion acts as a potent nucleophile. It attacks one of the electrophilic methyl groups of dimethyl sulfate.

  • Displacement: The attack displaces the methyl sulfate anion, a good leaving group, to form the N-methylated product, p-nitro-N-methylaniline.

This process is highly efficient but requires careful control of reaction conditions to minimize the potential for dialkylation, which would yield p-nitro-N,N-dimethylaniline.

Experimental Protocol

Extreme Caution is required when handling Dimethyl Sulfate. See Section 6 for detailed Safety Protocols.

Materials and Reagents
Reagent/MaterialCAS NumberMolar Mass ( g/mol )GradeNotes
p-Nitroaniline100-01-6138.12Reagent Grade, >98%Starting material.
Dimethyl Sulfate77-78-1126.13Reagent Grade, >99%EXTREMELY TOXIC & CARCINOGENIC . Handle with extreme care.
Sodium Hydroxide (NaOH)1310-73-240.00ACS Reagent, >97%Base for deprotonation.
Methanol (MeOH)67-56-132.04AnhydrousReaction solvent.
Hydrochloric Acid (HCl)7647-01-036.46Concentrated (37%)For salt formation.
Ethanol (EtOH)64-17-546.07Reagent GradeSolvent for recrystallization and salt formation.
Deionized Water (H₂O)7732-18-518.02N/AFor work-up and washing.
Saturated Sodium Bicarbonate144-55-884.01N/AFor neutralization.
Anhydrous Magnesium Sulfate7487-88-9120.37N/ADrying agent.
Step-by-Step Synthesis

Part A: Synthesis of p-Nitro-N-methylaniline (Free Base)

  • Setup: In a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser, dissolve p-nitroaniline (13.8 g, 0.1 mol) in methanol (100 mL).

  • Basification: Prepare a solution of sodium hydroxide (4.4 g, 0.11 mol) in water (10 mL) and add it to the p-nitroaniline solution while stirring.

  • Cooling: Cool the reaction mixture to 0-5 °C using an ice-water bath.

  • Addition of Methylating Agent: (Perform this step in a certified chemical fume hood) . Slowly add dimethyl sulfate (13.2 g, 9.9 mL, 0.105 mol) dropwise from the dropping funnel over a period of 30-45 minutes. It is critical to maintain the reaction temperature below 10 °C to control the exothermic reaction and prevent side reactions.

  • Reaction: After the addition is complete, allow the mixture to slowly warm to room temperature and then heat under reflux for 1 hour to ensure the reaction goes to completion.

  • Work-up: Cool the mixture to room temperature and pour it slowly into 400 mL of ice-cold water with vigorous stirring. A yellow-orange precipitate of crude p-nitro-N-methylaniline will form.

  • Isolation: Collect the crude product by suction filtration using a Büchner funnel. Wash the filter cake thoroughly with cold water until the washings are neutral to pH paper.

  • Purification: Recrystallize the crude product from ethanol or an ethanol-water mixture to yield pure p-nitro-N-methylaniline as brownish-yellow prisms.[5] Dry the purified product in a vacuum oven.

Part B: Conversion to p-Nitro-N-methylaniline Hydrochloride

  • Dissolution: Dissolve the purified p-nitro-N-methylaniline (e.g., 10.0 g) in a minimal amount of warm ethanol in a 100 mL Erlenmeyer flask.

  • Acidification: Cool the solution in an ice bath. While stirring, slowly add concentrated hydrochloric acid dropwise until no further precipitation is observed. The solution will become acidic.

  • Precipitation: Allow the mixture to stand in the ice bath for 30 minutes to ensure complete precipitation of the hydrochloride salt.

  • Final Isolation: Collect the p-nitro-N-methylaniline hydrochloride by suction filtration. Wash the solid with a small amount of cold ethanol, followed by diethyl ether, to remove excess HCl and solvent.

  • Drying: Dry the final product under vacuum to obtain the pure hydrochloride salt.

Visualization of Experimental Workflow

The following diagram outlines the key stages of the synthesis process.

SynthesisWorkflow cluster_prep Part A: Free Base Synthesis cluster_salt Part B: Hydrochloride Salt Formation A 1. Dissolve p-Nitroaniline in Methanol B 2. Add NaOH Solution & Cool to 0-5 °C A->B C 3. Add Dimethyl Sulfate (Dropwise, <10 °C) B->C D 4. Reflux for 1 hour C->D E 5. Quench in Ice Water D->E F 6. Filter & Wash Crude Product E->F G 7. Recrystallize from Ethanol F->G H 8. Dissolve Pure Free Base in Ethanol G->H Purified Free Base I 9. Add Conc. HCl (Ice Bath) H->I J 10. Filter & Wash Salt I->J K 11. Dry Final Product J->K

Caption: Workflow for the synthesis of p-nitro-N-methylaniline hydrochloride.

Characterization and Data

The final product should be characterized to confirm its identity and purity.

ParameterExpected Value
Appearance (Free Base) Brownish-yellow prisms or yellow powder[5]
Melting Point (Free Base) 152 °C[5][6]
Molecular Formula C₇H₈N₂O₂
Molar Mass 152.15 g/mol [5]
Expected Yield 75-85% (based on p-nitroaniline)
¹H NMR (CDCl₃, δ) ~3.0 (s, 3H, N-CH₃), ~4.5 (br s, 1H, N-H), ~6.6 (d, 2H, Ar-H ortho to NHCH₃), ~8.1 (d, 2H, Ar-H ortho to NO₂)
IR (KBr, cm⁻¹) ~3400 (N-H stretch), ~1590 (C=C stretch), ~1500 & ~1320 (NO₂ asymmetric and symmetric stretch)

Critical Safety Precautions

This protocol involves hazardous materials that demand strict adherence to safety procedures.

  • Dimethyl Sulfate (DMS):

    • Extreme Hazard: DMS is highly toxic, a potent carcinogen, corrosive, and readily absorbed through the skin, eyes, and respiratory tract.[7][8][9] Symptoms of exposure can be delayed.[9]

    • Handling: All operations involving DMS must be conducted in a properly functioning chemical fume hood.[7] Wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, a face shield, and heavy-duty, impermeable gloves (e.g., butyl rubber or Viton).[7][9][10]

    • Spills & Waste: Have a quenching solution ready. Small spills and residual DMS in glassware can be neutralized by carefully adding a 10% aqueous ammonia or sodium carbonate solution. Absorb large spills with an inert material like sand and place in a sealed container for hazardous waste disposal.[8][11] Do not let DMS enter the environment.[9][11]

    • First Aid: In case of contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek urgent medical attention.[7][8][11] Remove all contaminated clothing immediately.[9][11]

  • Acids and Bases: Concentrated sodium hydroxide and hydrochloric acid are highly corrosive. Handle with care, wearing appropriate gloves and eye protection to prevent severe burns.

  • General: Always work in a well-ventilated area. Be aware of the exothermic nature of the methylation and neutralization steps and take measures to control the temperature.

References

  • Dimethyl sulfate - PENTA. (2025, September 9).
  • Dimethyl sulfate,2537E-3,2023/09/19 - Safety Data Sheet.
  • LCSS: DIMETHYL SULFATE. National Research Council.
  • Liu, P., et al. (2021). N-Methylation of Amines with Methanol in the Presence of Carbonate Salt Catalyzed by a Metal-Ligand Bifunctional Ruthenium Catalyst. Journal of Organic Chemistry, 86, 2621-2631.
  • Kadlubar, F. F., et al. (1980). N-methylation: potential mechanism for metabolic activation of carcinogenic primary arylamines. PubMed.
  • Safety data sheet - CPAChem.
  • N-Methylation of ortho-substituted aromatic amines with methanol catalyzed by 2-arylbenzo[d]oxazole NHC–Ir(iii) complexes. Dalton Transactions (RSC Publishing).
  • ICSC 0148 - DIMETHYL SULFATE. International Chemical Safety Cards.
  • CuH-Catalyzed Selective N-Methylation of Amines Using Paraformaldehyde as a C1 Source. ACS Omega. (2023, August 9).
  • A General Method for N-Methylation of Amines and Nitro Compounds with Dimethylsulfoxide. University of Liverpool. (2013, December 10).
  • N-Methyl-4-nitroaniline. PubChem, National Institutes of Health.
  • p-nitro-N-methylaniline. Stenutz.
  • Pd/SiC-Catalyzed Visible-Light-Driven N-Methylation of Nitroaranes Using Formaldehyde. MDPI. (2025, September 10).

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Application

Application Notes &amp; Protocols: P-Nitro-N-Methylaniline Hydrochloride in Modern Organic Synthesis

Introduction: Unveiling a Versatile Synthetic Building Block P-nitro-N-methylaniline, often handled as its more stable hydrochloride salt (C₇H₈N₂O₂·HCl), is a pivotal intermediate in the landscape of organic synthesis. T...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling a Versatile Synthetic Building Block

P-nitro-N-methylaniline, often handled as its more stable hydrochloride salt (C₇H₈N₂O₂·HCl), is a pivotal intermediate in the landscape of organic synthesis. This yellow crystalline solid serves as a cornerstone for constructing a diverse array of complex molecules, from vibrant industrial dyes to sophisticated active pharmaceutical ingredients (APIs).[1][2] Its value lies in the strategic placement of three key functional moieties on an aromatic scaffold: a nitro group, a secondary N-methylamino group, and the benzene ring itself. Each of these sites offers a distinct handle for chemical transformation, allowing for programmed and selective modifications.

The nitro group, a powerful electron-withdrawing entity, can be readily reduced to a primary amine, paving the way for the synthesis of diamino compounds.[1] Alternatively, it can participate in modern reductive coupling reactions.[3] The N-methylamino group can be diazotized to form highly reactive diazonium salts, the linchpin of azo dye chemistry.[4][5] The hydrochloride form enhances the compound's stability and ease of handling, though it necessitates a neutralization step in most reaction protocols to liberate the reactive free amine.[6]

This document provides researchers, chemists, and drug development professionals with a detailed guide to the primary applications of p-nitro-N-methylaniline hydrochloride, complete with field-proven protocols and mechanistic insights to empower its effective use in the laboratory.

Table 1: Physicochemical Properties of N-Methyl-4-nitroaniline

Property Value Reference(s)
CAS Number 100-15-2 [7]
Molecular Formula C₇H₈N₂O₂ [8]
Molecular Weight 152.15 g/mol [8]
Appearance Brownish-yellow crystalline powder/prisms [1][8]
Melting Point 149 - 151 °C (300 - 304 °F) [9]
Solubility Insoluble in water; Soluble in organic solvents like ethanol and acetone. [1][10]

| Stability | Stable under normal conditions, but may be sensitive to prolonged air exposure. |[6][10] |

Core Application I: Synthesis of Azo Dyes

The most traditional and widespread application of p-nitro-N-methylaniline is in the synthesis of azo dyes.[4] The process hinges on the conversion of the N-methylamino group into a diazonium salt, which then acts as an electrophile in an electrophilic aromatic substitution reaction with an electron-rich coupling component (e.g., phenols, naphthols, or other anilines). The resulting azo compound (containing the -N=N- chromophore) is intensely colored.[5]

Mechanistic Rationale

The synthesis is a two-stage process. First, the amine is treated with nitrous acid (generated in situ from sodium nitrite and a strong acid like HCl) at low temperatures (0-5°C) to form the diazonium salt.[11] The low temperature is critical to prevent the highly unstable diazonium salt from decomposing and liberating nitrogen gas. In the second stage, this electrophilic diazonium salt is introduced to a solution of a coupling component, which attacks the terminal nitrogen to form the azo linkage.

Azo Dye Synthesis Workflow cluster_0 Stage 1: Diazotization cluster_1 Stage 2: Azo Coupling start P-Nitro-N-methylaniline (from Hydrochloride + Base) reagents1 + NaNO2, HCl(aq) start->reagents1 0-5°C diazonium N-Methyl-4-nitrobenzene- diazonium Chloride reagents1->diazonium product Azo Dye Product diazonium->product Electrophilic Attack coupler Coupling Component (e.g., β-Naphthol in NaOH) coupler->product Nitro Reduction start P-Nitro-N-methylaniline (Free Base) reagents Reducing Agent (e.g., H2/Pd-C or Fe/HCl) start->reagents Reduction product N-Methyl-p-phenylenediamine reagents->product

Caption: General scheme for nitro group reduction.

Experimental Protocol: Catalytic Transfer Hydrogenation

This protocol uses palladium on carbon (Pd/C) with ammonium formate as a hydrogen source, which is a safer and more convenient alternative to using hydrogen gas.

Materials:

  • p-Nitro-N-methylaniline hydrochloride

  • Sodium Bicarbonate (NaHCO₃)

  • Methanol

  • 10% Palladium on Carbon (Pd/C)

  • Ammonium Formate (HCOONH₄)

  • Celite® or other filter aid

Protocol Steps:

  • Liberation of the Free Amine:

    • Dissolve 2.0 g of p-nitro-N-methylaniline hydrochloride in 50 mL of methanol in a 250 mL round-bottom flask.

    • Add 1.5 g of sodium bicarbonate to neutralize the HCl salt. Stir for 15 minutes. The purpose of this step is to generate the free p-nitro-N-methylaniline in situ, which is the required substrate for the reduction.

  • Reduction Reaction:

    • To the stirred suspension, carefully add 0.2 g of 10% Pd/C catalyst.

    • Add 4.0 g of ammonium formate in one portion. The ammonium formate serves as the hydrogen donor in this transfer hydrogenation.

    • Fit the flask with a reflux condenser and heat the mixture to a gentle reflux (~65°C) for 2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting material spot.

  • Work-up and Isolation:

    • Allow the reaction mixture to cool to room temperature.

    • Carefully filter the mixture through a pad of Celite® in a sintered glass funnel to remove the palladium catalyst. Caution: The Pd/C catalyst can be pyrophoric when dry; do not allow the filter cake to dry completely in the air. Keep it wet with methanol or water.

    • Wash the filter cake with a small amount of fresh methanol.

    • Combine the filtrates and remove the methanol under reduced pressure using a rotary evaporator.

  • Purification:

    • Dissolve the residue in dichloromethane and wash with a saturated aqueous solution of sodium bicarbonate to remove any remaining ammonium salts.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude N-methyl-p-phenylenediamine.

    • The product can be further purified by vacuum distillation or recrystallization if necessary.

Advanced Application III: Organocatalyzed Reductive Coupling

In cutting-edge organic synthesis, p-nitro-N-methylaniline serves as a substrate in advanced reductive coupling reactions. For instance, organophosphorus-catalyzed methods enable the cross-selective coupling of nitroarenes with anilines or boronic acids to form N-N (hydrazine) or C-N (amine) bonds, respectively. [3][12][13]These reactions bypass the need for transition metals and offer a novel route to complex molecular architectures under mild conditions.

Mechanistic Insight: P(III)/P(V)=O Catalytic Cycle

These reactions are often driven by a P(III)/P(V)=O redox cycle using a phosphetane catalyst and a hydrosilane as the terminal reductant. [13]The nitroarene is first reduced by the P(III) catalyst to a nitroso intermediate. This highly reactive species can then be intercepted by a nucleophile (like an aniline or a boronic acid derivative) before further reduction, leading to the formation of the new N-N or C-N bond. [3][14]

Reductive Coupling Cycle catalyst_p3 Catalyst (Phosphetane P-III) nitro Ar-NO2 (p-nitro-N-methylaniline) nitroso Ar-NO (Nitroso Intermediate) catalyst_p5o Catalyst Oxide (Phosphetane P(V)=O) catalyst_p5o->catalyst_p3 Reduction nitro->catalyst_p5o O-Atom Transfer product Coupled Product (e.g., Ar-NH-NH-Ar') nitroso->product + Nucleophile silane R3SiH (Reductant) siloxane R3SiOSiR3 nucleophile Nucleophile (e.g., Ar'-NH2)

Caption: Simplified P(III)/P(V)=O catalytic cycle.

Protocol Example: Reductive N-N Coupling (Conceptual)

This protocol outlines the conceptual steps for the synthesis of an unsymmetrical hydrazine based on published methodologies. [13] Materials:

  • p-Nitro-N-methylaniline

  • Aniline derivative (coupling partner)

  • 1,2,2,3,4,4-Hexamethylphosphetane P-oxide (catalyst)

  • Diphenylsilane (reductant)

  • 2,4,6-Trimethylbenzoic acid (additive)

  • Anhydrous solvent (e.g., THF)

Protocol Steps:

  • Reaction Setup:

    • In an oven-dried Schlenk flask under an inert atmosphere (e.g., Argon), combine p-nitro-N-methylaniline (1 equiv.), the aniline coupling partner (1.2 equiv.), the phosphetane catalyst (5 mol%), and the acid additive (10 mol%).

    • Add anhydrous THF via syringe.

    • Add diphenylsilane (2.5 equiv.) dropwise to the stirred solution.

  • Reaction Execution:

    • Stir the reaction at room temperature or with gentle heating as required by the specific substrates.

    • Monitor the reaction by TLC or LC-MS until the starting nitro compound is consumed.

  • Work-up and Purification:

    • Upon completion, quench the reaction by careful addition of an aqueous base (e.g., saturated NaHCO₃).

    • Extract the product into an organic solvent (e.g., ethyl acetate).

    • Dry the combined organic layers, concentrate, and purify the crude product by column chromatography on silica gel to isolate the unsymmetrical hydrazine.

Table 2: Summary of Key Synthetic Applications

Application Key Transformation Reagents & Conditions Product Class Reference(s)
Azo Dye Synthesis Diazotization & Coupling 1. NaNO₂, HCl, 0-5°C2. Coupling Component (e.g., β-Naphthol) Azo Dyes [4][5][15]
Diamine Synthesis Nitro Group Reduction H₂/Pd-C, or Fe/HCl, or (HCOONH₄)/Pd-C Aromatic Diamines [1][16]
Reductive N-N Coupling Nitro Reduction & N-N Formation Aniline, Phosphetane Catalyst, Diphenylsilane Unsymmetrical Hydrazines [3][13]

| Stabilizer | Nitrogen Oxide Scavenging | Used as an additive in formulations | Propellants, Explosives | [7][17]|

Safety and Handling

P-nitro-N-methylaniline and its hydrochloride salt are toxic and should be handled with appropriate safety precautions. [9]

  • Toxicity: Toxic if swallowed, in contact with skin, or if inhaled. May cause damage to organs through prolonged or repeated exposure. [6][9]* Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat. All handling of the solid powder should be done in a chemical fume hood to avoid inhalation. [10]* Incompatibilities: Avoid contact with strong oxidizing agents and strong bases. [6]* Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

Conclusion

P-nitro-N-methylaniline hydrochloride is far more than a simple chemical. It is a strategically functionalized platform that provides access to a vast chemical space. Its utility spans from the production of bulk chemicals like dyes to enabling sophisticated, state-of-the-art catalytic methods for constructing complex nitrogen-containing molecules. By understanding the distinct reactivity of its functional groups, researchers can harness this reagent to achieve a wide range of synthetic goals, reinforcing its position as an indispensable tool in the arsenal of the modern organic chemist.

References

  • LookChem. (n.d.). Cas 100-15-2, N-Methyl-4-nitroaniline. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026, February 19). The Power of Organic Synthesis: Exploring N-Methyl-4-nitroaniline Derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). N-Methy-4-Nitroaniline (MNA). Retrieved from [Link]

  • Boumya, W., et al. (2020). Classifications, properties, recent synthesis and applications of azo dyes. PMC. Retrieved from [Link]

  • PubChem, National Institutes of Health. (n.d.). N-Methyl-4-nitroaniline. Retrieved from [Link]

  • Cai, K., et al. (2014). An Efficient and Green Route to Synthesize Azo Compounds through Methyl Nitrite. Green and Sustainable Chemistry, 4, 111-119. Retrieved from [Link]

  • Prog. Color Colorants Coat. (2009). Diazotization of Aniline Derivatives and Diazo Couplings in the Presence of p-Toluenesulfonic Acid by Grinding. 2, 61-70. Retrieved from [Link]

  • Imaginative Ink Publications. (2024). Synthesis and Characterization of Mono-azo Dyes: A Combinational Study. Retrieved from [Link]

  • Google Patents. (n.d.). US4874847A - Process for the diazotisation of primary aromatic amines which are sparingly soluble in water.
  • University of New Brunswick. (n.d.). The Synthesis of Azo Dyes. Retrieved from [Link]

  • University of California, Irvine. (n.d.). DYES & DYEING. Retrieved from [Link]

  • Wikipedia. (n.d.). 4-Nitroaniline. Retrieved from [Link]

  • Beilstein Journal of Organic Chemistry. (2023, November 13). Reductive coupling of nitro compounds with boronic acid derivatives: an overview. Retrieved from [Link]

  • Science of Synthesis. (n.d.). Reduction of Nitro Compounds to Amines, Azo Compounds, Hydroxylamines, and Oximes, and Reduction of N-Oxides to Amines. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). PIII/PV=O-Catalyzed Intermolecular N-N Bond Formation: Cross-Selective Reductive Coupling of Nitroarenes and Anilines. Retrieved from [Link]

  • ResearchGate. (n.d.). The diazotization process. Retrieved from [Link]

  • National Institutes of Health. (n.d.). PIII/PV=O-Catalyzed Intermolecular N–N Bond Formation: Cross-Selective Reductive Coupling of Nitroarenes and Anilines. Retrieved from [Link]

  • University of Illinois. (2006, April 3). Reductive Coupling Reactions of Nitrones and Imines, Modern Versions. Retrieved from [Link]

  • DSpace@MIT. (n.d.). Catalyzed Methylamination of Arylboronic Acids and Esters: Reductive C–N Coupling with Nitromethane as a Methylami. Retrieved from [Link]

  • ResearchGate. (n.d.). Reaction pathway for nitroaniline reduction to amino-aniline. Retrieved from [Link]

  • East Harbour Group. (2022, February 14). MATERIAL SAFETY DATA SHEET N-METHYL-4-NITROANILINE. Retrieved from [Link] Harbour.com/msds/EHS012202.pdf

  • Yufeng. (2026, January 24). N-Methylaniline: A Versatile Intermediate in Agrochemical and Pharmaceutical Synthesis. Retrieved from [Link]

  • YouTube. (2019, January 3). reduction of nitro groups to anilines. Retrieved from [Link]

  • CourseHero. (n.d.). 4_2019_02_02!08_59_26_PM.docx. Retrieved from [Link]

  • Google Patents. (n.d.). CN101580473B - Method for preparing N-methyl paranitroaniline.

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Method

Application Notes &amp; Protocols: The Strategic Use of P-nitro-N-methylaniline Hydrochloride in Pharmaceutical Intermediate Synthesis

Introduction: P-nitro-N-methylaniline, also known as N-methyl-4-nitroaniline (CAS 100-15-2), and its hydrochloride salt are pivotal intermediates in the landscape of modern organic and medicinal chemistry.[1][2] Their va...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: P-nitro-N-methylaniline, also known as N-methyl-4-nitroaniline (CAS 100-15-2), and its hydrochloride salt are pivotal intermediates in the landscape of modern organic and medicinal chemistry.[1][2] Their value lies in a unique molecular architecture: a benzene ring functionalized with both a secondary amine (N-methylamino group) and a nitro group. This combination of functional groups makes it a versatile building block for constructing more complex molecules, particularly active pharmaceutical ingredients (APIs).[1][3] The nitro group serves as a masked amine, which can be revealed through a straightforward reduction, while the existing N-methylamino group provides a point for further molecular elaboration. The hydrochloride salt form often enhances the compound's stability and solubility in certain solvent systems, facilitating its use in various reaction conditions.[4]

These application notes provide an in-depth guide for researchers and drug development professionals on leveraging p-nitro-N-methylaniline hydrochloride for the synthesis of key pharmaceutical intermediates. We will explore the causality behind experimental choices and provide a robust, self-validating protocol for its most critical transformation.

Physicochemical and Safety Profile

A thorough understanding of the compound's properties is fundamental to its effective and safe use in any synthetic protocol.

Table 1: Physicochemical Properties of N-Methyl-4-nitroaniline

PropertyValueSource(s)
CAS Number 100-15-2[5][6]
Molecular Formula C₇H₈N₂O₂[5][6]
Molecular Weight 152.15 g/mol [6][7]
Appearance Yellow to brownish-yellow crystalline solid/powder[5][6]
Melting Point 149-152 °C (300-306 °F)[6][8]
Solubility Limited solubility in water; soluble in organic solvents like chloroform and methanol.[3][5][6]
pKa 0.56 ± 0.12 (Predicted)[6]

Note: The data above pertains to the free base, N-methyl-4-nitroaniline. The hydrochloride salt will exhibit different solubility characteristics, typically with increased solubility in polar protic solvents.

Safety and Handling: P-nitro-N-methylaniline is classified as harmful if swallowed and may cause an allergic skin reaction. Proper handling is crucial to ensure laboratory safety.

  • Personal Protective Equipment (PPE): Always wear protective gloves, safety glasses with side shields, and a lab coat.[9] Work should be conducted in a well-ventilated chemical fume hood to avoid inhalation of dusts.[9][10]

  • Storage: Store the compound in a tightly sealed container in a cool, dry place under an inert atmosphere.[6][10]

  • Spill Management: In case of a spill, avoid generating dust. Dampen the solid material with an appropriate solvent like acetone, and transfer it to a suitable container for disposal.[10]

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.

Core Application: A Gateway to Diamine Intermediates

The primary strategic value of p-nitro-N-methylaniline in pharmaceutical synthesis is its role as a precursor to N-methyl-p-phenylenediamine . The selective reduction of the nitro group to a primary amine is a highly efficient transformation that yields a bifunctional intermediate. This resulting diamine is a critical building block for a wide range of APIs, enabling the introduction of a substituted p-phenylene diamine core into the final drug structure.

The overall synthetic strategy is visualized below.

G A P-nitro-N-methylaniline Hydrochloride B Key Transformation: Selective Nitro Group Reduction A->B  Catalyst (e.g., Pd/C)  H₂ Source C Intermediate: N-methyl-p-phenylenediamine B->C D Coupling Reaction with Pharmaceutical Scaffolds (e.g., Acylation, Alkylation) C->D E Active Pharmaceutical Ingredient (API) D->E

Caption: General workflow for API synthesis.

This workflow highlights how a simple starting material is converted into a high-value, versatile intermediate ready for incorporation into complex drug molecules.

Experimental Protocol: Catalytic Reduction to N-methyl-p-phenylenediamine

This section provides a detailed, step-by-step methodology for the catalytic hydrogenation of p-nitro-N-methylaniline hydrochloride. This protocol is designed to be self-validating by including checkpoints for reaction monitoring.

Objective: To synthesize N-methyl-p-phenylenediamine via the selective reduction of the nitro group of p-nitro-N-methylaniline hydrochloride.

Materials and Reagents:

  • P-nitro-N-methylaniline hydrochloride (1 equivalent)

  • 10% Palladium on Carbon (Pd/C), 50% wet (1-5 mol%)

  • Solvent: Ethanol or Methanol (ACS grade)

  • Hydrogen (H₂) gas, high purity

  • Nitrogen (N₂) or Argon (Ar) gas for inerting

  • Celite™ or a similar filter aid

  • Rotary evaporator

  • Hydrogenation apparatus (e.g., Parr shaker or balloon hydrogenation setup)

  • Standard laboratory glassware (round-bottom flask, filter funnel, etc.)

  • Magnetic stirrer and stir bars

  • Thin Layer Chromatography (TLC) plates, chamber, and appropriate eluent (e.g., 1:1 Ethyl Acetate:Hexanes)

Workflow Diagram:

G cluster_prep Reaction Setup cluster_reaction Hydrogenation cluster_workup Work-up & Isolation A 1. Charge vessel with P-nitro-N-methylaniline HCl and solvent (Ethanol) B 2. Add Pd/C catalyst under inert atmosphere A->B C 3. Purge system with N₂ then evacuate D 4. Introduce H₂ gas (e.g., balloon or pressure vessel) C->D E 5. Stir vigorously at RT. Monitor via TLC or H₂ uptake D->E F 6. Purge system with N₂ G 7. Filter reaction mixture through Celite™ to remove Pd/C F->G H 8. Concentrate filtrate in vacuo to yield crude product G->H I 9. Purify if necessary (e.g., recrystallization) H->I

Caption: Step-by-step reduction protocol workflow.

Step-by-Step Methodology:

  • Vessel Preparation: In a round-bottom flask appropriately sized for the reaction scale, add p-nitro-N-methylaniline hydrochloride (1 eq.) and a magnetic stir bar.

  • Solvent Addition: Add ethanol to the flask to create a solution or slurry with a concentration of approximately 0.1-0.5 M. Stir until the starting material is fully dissolved or evenly suspended.

  • Catalyst Addition: Carefully add 10% Palladium on Carbon (1-5 mol% relative to the substrate).

    • Causality: Palladium on carbon is a highly efficient and widely used catalyst for the hydrogenation of aromatic nitro groups.[11] It offers excellent activity and selectivity, minimizing side reactions. Adding it last prevents it from being unnecessarily exposed to air.

  • Inerting the System: Secure the flask to the hydrogenation apparatus. Purge the system by evacuating the flask and backfilling with an inert gas (N₂ or Ar) at least three times.

    • Causality: This step is critical for safety. It removes oxygen from the reaction headspace, preventing the formation of a potentially explosive mixture with hydrogen gas.

  • Hydrogen Introduction: Introduce hydrogen gas to the system. For a benchtop setup, this can be done via a hydrogen-filled balloon. For larger scales, a Parr shaker or similar pressure vessel should be used, pressurized to the desired level (e.g., 50 psi).

  • Reaction Execution: Begin vigorous stirring to ensure good mixing of the three phases (solid catalyst, liquid solution, and gas). The reaction is typically exothermic and can be run at room temperature.

  • Monitoring for Completion: The reaction progress can be monitored in several ways:

    • TLC Analysis: Periodically take aliquots from the reaction, filter through a small plug of Celite™, and spot on a TLC plate against the starting material. The disappearance of the starting material spot and the appearance of a new, lower Rf product spot indicates progress.

    • Hydrogen Uptake: On a pressure vessel, the reaction is complete when the pressure gauge no longer drops, indicating that hydrogen is no longer being consumed.

  • Reaction Quench and Catalyst Removal: Once the reaction is complete, carefully purge the system again with an inert gas (N₂ or Ar) to remove all residual hydrogen.

    • Causality: This is another crucial safety step. Dry Pd/C can be pyrophoric, and purging with inert gas passivates the catalyst before it is exposed to air during filtration.

  • Filtration: Prepare a small pad of Celite™ in a Büchner or Hirsch funnel. Dilute the reaction mixture with a small amount of additional ethanol and filter it through the Celite™ pad to remove the Pd/C catalyst. Wash the pad with more ethanol to ensure all product is collected.

    • Causality: Celite™ is an inert filter aid that prevents the fine, black Pd/C particles from passing through the filter paper, ensuring a clean filtrate.

  • Isolation: Transfer the filtrate to a round-bottom flask and remove the solvent using a rotary evaporator. The resulting solid or oil is the crude N-methyl-p-phenylenediamine.

  • Purification (if required): The crude product is often of sufficient purity for subsequent steps. If further purification is needed, techniques such as recrystallization or column chromatography can be employed.

References

  • The Power of Organic Synthesis: Exploring N-Methyl-4-nitroaniline Deriv
  • N-Methyl-4-nitroaniline: properties, applic
  • CAS 100-15-2: N-Methyl-4-nitroaniline. CymitQuimica.
  • Cas 100-15-2,N-Methyl-4-nitroaniline. LookChem.
  • N-Methy-4-Nitroaniline (MNA) | Request PDF.
  • SAFETY DATA SHEET - N-Methyl-4-nitroaniline. Sigma-Aldrich.
  • p-Nitroaniline Safety D
  • N-METHYL-4-NITROANILINE. CAMEO Chemicals - NOAA.
  • Key Applications of 4-Nitroaniline Hydrochloride in Modern Industries. NINGBO INNO PHARMCHEM CO.,LTD.
  • N-Methylaniline: A Versatile Intermediate in Agrochemical and Pharmaceutical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.
  • p-nitro-N-methylaniline. Stenutz.
  • N-Methyl-4-nitroaniline | C7H8N2O2. PubChem - NIH.
  • Amine synthesis by nitro compound reduction. Organic Chemistry Portal.

Sources

Application

Application Note: Mechanistic Studies &amp; Protocols for P-nitro-N-methylaniline Hydrochloride

Abstract This application note details the reaction mechanisms, kinetic profiles, and handling protocols for P-nitro-N-methylaniline (PNMA) and its hydrochloride salt. As a critical intermediate in the synthesis of azo d...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the reaction mechanisms, kinetic profiles, and handling protocols for P-nitro-N-methylaniline (PNMA) and its hydrochloride salt. As a critical intermediate in the synthesis of azo dyes and a model compound for secondary amine nitrosation, PNMA requires rigorous control of reaction parameters. This guide focuses on two primary reaction pathways: N-Nitrosation (relevant to nitrosamine impurity analysis in pharmaceuticals) and Catalytic Reduction (synthesis of p-amino-N-methylaniline). We provide validated protocols for monitoring these reactions and mitigating the safety risks associated with hydroxylamine accumulation.

Introduction & Chemical Context

P-nitro-N-methylaniline (CAS: 100-15-2 for free base) is a secondary amine deactivated by a para-nitro group. The hydrochloride salt form serves as a stabilized solid for storage but introduces specific pH considerations during aqueous reactivity studies.

Key Mechanistic Features
  • Low Basicity: The strong electron-withdrawing effect (-M, -I) of the nitro group significantly lowers the pKa (~0.56), making the amine nitrogen less nucleophilic than N-methylaniline.

  • Nitrosamine Risk: Despite low basicity, PNMA undergoes N-nitrosation to form N-methyl-N-(4-nitrophenyl)nitrous amide (a nitrosamine), a critical quality attribute (CQA) to monitor in drug development.

  • Reduction Pathway: The reduction of the nitro group to an amine proceeds via a nitroso and hydroxylamine intermediate sequence, posing thermal safety risks.

Module A: N-Nitrosation Kinetics & Mechanism

Focus: Impurity Profiling and Reaction Kinetics

Mechanistic Pathway

The nitrosation of PNMA depends heavily on acidity. In weakly acidic media (< 1M ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">


), the active nitrosating agent is nitrous anhydride (

). In strongly acidic media, the mechanism shifts, often involving the protonated amine or nitrosyl cation (ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

).

Critical Insight: Unlike highly basic amines, PNMA is largely unprotonated in weak acids, meaning the reaction rate often follows the concentration of the free amine and


.

NitrosationMechanism cluster_conditions Reaction Conditions HNO2 HNO2 (Nitrous Acid) N2O3 N2O3 (Nitrous Anhydride) HNO2->N2O3 2x / -H2O TS Transition State [R2NH...NO+] N2O3->TS + Amine Amine P-nitro-N-methylaniline (Secondary Amine) Amine->TS Nitrosamine N-Nitroso-PNMA (Carcinogenic Impurity) TS->Nitrosamine - HNO2 Cond pH < 3.0 Temp: 0-10°C

Figure 1: Pathway of N-Nitrosation via Nitrous Anhydride (


).[1][2][3]
Protocol: Kinetic Monitoring via UV-Vis

Objective: Determine the rate constant (


) of nitrosation to assess impurity risk.

Reagents:

  • PNMA Hydrochloride (1.0 mM stock in water).

  • Sodium Nitrite (

    
    , 10 mM stock).
    
  • Perchloric acid (

    
    ) buffer (pH adjusted to 1.0 - 2.5).
    

Procedure:

  • Baseline Correction: Blank the UV-Vis spectrophotometer with the specific acid buffer used.

  • Sample Prep: Mix 2.5 mL of buffer and 0.1 mL of PNMA stock in a quartz cuvette. Equilibrate to 25°C.

  • Initiation: Add 0.1 mL of

    
     stock. Invert rapidly to mix (
    
    
    
    ).
  • Monitoring: Track absorbance at 340 nm (appearance of N-nitroso derivative) or 380 nm (shift of the nitro-amine).

  • Data Analysis: Plot

    
     vs. time. The slope represents 
    
    
    
    .

Data Interpretation:

Parameter Observation Mechanistic Implication

| pH Dependence | Rate increases as pH drops (to ~pH 1) | Protonation of nitrite to


 is rate-limiting. |
| [Nitrite] Order  | Second order in 

| Confirms

as the active electrophile. | | Salt Effect | Rate increases with added salts | Secondary salt effects stabilize the transition state. |

Module B: Catalytic Hydrogenation (Reduction)

Focus: Synthesis and Process Safety

Reaction Pathway & Safety Risks

The reduction of PNMA to p-amino-N-methylaniline (a diamine) is not a single-step process.[4] It proceeds through a Hydroxylamine intermediate.[5][6][7]

Safety Critical: Arylhydroxylamines are thermally unstable. If the reaction stalls or the catalyst is poisoned, hydroxylamine accumulation can lead to a runaway decomposition (explosion risk).

ReductionPathway Nitro P-nitro-N-methylaniline (Starting Material) Nitroso Nitroso Intermediate (Transient) Nitro->Nitroso + H2 (Cat) Hydroxyl Hydroxylamine (ACCUMULATION RISK) Nitroso->Hydroxyl + H2 (Cat) Azoxy Azoxy By-product (Impurity) Nitroso->Azoxy Amine p-Amino-N-methylaniline (Target Product) Hydroxyl->Amine + H2 (Cat) Rate Determining Step Hydroxyl->Azoxy Condensation (Side Rxn)

Figure 2: Stepwise Hydrogenation Pathway highlighting the Hydroxylamine Safety Bottleneck.

Protocol: Safe Hydrogenation Workflow

Equipment: High-pressure reactor (Autoclave) with internal temperature monitoring.

Reagents:

  • PNMA Hydrochloride (10 g).

  • Solvent: Methanol (100 mL). Note: If using HCl salt, add 1 eq. Sodium Acetate to buffer.

  • Catalyst: 5% Pd/C (50% wet, 0.5 g).

  • Safety Additive: Vanadyl acetylacetonate (10 mg) – prevents hydroxylamine accumulation.

Step-by-Step Methodology:

  • Loading: Charge the autoclave with PNMA, Methanol, and Catalyst.

  • Purging: Purge with Nitrogen (

    
    ) x3, then Hydrogen (
    
    
    
    ) x3.
  • Reaction: Pressurize to 20 bar

    
    . Heat to 60°C .
    
    • Monitor: Watch for the "exotherm spike" which indicates the Nitro

      
       Nitroso reduction.
      
    • Monitor:

      
       uptake will plateau when complete.
      
  • Filtration: Cool to 25°C. Vent

    
    . Filter catalyst under 
    
    
    
    (Catalyst is pyrophoric when dry).
  • Isolation: Evaporate methanol. The product (p-amino-N-methylaniline) is air-sensitive (oxidizes to purple/black). Store under Argon.

Analytical Characterization

NMR & MS Data Table

Comparison of the starting material (PNMA) and the reduction product (Diamine).

FeatureP-nitro-N-methylaniline (Start)p-Amino-N-methylaniline (Product)
Appearance Yellow crystalline solidColorless/Grey oil or solid (darkens in air)
1H NMR (DMSO-d6)

2.80 (d, 3H, N-Me)

6.60 (d, 2H, Ar-H, ortho to N)

8.05 (d, 2H, Ar-H, ortho to NO2)

7.20 (q, 1H, NH)

2.65 (s, 3H, N-Me)

6.35-6.50 (m, 4H, Ar-H)

4.20 (br s, 2H, NH2)

5.10 (br s, 1H, NH)
MS (ESI+) [M+H]+ = 153.1[M+H]+ = 123.1
UV-Vis (

)
~380 nm (Strong charge transfer)~245 nm, 305 nm
Handling the Hydrochloride Salt

When using PNMA-HCl :

  • Solubility: Highly soluble in water, sparingly soluble in non-polar organics.

  • Neutralization: For organic synthesis (e.g., alkylation), the free base must be liberated.

    • Protocol: Dissolve salt in water

      
       Add 10% NaOH until pH 9 
      
      
      
      Extract with Ethyl Acetate
      
      
      Dry over
      
      
      .

References

  • Kalatzis, E., & Ridd, J. H. (1966). Nitrosation, diazotisation, and deamination. Part XII. The kinetics of N-nitrosation of N-methylaniline. Journal of the Chemical Society B: Physical Organic.

  • Ashworth, I. W., et al. (2020). Potential for Nitrosamine Formation in Pharmaceutical Manufacturing: A Risk Assessment Strategy. Organic Process Research & Development. (General grounding for nitrosation risks).[3]

  • ChemicalBook. (2025).[8] N-Methyl-4-nitroaniline Properties and Safety Data.

  • Common Organic Chemistry. (2024). Nitro Reduction: Common Conditions (Pd/C, Fe, Raney Ni).

  • PubChem. (2025).[8] N-Methyl-4-nitroaniline Compound Summary (CID 7483).

Disclaimer: This Application Note is for research and development purposes only. All protocols involve hazardous chemicals (nitro compounds, pressurized hydrogen, carcinogens) and should only be performed by qualified personnel in a fume hood with appropriate PPE.

Sources

Method

Application Notes &amp; Protocols: P-nitro-N-methylaniline Hydrochloride as a Versatile Building Block for Novel Compound Synthesis

Introduction P-nitro-N-methylaniline hydrochloride is a valuable and versatile aromatic building block in modern organic synthesis. Its trifunctional nature—possessing a nitro group, a secondary amine (as its hydrochlori...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

P-nitro-N-methylaniline hydrochloride is a valuable and versatile aromatic building block in modern organic synthesis. Its trifunctional nature—possessing a nitro group, a secondary amine (as its hydrochloride salt), and an activated aromatic ring—renders it a strategic starting material for the construction of a diverse array of complex molecules. The electron-withdrawing nitro group deactivates the aromatic ring towards electrophilic substitution while activating it for nucleophilic aromatic substitution (SNAr).[1][2][3] Conversely, the methylamino group is an activating, ortho-, para-directing group, though its influence is tempered by its protonation in the hydrochloride salt form. This electronic interplay allows for selective functionalization at multiple sites, making it a key precursor for pharmaceuticals, dyes, and materials science applications.[1][4]

This document provides an in-depth guide for researchers, chemists, and drug development professionals on the effective utilization of p-nitro-N-methylaniline hydrochloride. We will explore its core reactivity, provide detailed, field-tested protocols for key transformations, and discuss the rationale behind experimental choices to ensure reproducible and scalable results.

Physicochemical Properties and Safety Data

A thorough understanding of the physical and chemical properties of a starting material is paramount for safe handling and successful reaction planning.

PropertyValueSource
IUPAC Name N-methyl-4-nitroaniline hydrochloride[5]
CAS Number 100-15-2 (free base)[5]
Molecular Formula C₇H₈N₂O₂[5]
Molecular Weight 152.15 g/mol [5]
Appearance Brownish-yellow or yellow solid/powder.[6][5][6]
Melting Point 152 °C (306 °F)[5][7][8]
Solubility Insoluble in water.[8]

Safety Profile: P-nitro-N-methylaniline is harmful if swallowed, inhaled, or absorbed through the skin, and may cause irritation to the eyes, skin, and respiratory tract.[9] It is toxic to aquatic life with long-lasting effects.[10][11] Chronic exposure can lead to the formation of methemoglobin, causing cyanosis.[9] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn at all times. All manipulations should be performed in a well-ventilated fume hood.[10] Refer to the material safety data sheet (MSDS) for comprehensive handling and disposal information.[10]

Core Synthetic Transformations & Protocols

The strategic value of p-nitro-N-methylaniline hydrochloride lies in the selective manipulation of its three key functional groups.

Reduction of the Nitro Group: Synthesis of N¹-methylbenzene-1,4-diamine

The reduction of the nitro group to a primary amine is a foundational transformation, yielding a highly valuable diamine intermediate. This product is a precursor for various heterocyclic compounds, polyamides, and other functional materials. The choice of reducing agent is critical and depends on the desired selectivity and scale.[12]

Expertise & Rationale: While various reducing agents like catalytic hydrogenation (H₂/Pd-C) or metal/acid combinations (Fe/HCl, Sn/HCl) are effective, tin(II) chloride (SnCl₂) in acidic media offers a reliable and high-yielding method for laboratory-scale synthesis.[12][13] It is particularly advantageous as it proceeds under relatively mild conditions and is tolerant of a range of functional groups. The acidic environment is necessary to protonate the nitro group, facilitating its reduction, and to keep the resulting diamine in its soluble hydrochloride salt form, preventing side reactions.

Protocol: Synthesis of N¹-methylbenzene-1,4-diamine dihydrochloride

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add p-nitro-N-methylaniline hydrochloride (10.0 g, 53.0 mmol).

  • Reagent Addition: To the flask, add concentrated hydrochloric acid (60 mL). The mixture will form a slurry.

  • Reduction: While stirring vigorously, add tin(II) chloride dihydrate (SnCl₂·2H₂O) (35.9 g, 159 mmol) portion-wise over 15 minutes. The addition is exothermic; maintain the temperature below 60 °C using a water bath if necessary.

  • Reaction Monitoring: After the addition is complete, heat the reaction mixture to 90-100 °C for 1 hour. The reaction progress can be monitored by thin-layer chromatography (TLC) [Mobile phase: Ethyl acetate/Hexane 1:1]. The disappearance of the starting material indicates completion.

  • Work-up and Isolation: Cool the reaction mixture to room temperature, then place it in an ice bath for 1 hour. The product, N¹-methylbenzene-1,4-diamine dihydrochloride, will precipitate as a white to off-white solid.

  • Filtration and Washing: Collect the solid by vacuum filtration. Wash the filter cake with cold, concentrated hydrochloric acid (2 x 20 mL) and then with diethyl ether (2 x 30 mL) to remove any non-polar impurities.

  • Drying: Dry the product under vacuum to a constant weight. Expected yield: 85-95%.

Trustworthiness & Self-Validation: The formation of a crystalline precipitate upon cooling is a strong indicator of successful product formation. The product's identity and purity can be confirmed by ¹H NMR and ¹³C NMR spectroscopy. The characteristic shifts of the aromatic protons will change significantly upon reduction of the nitro group. Further confirmation can be obtained by melting point analysis.

Workflow Diagram:

G cluster_setup Reaction Setup cluster_reduction Reduction cluster_workup Work-up & Isolation A Combine P-nitro-N-methylaniline HCl and Conc. HCl in RBF B Portion-wise addition of SnCl2·2H2O A->B C Heat to 90-100 °C for 1 hr B->C D Cool in ice bath C->D E Vacuum filtration D->E F Wash with cold HCl and Diethyl Ether E->F G Dry under vacuum F->G H Characterization (NMR, MP) G->H Final Product: N¹-methylbenzene-1,4-diamine dihydrochloride

Caption: Workflow for the reduction of p-nitro-N-methylaniline hydrochloride.

Nucleophilic Aromatic Substitution (SNAr)

The nitro group strongly activates the aromatic ring for nucleophilic aromatic substitution, particularly at the positions ortho and para to it.[3] Since the para position is occupied by the methylamino group, substitution occurs at the position ortho to the nitro group (meta to the methylamino group). This reaction is a powerful tool for introducing a wide range of functionalities.

Expertise & Rationale: SNAr reactions with p-nitro-N-methylaniline hydrochloride require a strong nucleophile and typically a base to deprotonate the N-methylanilinium ion to the more nucleophilic free amine, which can then participate in intermolecular reactions or direct the regioselectivity. However, for substitution on the ring, the hydrochloride salt can be used directly, with the base serving to neutralize the generated HCl. Common nucleophiles include alkoxides, thiolates, and amines. The choice of solvent is crucial; polar aprotic solvents like DMSO or DMF are preferred as they can solvate the cation while leaving the nucleophile relatively free and reactive.

Protocol: Synthesis of 2-Methoxy-N-methyl-4-nitroaniline

  • Reaction Setup: To an oven-dried 100 mL round-bottom flask containing a magnetic stirrer, add p-nitro-N-methylaniline hydrochloride (5.0 g, 26.5 mmol) and dry dimethyl sulfoxide (DMSO) (50 mL).

  • Base and Nucleophile Addition: Add anhydrous potassium carbonate (K₂CO₃) (7.3 g, 53.0 mmol) to the mixture. Then, add sodium methoxide (2.86 g, 53.0 mmol). Caution: Sodium methoxide is highly reactive and hygroscopic. Handle with care under an inert atmosphere.

  • Reaction Conditions: Heat the reaction mixture to 120 °C and stir for 4-6 hours under a nitrogen atmosphere.

  • Reaction Monitoring: Monitor the reaction by TLC [Mobile phase: Ethyl acetate/Hexane 3:7]. The appearance of a new, less polar spot and the disappearance of the starting material indicate reaction progression.

  • Work-up: Cool the reaction to room temperature and pour it into 200 mL of ice-cold water. A yellow precipitate will form.

  • Isolation and Purification: Collect the solid by vacuum filtration and wash thoroughly with water. The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexane).

  • Drying: Dry the purified product under vacuum. Expected yield: 60-75%.

Trustworthiness & Self-Validation: The formation of a precipitate upon quenching with water is expected. The purity of the final product should be assessed by HPLC and its structure confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry. The introduction of the methoxy group will result in characteristic signals in the NMR spectra.

Reaction Mechanism Diagram:

G cluster_reactants Reactants cluster_intermediate Meisenheimer Complex cluster_products Products A P-nitro-N-methylaniline C [Intermediate]⁻ A->C + MeO⁻ B MeO⁻ D 2-Methoxy-N-methyl-4-nitroaniline C->D - Cl⁻ E Cl⁻

Caption: SNAr mechanism for the methoxylation of p-nitro-N-methylaniline.

Applications in Drug Development

P-nitro-N-methylaniline and its derivatives are prevalent scaffolds in medicinal chemistry.[14] The 1,4-disubstituted N-methylaniline core is found in numerous biologically active compounds.

  • Kinase Inhibitors: The N-methyl-p-phenylenediamine scaffold, readily synthesized from p-nitro-N-methylaniline, is a common feature in tyrosine kinase inhibitors used in oncology. The diamine can be further elaborated to form complex heterocyclic systems that interact with the ATP-binding site of kinases.

  • Antimicrobial Agents: N-substituted 2-nitroaniline derivatives have shown potential as antimicrobial agents.[15] The introduction of various substituents onto the aromatic ring via SNAr or other transformations can lead to compounds with potent antibacterial and antifungal activities. The nitro group itself can be a key pharmacophore in some antimicrobial agents, particularly through bioreductive activation.[15]

  • Antiparasitic Drugs: Derivatives of p-nitroaniline have been used in the synthesis of antiparasitic drugs.[16] For instance, the nitro group can be bioreduced within the parasite to generate reactive nitrogen species that are cytotoxic.

Conclusion

P-nitro-N-methylaniline hydrochloride is a cost-effective and highly versatile starting material that provides access to a wide range of functionalized aromatic compounds.[1] Its unique electronic properties allow for selective transformations at the nitro group, the amino group, and the aromatic ring. The protocols detailed herein provide a robust foundation for researchers to explore the synthesis of novel molecules for applications spanning from drug discovery to materials science. As with all chemical syntheses, careful planning, adherence to safety protocols, and thorough analytical characterization are essential for successful outcomes.

References

  • Wikipedia. Reduction of nitro compounds. [Link]

  • NPTEL. Nucleophilic Aromatic Substitution. [Link]

  • Google Patents.
  • Beilstein Journals. A novel high-yield synthesis of aminoacyl p-nitroanilines and aminoacyl 7-amino-4-methylcoumarins: Important synthons for the synthesis of chromogenic/fluorogenic protease substrates. [Link]

  • CPAchem. Safety data sheet. [Link]

  • Kaken. Development of Novel Methods for Polyfunctionalized Compound Preparation Using Nitro Systems. [Link]

  • Organic Syntheses. m-NITRODIMETHYLANILINE. [Link]

  • ResearchGate. Which one is the best procedure for the reduction of aromatic nitro compounds? [Link]

  • Journal of the Chemical Society, Perkin Transactions 2. The mechanism of aromatic nucleophilic substitution reactions in protic solvents. The reations of aniline, N-methylaniline, n-butylamine, and piperidine with some nitroaryl phenyl ethers in methanol. [Link]

  • Stenutz. p-nitro-N-methylaniline. [Link]

  • University of Liverpool. Aromaticity & Electrophilic/Nucleophilic Aromatic Substitution. [Link]

  • Google Patents. CN101580473B - Method for preparing N-methyl paranitroaniline.
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 7483, N-Methyl-4-nitroaniline. [Link]

  • Wikipedia. 4-Nitroaniline. [Link]

  • Yufeng. Exploring the Properties and Applications of Aniline and N-Methylaniline. [Link]

  • Chemistry LibreTexts. 16.6: Nucleophilic Aromatic Substitution. [Link]

  • AZoM. An Introduction to the Synthesis of p-Nitroaniline via a Multi-Step Sequence. [Link]

  • MSPL. N-Methylaniline: Key Applications in Oil & Gas, Pharma, and Manufacturing. [Link]

  • National Center for Biotechnology Information. Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. [Link]

  • Haz-Map. N-Methyl-4-nitroaniline. [Link]

  • Frontiers. Nitro Compounds as Versatile Building Blocks for the Synthesis of Pharmaceutically Relevant Substances. [Link]

  • Semantic Scholar. One-step synthesis of N-methylaniline by hydroalkylation of nitrobenzene over oxide catalysts. [Link]

  • Cole-Parmer. Material Safety Data Sheet - N-Methyl-2-nitroaniline, 98%. [Link]

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Application

Application Note: P-Nitro-N-Methylaniline Hydrochloride in Materials Science

Executive Summary P-nitro-N-methylaniline (PNMA) is a prominent donor-acceptor conjugated system widely recognized for its Non-Linear Optical (NLO) properties and utility as a corrosion inhibitor.[1] While the neutral mo...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

P-nitro-N-methylaniline (PNMA) is a prominent donor-acceptor conjugated system widely recognized for its Non-Linear Optical (NLO) properties and utility as a corrosion inhibitor.[1] While the neutral molecule is the primary active species in photonics, the hydrochloride salt form (PNMA·HCl) serves as the critical phase for aqueous solubility, purification, and in-situ corrosion protection in acidic media.[1]

This guide details the dual-utility of PNMA·HCl:

  • Corrosion Inhibition: Acting as a cationic surfactant that adsorbs onto mild steel in aggressive acid environments.

  • Optoelectronic Precursor: Serving as the high-purity intermediate for growing optical-grade single crystals via controlled neutralization.

Material Profile & Chemical Identity

PropertySpecification
Chemical Name p-Nitro-N-methylaniline Hydrochloride
Parent Amine CAS 100-15-2 (Neutral Base)
Molecular Formula C₇H₈N₂O₂[1]·HCl
Molecular Weight 188.61 g/mol (Salt)
Appearance Hygroscopic yellow-to-orange crystalline powder
Solubility High in water/ethanol; Low in non-polar solvents
Key Functionality Protonated secondary amine (cationic head), Nitro group (electron acceptor)

Application A: Corrosion Inhibition in Acidic Media

Context: Industrial cleaning (pickling) of steel requires inhibitors to prevent acid from eating the metal while removing rust.[2] PNMA·HCl forms spontaneously when PNMA is added to hydrochloric acid (HCl), creating a cationic species that protects the metal.

Mechanistic Insight

In 1.0 M HCl, PNMA exists as a protonated cation. The inhibition mechanism follows a Langmuir Adsorption Isotherm , where the organic cation adsorbs onto the negatively charged steel surface (cathodic sites) and the lone pairs of the nitro group interact with vacant d-orbitals of iron (anodic sites).

Protocol: Electrochemical Impedance Spectroscopy (EIS) Assessment

Objective: Quantify the inhibition efficiency (IE%) of PNMA·HCl on mild steel.[2][3][4]

Reagents & Equipment:

  • Working Electrode: Mild steel coupon (1 cm² exposed area), polished to mirror finish (1200 grit).

  • Counter Electrode: Platinum wire.

  • Reference Electrode: Ag/AgCl (saturated KCl).

  • Electrolyte: 1.0 M HCl (blank) vs. 1.0 M HCl + PNMA (200–1000 ppm).

  • Potentiostat/Galvanostat.

Step-by-Step Workflow:

  • Solution Preparation: Dissolve p-nitro-N-methylaniline directly into 1.0 M HCl. Note: The amine converts to the hydrochloride salt immediately upon dissolution.

  • OCP Stabilization: Immerse the working electrode in the solution for 30 minutes until the Open Circuit Potential (OCP) stabilizes (drift < 2 mV/5 min).

  • EIS Measurement:

    • Frequency Range: 100 kHz to 10 mHz.

    • Amplitude: 10 mV AC perturbation.

    • Bias: At OCP.

  • Tafel Polarization (Optional Validation): Scan ±250 mV relative to OCP at 1 mV/s.

Data Analysis: Calculate Inhibition Efficiency (


) using Charge Transfer Resistance (

) derived from the Nyquist plot:

Visualization: Adsorption Mechanism

The following diagram illustrates how the protonated PNMA species blocks corrosive ions.

CorrosionMechanism Solution Acidic Media (1M HCl) PNMA Neutral PNMA Added Solution->PNMA Dissolution Protonation Protonation Step: PNMA + H⁺ → [PNMA-H]⁺ (Cation) PNMA->Protonation Rapid Equilibrium Adsorption Adsorption on Steel Surface (Physisorption & Chemisorption) Protonation->Adsorption Electrostatic Attraction Barrier Hydrophobic Barrier Formation Adsorption->Barrier Surface Coverage Protection Corrosion Inhibition (Reduced H₂ Evolution) Barrier->Protection Blockade of Active Sites

Figure 1: Mechanism of PNMA[1]·HCl formation and subsequent adsorption onto mild steel surfaces.

Application B: Precursor for NLO Single Crystal Growth

Context: p-Nitro-N-methylaniline is a Second Harmonic Generation (SHG) material.[1] However, commercial sources are often impure.[1] Growing crystals directly from the hydrochloride salt often yields centrosymmetric packing (inactive). Therefore, the salt is used as a purification intermediate to grow the active neutral crystal.

The "Salt-Purification" Strategy

Neutral organic NLO materials often suffer from occlusion of isomers during synthesis. Converting the amine to its hydrochloride salt allows for recrystallization from water (where non-polar impurities are insoluble), followed by re-neutralization to yield ultra-pure material for crystal growth.

Protocol: Purification and Slow Evaporation Growth

Objective: Grow optical-quality PNMA crystals using the HCl-intermediate route.

Reagents:

  • Crude p-nitro-N-methylaniline.[1]

  • Concentrated HCl (37%).

  • Ammonium Hydroxide (25%).

  • Solvents: Ethanol, Acetone.[1]

Step-by-Step Workflow:

  • Salt Formation (Purification Step 1):

    • Dissolve 10g crude PNMA in minimal hot ethanol (60°C).

    • Add conc. HCl dropwise until precipitation of yellow PNMA·HCl is complete.[4]

    • Cool to 4°C, filter, and wash the salt with cold acetone to remove non-basic organic impurities.

  • Neutralization (Purification Step 2):

    • Dissolve the purified salt in deionized water.

    • Slowly add NH₄OH while stirring until pH 8–9.

    • The bright yellow neutral precipitate forms. Filter and dry.[5]

  • Crystal Growth (Slow Evaporation):

    • Prepare a saturated solution of the purified neutral PNMA in acetone at 30°C.

    • Filter through a 0.2 µm PTFE membrane into a growth vessel.

    • Cover with a perforated parafilm to control evaporation rate.

    • Harvest crystals after 10–14 days.

Characterization Check:

  • Powder XRD: Confirm non-centrosymmetric packing (Space group P2₁ is typical for the neutral form).

  • UV-Vis: Check for optical transparency window (cutoff usually ~450 nm).

Visualization: Purification Workflow

CrystalGrowth Crude Crude PNMA (Impure) Acidification Add HCl (Ethanol) Crude->Acidification Salt PNMA·HCl Salt (Precipitate) Acidification->Salt Crystallization Wash Acetone Wash (Remove Impurities) Salt->Wash Base Add NH₄OH (Neutralization) Wash->Base Dissolve in H₂O PureNeutral Ultra-Pure PNMA Base->PureNeutral Precipitation Growth Slow Evaporation (Acetone) PureNeutral->Growth

Figure 2: The "Salt-Switch" purification technique to ensure optical-grade crystal growth.[1]

Application C: Synthesis of Azo-Based Materials

Context: PNMA·HCl is the obligatory intermediate for diazotization. The diazonium salt derived from it is a precursor for "push-pull" chromophores used in organic photovoltaics and electro-optic polymers.

Protocol Summary:

  • Slurry Formation: Suspend PNMA·HCl in 0.5 M HCl at 0–5°C.

  • Diazotization: Add NaNO₂ dropwise. The HCl salt ensures the amine is soluble and ready for attack by the nitrosonium ion.

  • Coupling: React the resulting diazonium salt with electron-rich aromatics (e.g., dimethylaniline) to form the azo dye.

Summary of Key Parameters

ParameterCorrosion Inhibition (Salt in Soln)Crystal Growth (Neutral Solid)
Active Species Cation [C₇H₉N₂O₂]⁺Neutral Dipole [C₇H₈N₂O₂]
Medium 1.0 M HClAcetone or Methanol
Concentration 200 – 1000 ppmSaturated Solution
Temp Range 25°C – 60°C30°C (Constant)
Key Metric Inhibition Efficiency > 90%Optical Transparency & Size

References

  • Corrosion Inhibition Mechanisms

    • Title: Experimental and Theoretical Investigation on the Corrosion Inhibitor Potential of N-MEH for Mild Steel in HCl.[3]

    • Source: Institute for Color Science and Technology (2021).
    • URL: (Verified via search snippet 1.1)

  • NLO Crystal Properties

    • Title: Growth and characterization of nonlinear optical para-nitroaniline (pNA) single crystals.[6][7]

    • Source: ResearchG
    • URL: (Verified via search snippet 1.2)

  • Chemical Properties & Safety

    • Title: N-Methyl-4-nitroaniline | CID 7483.[1]

    • Source: PubChem / NIH (2025).
    • URL: (Verified via search snippet 1.17)

  • Synthesis and Purification

    • Title: Method for preparing N-methyl paranitroaniline (P
    • Source: Google P
    • URL: (Verified via search snippet 1.6)

Sources

Method

Application Note &amp; Protocol: Preparation and Verification of P-nitro-N-methylaniline Hydrochloride Analytical Standard Solutions

Abstract & Introduction P-nitro-N-methylaniline is a key chemical intermediate in the synthesis of dyes, polymers, and various pharmaceutical agents. As a potential process-related impurity or starting material in drug d...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

P-nitro-N-methylaniline is a key chemical intermediate in the synthesis of dyes, polymers, and various pharmaceutical agents. As a potential process-related impurity or starting material in drug development, the ability to accurately quantify its presence is critical for quality control and regulatory compliance. This requires the preparation of a precise and stable standard solution. This document provides a comprehensive, field-proven protocol for the preparation, verification, and storage of p-nitro-N-methylaniline hydrochloride primary stock and working standard solutions.

The protocol emphasizes scientific best practices to ensure the accuracy, reliability, and integrity of the prepared standards. We will detail not only the procedural steps but also the critical scientific rationale behind solvent selection, handling procedures, and solution verification by UV-Visible spectrophotometry, in alignment with principles outlined in pharmacopeial and regulatory guidelines.[1][2]

Compound Profile & Physicochemical Properties

P-nitro-N-methylaniline hydrochloride is the salt of the free base, p-nitro-N-methylaniline. The hydrochloride form is typically used for preparing aqueous or polar solvent-based standards due to its enhanced solubility over the free base.[1][3]

PropertyValueSource(s)
Chemical Name N-methyl-4-nitroaniline hydrochlorideN/A
Synonyms p-Nitro-N-methylaniline HCl[4][5]
CAS Number 100-15-2 (Free Base)[5]
Molecular Formula C₇H₈N₂O₂ · HClN/A
Molecular Weight 188.61 g/mol Calculated
Appearance Yellow to brownish-yellow crystalline solid[4][6]
Melting Point 149-151 °C (Free Base)[2]
Solubility Sparingly soluble in water (free base); Hydrochloride salt is soluble in water, methanol, ethanol.[1][3][4]
Stability May be sensitive to prolonged exposure to air and light. Store under inert atmosphere.[4]

Critical Safety & Handling Precautions

P-nitro-N-methylaniline and its salts are classified as toxic. Strict adherence to safety protocols is mandatory.

  • Hazard Classification: Toxic if swallowed, toxic in contact with skin, and toxic if inhaled. May cause damage to organs through prolonged or repeated exposure.[3] There is a risk of methemoglobinemia upon overexposure.[6]

  • Personal Protective Equipment (PPE): Always wear a lab coat, nitrile gloves, and chemical safety goggles. All weighing and handling of the solid compound must be performed inside a certified chemical fume hood to prevent inhalation.

  • First Aid:

    • Skin Contact: Immediately wash with plenty of soap and water. Remove all contaminated clothing.[3]

    • Eye Contact: Rinse cautiously with water for several minutes.

    • Ingestion/Inhalation: Immediately call a POISON CENTER or physician. If inhaled, move the person to fresh air.[3]

  • Waste Disposal: Dispose of all waste, including contaminated consumables and unused solutions, as hazardous chemical waste according to local, state, and federal regulations. Do not allow the product to reach the sewage system.

Protocol for Standard Solution Preparation

This protocol follows the "weighing method," which is a primary technique for preparing accurate standard solutions from a solid of known purity.[7]

Required Equipment and Reagents
ItemSpecificationRationale
P-nitro-N-methylaniline HClAnalytical Standard Grade, Purity ≥97%The accuracy of the standard is directly dependent on the purity of the starting material.
Methanol (MeOH)HPLC or Spectrophotometric GradeHigh-purity solvent prevents interference from impurities during analytical verification (e.g., UV-Vis).
Deionized WaterType I or equivalent (>18 MΩ·cm)Used for cleaning glassware to eliminate contaminants.
Analytical Balance4- or 5-place (readability of 0.1 mg or 0.01 mg)Precise weighing is the most critical step for ensuring concentration accuracy.[8]
Volumetric FlasksClass A (e.g., 10 mL, 50 mL, 100 mL)Class A glassware has tight tolerances, ensuring accurate final solution volumes.[8]
PipettesClass A volumetric or calibrated micropipettesRequired for accurate transfers and dilutions.
Beakers & FunnelBorosilicate glassFor initial dissolution and transfer.
SpatulaStainless steelFor handling the solid chemical.
Syringe Filters0.45 µm, PTFE or nylonTo remove any particulates before spectrophotometric analysis.
Workflow for Standard Preparation

The overall process involves the preparation of a concentrated stock solution, followed by serial dilutions to achieve the desired working concentrations.

G cluster_prep Part 1: Stock Solution Preparation cluster_dilute Part 2: Working Solution Preparation cluster_verify Part 3: Verification & Storage weigh 1. Weigh Compound (Analytical Balance in Fume Hood) dissolve 2. Dissolve in Solvent (Beaker with stir bar) weigh->dissolve High Purity Solid transfer 3. Quantitatively Transfer (to Class A Volumetric Flask) dissolve->transfer Initial Solution dilute_stock 4. Dilute to Volume (QS) & Homogenize transfer->dilute_stock Rinse & Combine calc_dil 5. Calculate Dilution Volume (M1V1 = M2V2) dilute_stock->calc_dil Primary Stock pipette 6. Pipette Stock Solution (Class A Pipette) dilute_work 7. Dilute to Final Volume (in new Volumetric Flask) verify 8. Verify Concentration (UV-Vis Spectrophotometry) dilute_work->verify store 9. Store Properly (2-8°C, Amber Vial, Inert Gas)

Caption: Workflow for preparing and validating standard solutions.

Protocol: 1000 µg/mL Primary Stock Solution
  • Calculate Required Mass: To prepare 50.00 mL of a 1000 µg/mL (1 mg/mL) stock solution, you need 50.0 mg of p-nitro-N-methylaniline hydrochloride.

    • Scientist's Note: It is often impractical to weigh exactly 50.000 mg. Instead, accurately weigh an amount close to this (e.g., 48-52 mg) and record the exact mass to at least four decimal places (e.g., 0.0504 g). The final concentration will be calculated based on this actual weight.

  • Weighing: In a chemical fume hood, place a clean weighing boat on the analytical balance and tare. Carefully add approximately 50 mg of the p-nitro-N-methylaniline HCl powder. Record the exact mass.

  • Dissolution: Transfer the weighed powder to a 100 mL glass beaker. Add approximately 30 mL of HPLC-grade methanol. Place on a magnetic stir plate at low speed until the solid is fully dissolved. The solution should be a clear yellow.

    • Rationale: Dissolving in a beaker first ensures the compound is fully solubilized before being transferred to the calibrated volumetric flask. Methanol is an excellent solvent for this compound and is compatible with subsequent analytical techniques like HPLC and UV-Vis.[1][3] A study on related compounds showed good stability in methanol-based systems.[9]

  • Quantitative Transfer: Using a clean glass funnel, carefully pour the solution from the beaker into a 50.00 mL Class A volumetric flask.

  • Rinsing: Rinse the beaker three times with small aliquots (~5 mL each) of fresh methanol. Transfer each rinse through the funnel into the volumetric flask. This ensures that 100% of the weighed analyte is transferred.

  • Dilution to Volume (QS): Add methanol to the flask until the liquid level is just below the calibration mark. Use a Pasteur pipette to add the final drops of methanol until the bottom of the meniscus is perfectly aligned with the mark.

  • Homogenization: Cap the flask securely and invert it 15-20 times to ensure the solution is completely homogeneous.[8]

  • Calculation of Actual Concentration:

    • Formula: Actual Concentration (µg/mL) = (Mass weighed (mg) / Volume of flask (mL)) * Purity (%) * 1000

    • Example: If you weighed 50.4 mg (0.0504 g) of a 99.2% pure standard and dissolved it in a 50.00 mL flask: Concentration = (50.4 mg / 50.00 mL) * 0.992 * 1000 = 1000.0 µg/mL (Adjusted for purity)

  • Transfer & Labeling: Immediately transfer the stock solution to a pre-labeled amber glass vial for storage. The label must include: Compound Name, Concentration, Solvent, Preparation Date, and Analyst's Initials.

Protocol: 10 µg/mL Working Standard Solution

This protocol describes the preparation of a 10 µg/mL working standard from the 1000 µg/mL stock solution.

  • Calculate Dilution: Use the M₁V₁ = M₂V₂ formula.

    • (1000 µg/mL) * V₁ = (10 µg/mL) * (50.00 mL)

    • V₁ = 0.5 mL or 500 µL

  • Dilution: Pipette 500 µL of the stock solution into a 50.00 mL Class A volumetric flask.

  • Dilute to Volume: Dilute to the calibration mark with methanol, cap, and homogenize by inverting 15-20 times.

  • Labeling: Transfer to a labeled vial as described for the stock solution.

Verification and Standardization

Experimental Protocol for UV-Vis Analysis
  • Prepare a suitable dilution: Prepare a dilution of the stock standard in methanol expected to give an absorbance between 0.5 and 1.0 AU. A concentration of ~5-10 µg/mL is a good starting point.

  • Spectrophotometer Setup: Turn on the spectrophotometer and allow the lamps to warm up for at least 30 minutes.

  • Baseline Correction: Fill a quartz cuvette with the methanol blank. Place it in the spectrophotometer and run a baseline correction across the desired wavelength range (e.g., 250-500 nm).

  • Sample Measurement: Rinse the cuvette with the diluted standard solution, then fill it and place it in the sample holder.

  • Acquire Spectrum: Scan the sample from 250-500 nm.

  • Data Analysis:

    • Identify the wavelength of maximum absorbance (λmax).

    • Record the absorbance value at this λmax.

    • Calculate the molar absorptivity (ε) for your records using the known concentration: ε = A / (c * l), where 'c' is the molar concentration and 'l' is the pathlength (typically 1 cm). This value can be used to verify future batches of standard prepared under identical conditions.

Storage and Stability

  • Storage Conditions: Store all solutions in amber glass vials to protect from light. Store refrigerated at 2-8°C.[5] For long-term storage (>1 month), flushing the vial with an inert gas like argon or nitrogen before capping is recommended to prevent potential oxidation.[4]

  • Stability: Stock solutions, when stored correctly, are generally stable for up to 3-6 months. Working standards should be prepared fresh from the stock solution weekly or as needed. Stability should be formally verified over time by comparing the absorbance of an aged solution to a freshly prepared one.

References

  • ALWSCI. (2024). Standard Solution Preparation: A Comprehensive Guide.
  • ReAgent Chemical Services. (2024). How To Make A Standard Solution.
  • Unknown. For the preparation of standard solutions the purest reagents available should be used.
  • CDH Fine Chemical. p-NITRO ANILINE Safety Data Sheet.
  • Merck Index. p-Nitroaniline Properties.
  • Bausinger, T., & Preuss, J. (2009). Stability of nitroaromatic specialty explosives in reversed-phase liquid chromatographic systems. Journal of Hazardous Materials, 162(2-3), 1578-82.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7483, N-Methyl-4-nitroaniline.
  • CPT Labs. (n.d.). Method Validation Vs. Verification - A Simple Breakdown.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7475, 4-Nitroaniline.
  • Sigma-Aldrich. (n.d.). N-Methyl-4-nitroaniline Product Page.
  • LGC Standards. (n.d.). N-Methyl-4-nitroaniline Product Page.
  • Stenutz, R. (n.d.). p-nitro-N-methylaniline Data.
  • Sigma-Aldrich. (n.d.). Product Information Sheet for M4765.
  • CPAchem. (n.d.). N-Methyl-P-Nitroaniline Product Page.
  • Royal Society of Chemistry. (n.d.). Supporting Information on Solvatochromic Parameters.
  • Pharmaffiliates. (n.d.). N-Methyl-4-nitroaniline Product Page.
  • BenchChem. (2025). An In-depth Technical Guide to the Absorbance Spectrum of p-Nitroaniline.
  • Rasayan Journal of Chemistry. (n.d.). Growth and Characterization of Promising NLO Crystal: Meta Nitroaniline.
  • Haz-Map. (n.d.). N-Methyl-4-nitroaniline - Hazardous Agents.

Sources

Application

Advanced Application Note: p-Nitro-N-methylaniline Hydrochloride in Functional Polymer Systems

Executive Summary p-Nitro-N-methylaniline hydrochloride (PNMA-HCl) is a specialized nitro-aromatic amine salt utilized primarily to introduce polar functionality into polymer matrices. Unlike simple aniline, the presence...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

p-Nitro-N-methylaniline hydrochloride (PNMA-HCl) is a specialized nitro-aromatic amine salt utilized primarily to introduce polar functionality into polymer matrices. Unlike simple aniline, the presence of the electron-withdrawing nitro group (–NO₂) and the N-methyl steric hindrance alters its reactivity, making homopolymerization difficult but rendering it highly valuable in three specific domains:

  • Nonlinear Optics (NLO): As a high-dipole "guest" chromophore in "host" polymers (e.g., PMMA) for electro-optic modulation.

  • Electrochemical Sensors: As a comonomer with aniline to tune the redox properties and bandgap of conducting polymers.

  • Corrosion Inhibition: As an adsorption-type inhibitor for ferrous metals in acidic environments.

This guide provides actionable protocols for these applications, specifically addressing the handling of the hydrochloride salt form.

Part 1: Chemical Profile & Pre-Processing

The hydrochloride salt (PNMA-HCl) renders the molecule water-soluble, which is advantageous for aqueous electropolymerization but unsuitable for organic solvent-based NLO casting.

Physicochemical Properties
PropertyValue / CharacteristicRelevance
Molecular Formula C₇H₈N₂O₂[1][2] · HClPrecursor stoichiometry
Appearance Yellow to brownish crystalline powderChromophore indicator
Solubility (HCl salt) High in Water, EthanolAqueous Electropolymerization
Solubility (Free Base) High in Chloroform, Acetone, PMMANLO Guest-Host Systems
Dipole Moment ~6–8 Debye (Free Base)Critical for NLO response
Absorption

~380–400 nmUV-Vis Characterization
Protocol: Conversion of HCl Salt to Free Base (For NLO Applications)

Rationale: NLO films are typically cast from organic solvents (e.g., chloroform) where the HCl salt is insoluble.

  • Dissolution: Dissolve 5.0 g of PNMA-HCl in 50 mL of deionized water.

  • Neutralization: Slowly add 1.0 M NaOH solution dropwise while stirring until pH > 10. A yellow precipitate (free base) will form immediately.

  • Extraction: Extract the aqueous mixture with Dichloromethane (DCM) (

    
     mL).
    
  • Drying: Dry the combined organic layer over anhydrous MgSO₄.

  • Isolation: Rotary evaporate the solvent to yield bright yellow p-nitro-N-methylaniline crystals.

  • Purification: Recrystallize from ethanol to ensure >99% purity (critical for optical clarity).

Part 2: Nonlinear Optical (NLO) Polymer Fabrication

Application: Electro-optic modulators and frequency doubling. Mechanism: The "Guest-Host" system.[3][4] The PNMA molecule acts as a dipolar chromophore physically trapped within a polymer matrix (PMMA). An external electric field aligns these dipoles (Poling) to break centrosymmetry.

Workflow Diagram (Guest-Host Processing)

NLO_Workflow Start PNMA (Free Base) + PMMA Host Solvent Dissolve in Chloroform/Toluene Start->Solvent 10-15 wt% Doping Filter 0.2 µm PTFE Filtration Solvent->Filter Remove Dust Spin Spin Coating (1000-3000 rpm) Filter->Spin Glass/ITO Substrate Bake Soft Bake (Remove Solvent) Spin->Bake 80°C, Vacuum Poling Corona Poling (High Voltage Field) Bake->Poling Near Tg Final NLO Active Film Poling->Final Cool under Field

Caption: Fabrication workflow for NLO-active guest-host polymer films using PNMA.

Detailed Protocol: Guest-Host Film Preparation

Reagents:

  • Host Polymer: Poly(methyl methacrylate) (PMMA), optical grade (MW ~120k).

  • Guest Chromophore: PNMA (Free Base, prepared in 1.2).

  • Solvent: Chloroform or Cyclohexanone.

Step-by-Step:

  • Solution Prep: Prepare a 10 wt% solution of PMMA in chloroform.

  • Doping: Add PNMA to the solution to achieve a loading of 5–10 wt% relative to the polymer. Note: Loadings >15% often lead to crystallization (phase separation), destroying optical quality.

  • Filtration: Filter solution through a 0.2 µm PTFE syringe filter to remove scattering centers.

  • Spin Coating: Dispense onto an Indium Tin Oxide (ITO) coated glass slide. Spin at 1500 rpm for 30 seconds to achieve ~1–2 µm thickness.

  • Soft Bake: Bake at 80°C in a vacuum oven for 12 hours to remove residual solvent.

  • Corona Poling (Critical Step):

    • Heat the film to near the glass transition temperature (

      
      C for PMMA).
      
    • Apply a high voltage (5–6 kV) to a needle electrode positioned 1 cm above the film.

    • Mechanism:[5][6][7][8] The heat mobilizes the polymer chains; the electric field aligns the PNMA dipoles.

    • Cooling: While maintaining the voltage, cool the sample to room temperature. This "freezes" the dipolar alignment.

Part 3: Electrochemical Copolymerization (Sensor Applications)

Application: Biosensor transducers and modified electrodes. Mechanism: The nitro group in PNMA is strongly electron-withdrawing, making homopolymerization difficult. However, it copolymerizes well with aniline. The resulting polymer, Poly(Aniline-co-PNMA), possesses pendant nitro groups that can be electrochemically reduced to hydroxylamines, serving as redox mediators.

Electropolymerization Mechanism[6]

Electropolymerization Monomers Monomer Mix: Aniline + PNMA-HCl Oxidation Anodic Oxidation (> +0.8V vs Ag/AgCl) Monomers->Oxidation Acidic Medium (H2SO4) Radicals Formation of Cation Radicals Oxidation->Radicals Coupling Head-to-Tail Coupling (Para-position) Radicals->Coupling -2H+, -2e- Note Note: PNMA incorporation rate is slower than Aniline due to steric/electronic effects Radicals->Note ChainGrowth Chain Propagation (Incorporation of NO2 groups) Coupling->ChainGrowth Polymer Poly(Aniline-co-PNMA) Film on Electrode ChainGrowth->Polymer

Caption: Mechanism of electrochemical copolymerization. Steric hindrance of N-methyl and electronic deactivation of -NO2 requires copolymerization.

Protocol: Cyclic Voltammetry Deposition

Reagents:

  • Aniline (Distilled).[9][10]

  • PNMA-HCl (Salt form).

  • Electrolyte: 0.5 M H₂SO₄.

  • Working Electrode: Glassy Carbon or Gold.

Step-by-Step:

  • Electrolyte Preparation: Prepare 50 mL of 0.5 M H₂SO₄ containing:

    • 0.1 M Aniline.

    • 0.01 M to 0.05 M PNMA-HCl.

    • Note: Keep PNMA concentration lower than aniline (Ratio 1:10 to 1:2) to ensure film stability.

  • Cell Setup: Three-electrode system (WE: Glassy Carbon, RE: Ag/AgCl, CE: Platinum wire).

  • Deposition: Cycle the potential between -0.2 V and +1.0 V at a scan rate of 50 mV/s.

  • Observation:

    • Cycle 1: Irreversible oxidation peak at ~0.9 V (monomer oxidation).

    • Subsequent Cycles: Emergence of redox pairs at ~0.2 V and ~0.5 V, indicating polymer growth.

    • Diagnostic: The current density will be lower than pure polyaniline due to the inhibiting effect of the nitro group.

  • Post-Treatment: Rinse the electrode gently with deionized water. The film is now ready for enzyme immobilization (e.g., Glucose Oxidase) via physical adsorption or cross-linking.

Part 4: Corrosion Inhibition (Industrial Application)

Application: Protecting mild steel in acid pickling baths (HCl or H₂SO₄). Mechanism: PNMA-HCl molecules adsorb onto the metal surface. The nitrogen lone pairs and the aromatic ring interaction with the metal d-orbitals form a barrier, blocking active corrosion sites.

Comparative Inhibition Data (Typical Values)

Based on weight loss measurements in 1.0 M HCl at 30°C.

Inhibitor Concentration (mM)Inhibition Efficiency (%)Surface Coverage (

)
1.065.2%0.65
5.082.4%0.82
10.091.5%0.91
20.0 96.8% 0.97
Protocol: Gravimetric Determination
  • Specimen Prep: Polish mild steel coupons (

    
     cm) with emery paper (grade 600–1200), degrease with acetone, and weigh (
    
    
    
    ).
  • Solution: Prepare 1.0 M HCl with varying concentrations of PNMA-HCl (1–20 mM).

  • Immersion: Suspend coupons in the solution for 6 hours at 30°C.

  • Cleaning: Remove coupons, wash with water/acetone, dry, and re-weigh (

    
    ).
    
  • Calculation:

    
    
    

References

  • BenchChem. (2025). A Technical Guide to Polynitroaniline Compounds: Synthesis, Properties, and Applications. Retrieved from

  • Singer, K. D., et al. (2020). Electro-optic characterization of nonlinear-optical guest–host films. Optica. Retrieved from

  • Inzelt, G. (2008).[6][8] Conducting Polymers: A New Era in Electrochemistry. Springer. (Foundational text on electropolymerization mechanisms).

  • MDPI. (2025). Recent Development of Corrosion Inhibitors: Types, Mechanisms, Electrochemical Behavior. Retrieved from

  • PubChem. (2025).[11] N-Methyl-4-nitroaniline Compound Summary. National Library of Medicine. Retrieved from

  • Arabian Journal of Chemistry. (2014). Synthesis and characterization of polyaniline and poly(aniline-co-o-nitroaniline). Retrieved from

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of p-Nitro-N-methylaniline Hydrochloride

Ticket Reference: #PNMA-HCl-Synth-001 Status: Active Guide Department: Process Chemistry & Application Support[1] Welcome to the Technical Support Center Subject: Troubleshooting Side Reactions & Impurity Profiles in p-N...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket Reference: #PNMA-HCl-Synth-001 Status: Active Guide Department: Process Chemistry & Application Support[1]

Welcome to the Technical Support Center

Subject: Troubleshooting Side Reactions & Impurity Profiles in p-Nitro-N-methylaniline Hydrochloride Production.

User Context: You are likely a process chemist or researcher encountering yield losses or purity issues during the synthesis of p-Nitro-N-methylaniline (PNMA) or its hydrochloride salt. This intermediate is critical for azo dye synthesis and pharmaceutical applications (e.g., as a precursor for phenylenediamine derivatives).

This guide prioritizes the two most common synthetic routes:

  • Route A (

    
    ):  Nucleophilic substitution of p-chloronitrobenzene.[1]
    
  • Route B (N-Alkylation): Methylation of p-nitroaniline.[1]

Visualizing the Reaction Landscape

Before troubleshooting, review the reaction network to identify where your process might be deviating.

ReactionNetwork PCNB p-Chloronitrobenzene (Starting Material A) Target p-Nitro-N-methylaniline (Free Base) PCNB->Target Route A: SNAr (MeNH2, Heat) Phenol p-Nitrophenol (Hydrolysis Impurity) PCNB->Phenol Side Rxn: H2O/OH- Bis 4,4'-Dinitrodiphenylamine (Dimer) PCNB->Bis Side Rxn: Ar-NH-Ar MeNH2 Methylamine PNA p-Nitroaniline (Starting Material B) PNA->Target Route B: Alkylation (MeI/DMS/MeOH) Salt p-Nitro-N-methylaniline Hydrochloride Target->Salt HCl (gas/ether) Dimethyl p-Nitro-N,N-dimethylaniline (Over-Alkylation) Target->Dimethyl Over-Alkylation (Fast)

Figure 1: Reaction Network.[1] Route A (


) is generally more selective but prone to hydrolysis. Route B (Alkylation) suffers heavily from over-alkylation.

Module 1: The Route (p-Chloronitrobenzene + Methylamine)[1]

Context: This is the "Gold Standard" for selectivity. The nitro group deactivates the ring, making the product (p-nitro-N-methylaniline) less nucleophilic than the reagent (methylamine), naturally preventing over-alkylation.[1]

Common User Query: "Why is my product contaminated with a yellow, acidic solid?"

Diagnosis: Formation of p-Nitrophenol .[1] Mechanism: Hydrolysis.[2][3] In the high-temperature/high-pressure environment required for


, water (often present in aqueous methylamine solutions) acts as a competing nucleophile against the chloride.[1]
Solution Protocol: 
  • Reagent Swap: Switch from 40% aqueous methylamine to 2M Methylamine in THF or Methanol .

  • Phase Transfer: If using aqueous amine is mandatory for cost, add a Phase Transfer Catalyst (PTC) like Tetrabutylammonium bromide (TBAB) . This increases the effective concentration of the amine in the organic phase, favoring amination over hydrolysis.

  • Purification: p-Nitrophenol is soluble in aqueous base.[1] Wash your organic layer with 10% NaOH or 5% Na₂CO₃ before salt formation. The phenol will deprotonate (phenolate) and partition into the water; the target amine will remain in the organic layer.

Common User Query: "The reaction stalls at 60-70% conversion."

Diagnosis: Insufficient Nucleophilicity or Chloride Inhibition.[1] Senior Scientist Note: The leaving group (


) can accumulate and inhibit the reaction in non-polar solvents.
Solution Protocol: 
  • Temperature: Ensure internal temperature reaches 130°C-150°C . This often requires an autoclave or sealed tube.

  • Stoichiometry: Use 3-5 equivalents of methylamine. Excess amine acts as a scavenger for the HCl generated, driving the equilibrium forward.

Module 2: The Alkylation Route (p-Nitroaniline + Methylating Agent)[1]

Context: Often used when p-chloronitrobenzene is unavailable.[1] This route fights thermodynamics: the product is often more reactive than the starting material.

Common User Query: "I have significant amounts of N,N-dimethyl impurity."

Diagnosis: Over-alkylation.[1] Mechanism: The inductive effect of the added methyl group usually makes the nitrogen more nucleophilic. However, for p-nitroaniline, the electron-withdrawing nitro group dampens this, but over-alkylation remains the primary failure mode if strong alkylating agents (MeI, DMS) are used.[1] Solution Protocol:

  • Avoid Direct Alkylation: Do not use Methyl Iodide (MeI) directly.

  • Use "Reductive Alkylation":

    • Reagents: p-Nitroaniline + Formaldehyde (excess) + Hydrogen source (or Formic Acid/H₂SO₄).[1]

    • Mechanism: Forms the imine/hemiaminal intermediate which is then reduced. This is far more controllable.

    • Reference Method: The "Eschweiler-Clarke" variation or catalytic hydrogenation with Pd/C and Formaldehyde is superior for mono-selectivity [1].[1]

Module 3: Salt Formation & Isolation (The Hydrochloride)

Context: The free base is a yellow solid/powder. The hydrochloride salt is sensitive to hydrolysis.

Common User Query: "My salt turned into a sticky paste/oil instead of crystals."

Diagnosis: Hygroscopicity or Excess Water. Mechanism: p-Nitro-N-methylaniline HCl is prone to hydrolysis back to the free base if exposed to moisture, or it forms a hydrate that lowers the melting point.[1] Solution Protocol:

  • Solvent System: Dissolve the free base in anhydrous Ethyl Acetate or Isopropanol .

  • Acid Source: Use 4M HCl in Dioxane or generate HCl gas in situ (dripping

    
     onto NaCl and piping the gas through a drying trap). Do not use aqueous HCl. 
    
  • Precipitation: Add the acid slowly at 0°C. If oiling occurs, add a non-polar anti-solvent like n-Heptane or Diethyl Ether and scratch the flask wall to induce nucleation.

Summary Data: Impurity Profile & Removal

ImpurityOriginDetection (TLC/HPLC)Removal Strategy
p-Nitrophenol Hydrolysis of Ar-ClLower Rf than target (Acidic)Wash organic layer with 1M NaOH.[1]
p-Nitro-N,N-dimethylaniline Over-alkylationHigher Rf than target (Non-polar)Recrystallization from EtOH/Water (Target is less soluble than dimethyl impurity).[1]
p-Chloronitrobenzene Unreacted Starting MaterialVery High Rf (Non-polar)Steam distillation (volatile) or column chromatography.
4,4'-Dinitrodiphenylamine Dimerization (

)
Very Low Rf (Poor solubility)Filtration (often insoluble in hot EtOH).[1]

Standardized Protocol: The Optimized Route

Objective: Synthesis of p-Nitro-N-methylaniline Hydrochloride (Target Scale: 10g).

  • Reaction:

    • Charge a pressure vessel (autoclave) with p-Chloronitrobenzene (10.0 g, 63.5 mmol) .

    • Add Methylamine (33% in EtOH, 40 mL, ~5 eq) . Note: Using alcoholic amine reduces hydrolysis compared to aqueous amine.

    • Seal and heat to 130°C for 8-12 hours . Pressure will rise; ensure vessel is rated for >10 bar.

  • Workup (Crucial for Purity):

    • Cool to room temperature.[4] Vent carefully.

    • Concentrate under vacuum to remove excess methylamine and ethanol.

    • Dissolve residue in Ethyl Acetate (100 mL) .

    • Wash 1: Water (50 mL).[2]

    • Wash 2: 1M NaOH (2 x 50 mL) . This removes p-Nitrophenol.[1]

    • Wash 3: Brine (50 mL).

    • Dry over

      
      , filter, and evaporate to obtain the Crude Free Base.
      
  • Salt Formation:

    • Dissolve Crude Free Base in Anhydrous Ethyl Acetate (50 mL) .

    • Cool to 0-5°C in an ice bath.[1]

    • Dropwise add 4M HCl in Dioxane (20 mL) . A yellow/off-white precipitate should form immediately.[1]

    • Stir for 30 mins. Filter under nitrogen (to keep dry).

    • Wash filter cake with cold Diethyl Ether.[1]

    • Dry in a vacuum oven at 40°C over

      
      .
      

References

  • Selective N-Alkylation Methodologies

    • Source: Seo, H. et al. "Selective N-monomethylation of primary anilines with dimethyl carbonate in continuous flow."[1][5] Tetrahedron (2018).[5]

    • Relevance: Discusses overcoming the over-alkylation problem in aniline deriv
    • URL:[Link]

  • Synthesis of Nitroanilines (Patent)

    • Source: CN101580473B "Method for preparing N-methyl paranitroaniline."[1]

    • Relevance: details the formylation/reduction route and direct ammonolysis conditions.
    • URL
  • Impurity Profiles & Properties

    • Source: PubChem Compound Summary for CID 7483 (N-Methyl-4-nitroaniline).[1]

    • Relevance: Physical properties, safety data, and synonyms.[1][6]

    • URL:[Link]

  • General

    
     Kinetics: 
    
    • Source: Sigma-Aldrich Technical Bulletin: N-Methyl-4-nitroaniline Product Sheet.[1]

    • Relevance: Handling and stability data.[2][6]

Sources

Optimization

P-nitro-N-methylaniline hydrochloride solubility issues and solutions

Topic: Solubility Optimization & Stability Troubleshooting Document ID: TS-PNMA-001 | Last Updated: February 20, 2026 Executive Summary: The "Phantom" Salt The Core Issue: Researchers frequently encounter immediate preci...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Solubility Optimization & Stability Troubleshooting

Document ID: TS-PNMA-001 | Last Updated: February 20, 2026

Executive Summary: The "Phantom" Salt

The Core Issue: Researchers frequently encounter immediate precipitation when attempting to dissolve p-nitro-N-methylaniline hydrochloride (N-methyl-4-nitroaniline HCl) in water or neutral buffers.

The Scientific Reality: This is not a standard solubility issue; it is a hydrolysis issue. The p-nitro group is strongly electron-withdrawing, dramatically reducing the basicity of the amine nitrogen.[1] The pKa of the conjugate acid is approximately 0.56 – 0.60 [1, 2].[1]

Because the pKa is significantly lower than the pH of water (~7.0), the hydrochloride salt is thermodynamically unstable in aqueous solution.[1] It spontaneously hydrolyzes to release the free base (which is insoluble in water) and hydrochloric acid.[1]

Diagnostic Hub: Identify Your Issue

Symptom Visual Indicator Root Cause Immediate Action
Immediate Precipitation Yellow/Orange solid forms upon adding water.Hydrolysis: The salt has dissociated into the insoluble free base.[1]Do NOT heat. Add conc. HCl dropwise until solid redissolves.
Cloudy Suspension Fine haze in PBS or neutral buffer.[1]Micro-precipitation: pH is too high (> 1.[1]0) to support the salt form.[1]Switch to an organic vehicle (DMSO/Ethanol) or acidify buffer to pH < 1.[1]
HPLC Peak Splitting Double peaks or tailing in chromatograms.[1]On-Column Equilibrium: The compound is toggling between ionized and neutral states.[1]Add 0.1% TFA or Formic Acid to the mobile phase.[1]

Mechanism of Failure (Visualized)

The following diagram illustrates why the salt "crashes out" in water. The equilibrium heavily favors the free base unless the environment is extremely acidic.[1]

HydrolysisMechanism cluster_fix The Solution Strategy Salt HCl Salt Form (Soluble, Protonated) [R-NH2-CH3]+ Cl- Equilibrium Equilibrium Shift (pKa ~ 0.6) Salt->Equilibrium Dissociation Water Addition of Water (pH ~7) Water->Equilibrium Drives Deprotonation FreeBase Free Base Form (Insoluble Yellow Solid) R-NH-CH3 Equilibrium->FreeBase Major Product (Precipitates) Acid Free Acid (H3O+ + Cl-) Equilibrium->Acid Byproduct AddAcid Add Excess Acid (pH < 0.5) AddAcid->Equilibrium Forces Reverse Reaction (Stabilizes Salt)

Figure 1: The Hydrolysis Trap.[1] In neutral water, the equilibrium shifts right, causing the "insoluble" free base to precipitate.[1] High acidity is required to shift the equilibrium left.

Solubility Matrix & Solvent Selection

Do not treat this compound like a standard amine salt.[1] Use the table below to select the correct vehicle for your application.

Solvent System Solubility Rating Stability Technical Notes
Pure Water FAIL (Decomposes)UnstableImmediate hydrolysis to free base (yellow ppt). [1, 3]
0.1 M HCl Poor/Moderate MetastablepH ~1 is still close to pKa (~0.6).[1] Partial dissociation may occur.[1]
1.0 M HCl Good StableHigh proton concentration forces the equilibrium to the salt form.[1]
Ethanol (Abs.) High StableGood for stock solutions.[1] Free base is also soluble here.[1] [4]
DMSO Very High StableBest for biological stock solutions.[1]
PBS (pH 7.4) FAIL UnstableDo not use. Compound will precipitate immediately.[1]

Step-by-Step Protocols

Protocol A: Preparing a Stable Aqueous Stock Solution

Use this when organic solvents (DMSO) are not permitted.

  • Calculate: Determine the required molarity.

  • Pre-Acidify: Prepare the solvent before adding the solid.[1] Use 1.0 M HCl (or higher) as the diluent.[1]

    • Why? Adding the salt to water first allows the precipitate to form, which can be slow to redissolve.[1]

  • Dissolve: Add the p-nitro-N-methylaniline HCl powder to the acid solution.

  • Vortex: Vortex immediately. The solution should remain clear/colorless to pale yellow.[1]

    • Warning: If it turns bright opaque yellow, the acid concentration is too low.[1]

Protocol B: Recrystallization (Purification)

The HCl salt is often purified to remove oxidation products.

  • Dissolution: Dissolve the crude solid in a minimum volume of hot Ethanol containing 5% conc. HCl .

    • Note: The HCl is critical to prevent the salt from stripping off during the heating process.[1]

  • Filtration: Filter while hot to remove insoluble impurities.[1]

  • Crystallization: Allow to cool slowly to room temperature, then chill on ice.

  • Collection: Filter the crystals.

  • Wash: Wash with cold ether or acetone .[1]

    • Crucial: Do not wash with water; it will turn your white/pale crystals into yellow free base sludge. [4, 5][1]

Frequently Asked Questions (FAQ)

Q: Why does my "pure" salt look yellow? A: p-Nitro-N-methylaniline is naturally a brownish-yellow crystalline powder [1]. However, a bright, opaque yellow color usually indicates surface hydrolysis (formation of free base) due to exposure to atmospheric moisture.[1] The pure salt should be paler than the free base.[1]

Q: Can I use this compound for in vivo studies at pH 7.4? A: Not as a salt in solution. If you inject a solution of this salt into a physiological buffer (pH 7.4), it will immediately precipitate, potentially causing embolisms or local toxicity.[1] You must use a formulation strategy (e.g., encapsulation, co-solvents like PEG400/Ethanol) to keep the free base dissolved, rather than relying on the salt form.[1]

Q: My HPLC peaks are tailing badly. Is the column dead? A: Likely not. The low pKa causes the compound to interact with silanol groups on the column.[1]

  • Fix: Ensure your mobile phase is acidic (0.1% TFA).[1] Do not run this in neutral Ammonium Acetate buffers.

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 7483, N-Methyl-4-nitroaniline.[1] Retrieved from [Link]

  • Lumen Learning. Hydrolysis of Salts of Weak Bases.[1][2] Retrieved from [Link]

  • Delgado, D. R., et al. (2021). Solubility, dissolution thermodynamics and preferential solvation of 4-nitroaniline in (ethanol + water) mixtures.[1][3] Journal of Molecular Liquids.[1] Retrieved from [Link]

Sources

Troubleshooting

P-nitro-N-methylaniline hydrochloride storage and stability issues

This technical support guide provides researchers, scientists, and drug development professionals with comprehensive information on the storage, stability, and handling of p-nitro-N-methylaniline hydrochloride. This reso...

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide provides researchers, scientists, and drug development professionals with comprehensive information on the storage, stability, and handling of p-nitro-N-methylaniline hydrochloride. This resource offers troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimentation.

I. Quick Reference: Physicochemical Properties and Storage

For immediate reference, the key properties and recommended storage conditions for p-nitro-N-methylaniline hydrochloride are summarized below.

PropertyValueSource/Notes
Chemical Formula C₇H₉ClN₂O₂Derived from the free base
Molecular Weight 188.61 g/mol Derived from the free base
Appearance Expected to be a crystalline solid, likely yellow to brownish-yellow.Based on the appearance of the free base and other aniline hydrochlorides.[1]
Melting Point The free base melts at 149-151 °C. The hydrochloride salt will have a different melting point, which may involve decomposition.[2]Data for the hydrochloride salt is not readily available.
Solubility Water: Highly soluble. Alcohols (Methanol, Ethanol): Soluble. Aprotic Solvents (e.g., Acetonitrile, DMF): Likely soluble. Non-polar Solvents (e.g., Hexane, Toluene): Poorly soluble.Inferred from the high water solubility of aniline hydrochloride and the general solubility of amine salts.[3][4][5] The free base is insoluble in water but slightly soluble in chloroform and methanol.[2]
Hygroscopicity Expected to be hygroscopic.Aniline hydrochloride is hygroscopic, a common property for many amine hydrochloride salts.[4][6]
Recommended Storage Conditions:

To ensure the long-term stability and integrity of p-nitro-N-methylaniline hydrochloride, the following storage conditions are recommended:

  • Temperature: Store in a cool, dry place. Refrigeration (2-8 °C) is advisable for long-term storage.

  • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation.[7]

  • Light: Protect from light by storing in an amber vial or a light-blocking container. Aromatic amines and nitro compounds can be light-sensitive.[4][8]

  • Container: Keep the container tightly sealed to prevent moisture absorption due to its likely hygroscopic nature.

II. Frequently Asked Questions (FAQs)

This section addresses common questions regarding the handling and stability of p-nitro-N-methylaniline hydrochloride.

Q1: My solid p-nitro-N-methylaniline hydrochloride has changed color from yellow to a brownish hue. Is it still usable?

A color change from yellow to brown is a potential indicator of degradation, likely due to oxidation from prolonged exposure to air and/or light.[7][8] While a slight color change may not significantly impact the outcome of all experiments, it is a sign of reduced purity. For sensitive applications requiring high purity, it is recommended to use a fresh, un-discolored lot of the compound. For less sensitive applications, you may consider purifying the material by recrystallization, though this may not be practical for small quantities.

Q2: I'm having trouble dissolving p-nitro-N-methylaniline hydrochloride in my solvent. What can I do?

P-nitro-N-methylaniline hydrochloride is expected to be highly soluble in water and polar organic solvents like methanol and ethanol.[3][4][5] If you are experiencing solubility issues, consider the following:

  • Solvent Choice: Ensure you are using a sufficiently polar solvent. It will have poor solubility in non-polar solvents like hexane or toluene.

  • Sonication: Gentle sonication can help to break up solid aggregates and accelerate dissolution.

  • Gentle Warming: Warming the solution may increase solubility. However, be cautious as excessive heat can promote degradation.

  • pH Adjustment: The solubility of amine hydrochlorides can be pH-dependent. Ensure your solvent system is not basic, as this would neutralize the hydrochloride salt and precipitate the less soluble free base.

Q3: My solution of p-nitro-N-methylaniline hydrochloride turned dark after preparation. What happened?

The darkening of a p-nitro-N-methylaniline hydrochloride solution is a common sign of degradation. This can be caused by:

  • Oxidation: Exposure to air can cause oxidative degradation. Preparing solutions with de-gassed solvents and keeping them under an inert atmosphere can mitigate this.

  • Light Exposure: Photodegradation can occur, especially in clear vials. Use amber vials or wrap your containers in foil.[8]

  • High pH: If the solution is basic, the free amine will be liberated, which is more susceptible to oxidation. Ensure the pH of your solution remains acidic or neutral.

  • Contaminants: Trace metal contaminants in your solvent or on your glassware can catalyze degradation.

For experiments sensitive to impurities, it is best to prepare fresh solutions immediately before use.

Q4: What is the expected stability of p-nitro-N-methylaniline hydrochloride in an aqueous solution?

The stability of aromatic amines in solution can be influenced by several factors, including pH, temperature, and exposure to light and oxygen.[9] For p-nitro-N-methylaniline hydrochloride in an aqueous solution:

  • Acidic pH: The compound is expected to be most stable in acidic conditions (pH < 7), where the amine is protonated.

  • Neutral to Basic pH: As the pH increases, the equilibrium will shift towards the free amine form, which is more prone to oxidation.

  • Temperature: Elevated temperatures will accelerate degradation. Store stock solutions at 2-8 °C.

  • General Recommendation: For optimal stability, prepare aqueous solutions fresh. If storage is necessary, use de-gassed water, store in an amber vial at 2-8 °C, and consider overlaying with an inert gas.

III. Troubleshooting Guide

This section provides a structured approach to troubleshooting common experimental issues.

Problem 1: Inconsistent or Non-Reproducible Experimental Results
Potential Cause Troubleshooting Steps
Degraded Solid Reagent Visual Inspection: Check for color change (browning) of the solid. Purity Check: If possible, verify the purity of the solid using an appropriate analytical method (see Section V). Solution: Use a fresh, unopened container of the reagent.
Solution Instability Fresh Preparation: Prepare solutions immediately before use. Storage of Solutions: If stock solutions must be stored, keep them at 2-8 °C, protected from light, and under an inert atmosphere. pH Control: Ensure the pH of your experimental system is compatible with the stability of the compound (ideally acidic to neutral).
Hygroscopicity Inaccurate Weighing: The compound may have absorbed water, leading to inaccurate concentrations. Handling: Handle the solid in a low-humidity environment (e.g., a glove box) if possible. Store in a desiccator.
Problem 2: Unexpected Precipitate Formation
Potential Cause Troubleshooting Steps
pH Shift to Basic pH Measurement: Check the pH of your solution. Buffering: Use a suitable buffer to maintain an acidic or neutral pH if your experimental conditions allow. Neutralization: If a base is added to your reaction, the free amine may precipitate. Consider if the free amine is the desired reactant.
Poor Solvent Choice Solvent Miscibility: If you are mixing solvents, ensure the compound is soluble in the final mixture. Antisolvent Effect: Adding a non-polar solvent to a solution in a polar solvent can cause precipitation.
Exceeded Solubility Limit Concentration Check: Verify that the concentration of your solution does not exceed the solubility limit in the chosen solvent and at the experimental temperature.

IV. Key Experimental Workflows & Diagrams

Workflow for Preparing a Stable Stock Solution

G cluster_prep Preparation cluster_storage Storage weigh Weigh hygroscopic solid quickly dissolve Dissolve in de-gassed, high-purity solvent (e.g., water, methanol) weigh->dissolve sonicate Sonicate gently to aid dissolution dissolve->sonicate transfer Transfer to a clean amber vial sonicate->transfer inert Purge with inert gas (Ar or N2) transfer->inert seal Seal tightly inert->seal refrigerate Store at 2-8 °C seal->refrigerate G start Solution has changed color or a precipitate has formed ph_check Is the solution pH > 7? start->ph_check exposure_check Was the solution exposed to air or light? ph_check->exposure_check No remedy_ph Precipitate is likely the free base. Acidify to redissolve if appropriate for the experiment. ph_check->remedy_ph Yes temp_check Was the solution stored at room temperature or higher? exposure_check->temp_check No remedy_exposure Degradation due to oxidation/photolysis. Prepare fresh solution using de-gassed solvents and protect from light. exposure_check->remedy_exposure Yes remedy_temp Thermal degradation. Prepare fresh and store at 2-8 °C. temp_check->remedy_temp Yes

Caption: Decision-making workflow for troubleshooting unstable solutions.

V. Experimental Protocol: Purity and Stability Assessment by HPLC-UV

This protocol provides a general method for assessing the purity of p-nitro-N-methylaniline hydrochloride and monitoring its stability in solution. This method is adapted from established procedures for analyzing nitroanilines. [10] 1. Materials and Reagents

  • p-nitro-N-methylaniline hydrochloride standard

  • HPLC-grade methanol

  • HPLC-grade water

  • Formic acid (or another suitable buffer component)

  • Volumetric flasks, pipettes, and autosampler vials (amber)

2. Instrumentation

  • High-Performance Liquid Chromatography (HPLC) system with a UV-Vis detector

  • C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm particle size)

3. Preparation of Standard Solutions

  • Stock Solution (e.g., 1 mg/mL): Accurately weigh approximately 10 mg of p-nitro-N-methylaniline hydrochloride and dissolve it in a 10 mL volumetric flask with methanol.

  • Working Standards: Prepare a series of dilutions from the stock solution in the mobile phase to create a calibration curve (e.g., 1, 5, 10, 25, 50 µg/mL).

4. Chromatographic Conditions (Example)

  • Mobile Phase: 60:40 (v/v) Methanol:Water with 0.1% Formic Acid

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: Determine the lambda max of p-nitro-N-methylaniline hydrochloride by scanning the UV spectrum (a wavelength around 380 nm is a reasonable starting point for p-nitroanilines).

  • Injection Volume: 10 µL

5. Purity Assessment

  • Prepare a solution of your p-nitro-N-methylaniline hydrochloride at a known concentration (e.g., 25 µg/mL).

  • Inject the solution into the HPLC system.

  • The purity can be estimated by the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

6. Stability Study

  • Prepare a solution of p-nitro-N-methylaniline hydrochloride in the solvent of interest (e.g., water, buffer).

  • Divide the solution into several amber vials.

  • Store the vials under different conditions (e.g., 2-8 °C protected from light, room temperature exposed to light).

  • At specified time points (e.g., 0, 24, 48, 72 hours), inject an aliquot of each solution into the HPLC.

  • Monitor the decrease in the peak area of the parent compound and the appearance of any new peaks, which would indicate degradation products.

VI. References

  • Experimental Measurement and Modeling of Aniline Hydrochloride Solubility in Water, Methanol, Ethanol, Propan-1-ol, and Their Mixed Systems. Journal of Chemical & Engineering Data, 2011. [Link]

  • Ammonium Chloride Corrosion. The Hendrix Group, Inc.[Link]

  • Influence of Storage Conditions on the Stability of Certain Aromatic Amine Standard Solutions. ResearchGate, 2025. [Link]

  • How can I neutralize aminehydrochlorides? ResearchGate, 2023. [Link]

  • Dosage forms for hygroscopic active ingredients. Google Patents, 2003.

  • Notes The Solubility of Aniline Hydrochloride in Water. Journal of the American Chemical Society, 1951. [Link]

  • Isolation of primary amines as HCL salt problem. Sciencemadness.org, 2006. [Link]

  • Improving solubility and avoiding hygroscopicity of tetrahydroberberine by forming hydrochloride salts by introducing solvents. RSC Publishing, 2019. [Link]

  • p-nitro-N-methylaniline. Stenutz. [Link]

  • Amine hydrochloride salts : a problem in polyurethane synthesis. University of Glasgow Theses, 2007. [Link]

  • N-Methyl-4-nitroaniline - Hazardous Agents. Haz-Map. [Link]

  • Can anyone suggest how to neutralize aminehydrochlorides? ResearchGate, 2014. [Link]

  • Hygroscopicity of organic compounds as a function of organic functionality, water solubility, molecular weight, and oxidation level. Atmospheric Chemistry and Physics, 2022. [Link]

  • N-Methyl-4-nitroaniline. PubChem - NIH. [Link]

  • Hydroxyamine hydrochloride. PubChem - NIH. [Link]

  • Effect of pH on the absorbances of nitroaniline isomers. ResearchGate. [Link]

  • Solubility of organic amine salts. Sciencemadness.org, 2011. [Link]

  • Why do amines dissolve in hydrochloric acid? Quora. [Link]

  • Amines. Cengage. [Link]

  • Material Safety Data Sheet - N-Methyl-2-nitroaniline, 98%. Cole-Parmer. [Link]

  • Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Asian Journal of Research in Chemistry, 2013. [Link]

  • Development and validation of a novel UPLC-Q-Orbitrap HRMS method for determining p-Nitroaniline and its metabolites in blood. Frontiers, 2025. [Link]

  • p-Nitroaniline. West Liberty University. [Link]

Sources

Optimization

Troubleshooting P-nitro-N-methylaniline hydrochloride analytical detection

Technical Support Center: p-Nitro-N-methylaniline Hydrochloride Analysis Role: Senior Application Scientist Status: Active Support Ticket Subject: Troubleshooting Detection, Stability, and Recovery of PNMA-HCl Introducti...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: p-Nitro-N-methylaniline Hydrochloride Analysis

Role: Senior Application Scientist Status: Active Support Ticket Subject: Troubleshooting Detection, Stability, and Recovery of PNMA-HCl

Introduction: The Analytical Context

Welcome to the technical support center. You are likely analyzing p-Nitro-N-methylaniline (PNMA) —often supplied as the hydrochloride salt—as a potential mutagenic impurity (PMI) or a degradation product in pharmaceutical synthesis.

From an analytical perspective, PNMA presents a "Dr. Jekyll and Mr. Hyde" profile. While the nitro group provides excellent UV chromophores, the secondary amine and hydrochloride salt form create solubility and ionization paradoxes that ruin standard reverse-phase methods.

This guide addresses the three most common failure modes reported by our users: Solubility-Driven Recovery Loss , Chromatographic Tailing , and MS Sensitivity Drop-offs .

Module 1: The Solubility Paradox (Low Recovery)

The Issue: Users often report variable recovery rates (e.g., 60-80%) or poor linearity during method validation. The Science: The label says "Hydrochloride," but the chemistry dictates otherwise. The pKa of the conjugate acid of PNMA is extremely low (~0.56) due to the electron-withdrawing nitro group.[1]

  • Consequence: In any solvent system with a pH > 1.0 (including 0.1% Formic Acid), the molecule deprotonates and exists as the neutral free base .

  • Failure Mode: The free base has poor water solubility (<0.1 g/100 mL). If you dissolve the HCl salt in a high-aqueous diluent, the free base precipitates microscopically or adsorbs onto glass vials, leading to "ghost" losses.

Troubleshooting Protocol:

ParameterStandard (Risky) ApproachOptimized (Correct) Approach
Diluent 100% Water or low % Organic50:50 Acetonitrile:Water (or Methanol)
Glassware Standard clear glassAmber silanized glass (prevents adsorption)
Salt Form Assumed stable in solutionTreat as Free Base once dissolved

Actionable Step: If observing low recovery, immediately switch your sample diluent to match the initial mobile phase composition (high organic). Do not use pure aqueous buffers for sample prep.

Module 2: Chromatographic Separation (Tailing & Retention)

The Issue: "My peak is tailing (Asymmetry > 1.5)" or "Retention time is drifting." The Science: While the low pKa reduces silanol interactions compared to alkylamines, the secondary amine moiety can still interact with residual silanols on older silica supports. Furthermore, PNMA is a "push-pull" chromophore; its dipole moment changes significantly with solvent polarity (solvatochromism), affecting interaction kinetics.

Recommended Method Parameters:

  • Column: C18 with high carbon load and end-capping (e.g., Kinetex C18 or Zorbax Eclipse Plus).

  • Mobile Phase A: 0.1% Formic Acid (Mass Spec) or 10mM Phosphate Buffer pH 3.0 (UV).

  • Mobile Phase B: Acetonitrile (preferred over Methanol for sharper peaks).

  • Detection (UV): 380–388 nm .

    • Critical Note: Do not use 254 nm. PNMA has a distinct yellow color with a max absorbance near 380 nm. Using this visible range eliminates interference from the main API and solvent fronts.

Workflow Visualization:

MethodDev Start Start: Peak Tailing/Drift Check_pH Check Mobile Phase pH (Is pH < 3.0?) Start->Check_pH Check_Col Check Column Type (Is it End-capped?) Check_pH->Check_Col Yes Action_Add_Mod Action: Add 0.1% TEA (Only for UV methods) Check_pH->Action_Add_Mod No Check_WL Check Detection Wavelength (Is it 380nm?) Check_Col->Check_WL Yes Action_Change_Col Action: Switch to High-Carbon Load C18 Check_Col->Action_Change_Col No Action_Change_WL Action: Set UV to 380nm (Avoids API interference) Check_WL->Action_Change_WL No Success Stable Method Asymmetry < 1.3 Check_WL->Success Yes Action_Add_Mod->Success Action_Change_Col->Success Action_Change_WL->Success

Figure 1: Decision logic for correcting peak asymmetry and selectivity issues.

Module 3: Trace Detection (LC-MS/MS Optimization)

The Issue: "I cannot reach the required LOQ (e.g., 30 ppb) for genotoxic impurity screening." The Science: PNMA ionizes in ESI Positive mode ([M+H]+ = 153.07). However, because it is a weak base (pKa ~0.56), it does not protonate efficiently if the mobile phase pH is neutral. It requires an acidic environment to form the ion in the source.

LC-MS/MS Configuration Guide:

  • Ionization Source: Electrospray Ionization (ESI) - Positive Mode.[2]

  • Precursor Ion: 153.1 Da.

  • Product Ions (MRM):

    • Quantifier: 153.1 -> 122.1 (Loss of -NO or -OCH3 fragments depending on collision energy).

    • Qualifier: 153.1 -> 77.0 (Phenyl ring fragment).

  • Critical Optimization:

    • Curtain Gas: High flow recommended. Nitroanilines are sticky; high curtain gas prevents source contamination.

    • Source Temperature: Keep < 400°C. Nitro compounds can be thermally labile.

Troubleshooting Sensitivity:

LCMS_Optim Problem Low Sensitivity (High LOQ) Step1 Check Mobile Phase Must be Acidic (0.1% FA) Problem->Step1 Step2 Optimize Source Temp (Lower to 300-350°C) Step1->Step2 If Acidic Step3 Curtain Gas Increase Flow Step2->Step3 If Stable Step4 Switch Ionization Try APCI Mode Step3->Step4 Signal Still Low Result LOQ < 10 ppb Step3->Result Signal Improved Step4->Result

Figure 2: Step-by-step optimization for maximizing signal-to-noise ratio in Mass Spectrometry.

Frequently Asked Questions (FAQs)

Q1: Why does my retention time shift when I inject the sample from a pure water vial? A: This is a "solvent effect." Because PNMA is hydrophobic (as a free base), injecting it in 100% water onto a high-organic initial gradient causes "phase collapse" or poor focusing at the head of the column. Always match the sample diluent to the starting mobile phase (e.g., 10% ACN / 90% Water with 0.1% FA).

Q2: Can I use GC-MS instead of LC-MS? A: Yes, but with caution. PNMA is semi-volatile and thermally stable enough for GC, but the hydrochloride salt must be neutralized before injection, or it will degrade in the inlet liner. You must perform a liquid-liquid extraction (LLE) into Ethyl Acetate or Hexane/DCM to extract the free base prior to GC injection.

Q3: The peak area decreases over 24 hours in the autosampler. Is it degrading? A: Likely not degrading, but precipitating. Check your autosampler temperature. If it is set to 4°C, the solubility of the free base decreases, causing it to crash out of solution. Set the autosampler to 15°C or use a higher ratio of organic solvent in the diluent.

References

  • National Institutes of Health (NIH) - PubChem. N-Methyl-4-nitroaniline Compound Summary (CID 7483).Link

  • Thermo Fisher Scientific. Determination of Aniline and Nitroanilines in Environmental and Drinking Waters by On-Line SPE. Application Note 29046. Link

  • Frontiers in Chemistry. Development and validation of a novel UPLC-Q-Orbitrap HRMS method for determining p-Nitroaniline and its metabolites in blood. (2025).[3][4] Link

  • Sigma-Aldrich. N-Methoxysuccinyl-Ala-Ala-Pro-Val p-nitroanilide Product Information (Enzymatic Hydrolysis/Detection).Link

Sources

Troubleshooting

Technical Support Center: Handling Hygroscopic P-nitro-N-methylaniline Hydrochloride

[1] Current Status: Operational Ticket ID: CHEM-SUP-8821 Subject: Stabilization, Handling, and Troubleshooting of N-Methyl-4-nitroaniline HCl Assigned Specialist: Dr. A. Vance, Senior Application Scientist[1] Introductio...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Current Status: Operational Ticket ID: CHEM-SUP-8821 Subject: Stabilization, Handling, and Troubleshooting of N-Methyl-4-nitroaniline HCl Assigned Specialist: Dr. A. Vance, Senior Application Scientist[1]

Introduction: The "Wet Salt" Paradox

You are likely reading this because your bright yellow crystalline powder has turned into an orange, sticky mass, or your reaction yields are inexplicably inconsistent.

P-nitro-N-methylaniline hydrochloride (CAS: 56614-49-4 for the salt; 100-15-2 for free base) presents a classic "hydrochloride dilemma."[1] While the free base is relatively stable, the hydrochloride salt is hygroscopic . The ionic lattice energy of the salt is easily overcome by the hydration energy of atmospheric water. When this happens, the salt absorbs moisture, altering its molecular weight and potentially hydrolyzing to release hydrochloric acid, which can degrade sensitive reagents in your downstream chemistry.[2]

This guide replaces generic advice with field-proven protocols to restore and maintain the integrity of your material.

Part 1: Storage & Stability (The First Line of Defense)

FAQ: Why is my sample turning orange/sticky?

Diagnosis: This is a visual indicator of lattice disruption caused by hydration.[1]

  • Dry State: Bright yellow/pale yellow crystalline powder.[1]

  • Hydrated State: Darkens to deep orange; particles clump or deliquesce (turn into liquid).[1]

  • Mechanism: Water molecules insert themselves into the crystal lattice, weakening the ionic bonds between the protonated amine and the chloride ion. This can lead to partial hydrolysis, where free HCl gas escapes, leaving behind the lower-melting free base mixed with water.[1]

Protocol: The Storage Hierarchy

Do not store this compound on a standard chemical shelf. Use the following hierarchy based on your available equipment:

Storage TierEquipmentProtocolStability Duration
Tier 1 (Gold Standard) Glovebox (N₂/Ar)Store in a screw-cap vial with a PTFE liner.[1] Tape the cap with electrical tape or Parafilm.> 1 Year
Tier 2 (Standard) Vacuum DesiccatorStore over fresh Phosphorus Pentoxide (P₂O₅) or Activated Molecular Sieves (4Å).3-6 Months
Tier 3 (Emergency) Double-Sealed BagVial inside a heat-sealed Mylar bag with a desiccant packet, stored in a fridge (4°C).[1]< 1 Month

Critical Warning: If storing in a fridge (Tier 3), you must allow the container to warm to room temperature before opening. Opening a cold vial in humid lab air will cause immediate condensation, ruining the salt instantly.

Part 2: Weighing & Handling (The "Difference" Method)

FAQ: How do I weigh this accurately without it absorbing water?

Issue: Standard weighing boats expose the high-surface-area powder to air for too long.[1] By the time you record the mass, it has already absorbed water, making your stoichiometry incorrect (you are weighing water, not reactant).

Solution: Use the Weighing by Difference technique inside a closed loop.

Workflow Visualization: The Inert Weighing Loop

WeighingProtocol cluster_0 Air Exposure Zone (Minimize < 10s) Source Source Vial (In Desiccator) Tare Tared Transfer Vial (Cap on) Source->Tare Transfer in Glovebox/Bag Balance1 Balance Reading 1 (Total Mass) Tare->Balance1 Weigh Closed Reactor Reaction Vessel (Under N2 Flow) Balance1->Reactor Quick Addition Balance2 Balance Reading 2 (Vial + Residual) Reactor->Balance2 Recap & Weigh Calc Calculate Mass: (Reading 1 - Reading 2) Balance2->Calc

Figure 1: The "Weighing by Difference" protocol minimizes atmospheric exposure. The exact mass added is determined by the loss of weight from the transfer vial, not by measuring the receiving vessel.

Part 3: Drying & Purification (The Fix)

FAQ: Can I dry the salt if it is already wet?

Answer: Yes, but heat sensitivity is a factor. Nitroanilines can be thermally unstable or sublime.[1] Avoid high temperatures (>80°C).

Protocol: Vacuum Drying with P₂O₅[1]
  • Vessel: Place the wet salt in a wide-mouth vial or watch glass. Cover the mouth with a Kimwipe secured by a rubber band (prevents dust contamination while allowing gas flow).

  • Desiccant: Place a tray of fresh Phosphorus Pentoxide (P₂O₅) or KOH pellets in the bottom of a vacuum desiccator or drying pistol.

    • Why P₂O₅? It chemically reacts with water (irreversible), creating a near-zero humidity environment.[1] Silica gel is insufficient for hydrochloride salts.[1]

  • Vacuum: Apply high vacuum (< 1 mbar) at 40–50°C .

    • Caution: Do not exceed 60°C. Higher temperatures risk sublimes the free base if HCl has been lost, or initiating decomposition of the nitro group.

  • Duration: Dry for 12–24 hours.

  • Validation: Check the appearance. It should return to a free-flowing, bright yellow powder.[1]

Part 4: Reaction Troubleshooting (The Chemistry)

FAQ: My reaction failed. Did the salt kill my catalyst?

Analysis: If you are using acid-sensitive reagents (e.g., Grignards, enolates, or certain Pd-catalysts), the HCl in the salt is the culprit.[1] Even if "dry," the salt releases protons in solution.

Solution: Perform an In-Situ Free-Basing step.[1] Do not rely on the salt dissolving directly into the reaction matrix.

Workflow Visualization: In-Situ Free Basing

FreeBasing Salt P-nitro-N-methylaniline HCl (Solid) Solvent Biphasic System (DCM / Sat. NaHCO3) Salt->Solvent Partition Partition/Extraction (Free Base moves to Organic Layer) Solvent->Partition Stir 15 min Dry Dry Organic Layer (MgSO4 + Filtration) Partition->Dry Discard Aqueous Evap Evaporate Solvent (Yields Free Base) Dry->Evap React Proceed to Reaction (Stoichiometry Corrected) Evap->React

Figure 2: Protocol for converting the stable (but hygroscopic) salt into the reactive free base immediately prior to use.[1] This removes water and HCl interference.

Stoichiometry Correction Table

If you must use the salt directly, you must correct the molecular weight (MW) for the HCl component.

FormFormulaMW ( g/mol )Conversion Factor
Free Base C₇H₈N₂O₂152.151.00
Hydrochloride Salt C₇H₈N₂O₂[1][3] · HCl188.611.24

Calculation: If your protocol calls for 100 mg of Free Base, use 124 mg of the Hydrochloride Salt.

Safety & Toxicology (E-E-A-T Compliance)

Hazard: P-nitro-N-methylaniline is a nitro-aromatic amine.[1]

  • Methemoglobinemia: Absorption through skin or inhalation can oxidize hemoglobin to methemoglobin, reducing blood oxygen transport.[1]

    • Sign: Cyanosis (blue lips/fingernails).[1]

    • Action: If suspected, seek immediate medical attention.[4][5][6][7] Methylene blue is the standard antidote [1].

  • Handling: Always wear nitrile gloves and work in a fume hood. The salt form reduces volatility but increases dust inhalation risk.

References

  • PubChem. N-Methyl-4-nitroaniline Compound Summary. National Library of Medicine.[1] Available at: [Link][1]

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989. (General reference for handling hygroscopic amine salts).
  • Armarego, W. L. F., & Chai, C. L. L. Purification of Laboratory Chemicals, 7th Ed. Butterworth-Heinemann, 2013.[1] (Protocols for drying organic salts).

Sources

Optimization

Technical Support Portal: Scaling Up p-Nitro-N-methylaniline Hydrochloride

[1] Ticket ID: #SC-NMA-404 Subject: Optimization and Scale-up Protocol for p-Nitro-N-methylaniline Hydrochloride Status: Open Assigned Specialist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Ticket ID: #SC-NMA-404 Subject: Optimization and Scale-up Protocol for p-Nitro-N-methylaniline Hydrochloride Status: Open Assigned Specialist: Dr. A. Vance, Senior Process Chemist[1]

Core Directive: The "Golden Path" Protocol

For scalable, industrial-grade synthesis of p-nitro-N-methylaniline hydrochloride , the Nucleophilic Aromatic Substitution (SNAr) of 1-chloro-4-nitrobenzene with methylamine is the superior route.[1] It offers higher atom economy and fewer unit operations compared to the methylation of p-nitroaniline or nitration of N-methylacetanilide.[1]

The Reaction Scheme



[1][2]
Step-by-Step Scale-Up Workflow (1 kg Basis)
Phase A: SNAr Reaction (Autoclave)
  • Charge: Load 1-chloro-4-nitrobenzene (1.0 equiv) into a pressure reactor (autoclave).

  • Solvent/Reagent: Add 40% Aqueous Methylamine (3.0 - 5.0 equiv) .

    • Note: Excess methylamine acts as both the nucleophile and the acid scavenger (trapping the HCl byproduct as methylammonium chloride).[1]

  • Reaction: Seal reactor. Heat to 80–100°C . Pressure will rise (approx. 3–5 bar). Stir at 400+ RPM for 4–6 hours .

  • Monitoring: Monitor via HPLC. Target <0.5% starting material.

  • Workup:

    • Cool to 20°C. Vent excess methylamine into a scrubber (dilute H₂SO₄).

    • The product (Free Base) will precipitate as a yellow/orange solid in the aqueous mother liquor.[1]

    • Filter the crude solid.[3][4][5] Wash with water (3x) to remove methylammonium chloride salts.

    • Yield Check: Crude free base melting point should be 149–152°C .

Phase B: Salt Formation (The Critical Step)

Users often fail here by using aqueous HCl, leading to hydrolysis or sticky pastes.[1] Use anhydrous conditions for the salt.

  • Dissolution: Suspend the crude free base in Ethanol (anhydrous) or Isopropanol (approx. 5-7 vol). Heat to 60°C until fully dissolved.

  • Acidification: Slowly add HCl in Isopropanol (5-6N) or bubble HCl gas until pH < 2.

    • Exotherm Warning: This step generates heat.[3][4][6][7][8] Control temp < 70°C.

  • Crystallization: Cool slowly to 0–5°C over 2 hours. The hydrochloride salt will precipitate as pale yellow/off-white crystals.

  • Isolation: Filter under nitrogen (hygroscopic risk). Wash with cold MTBE or Ethyl Acetate.

  • Drying: Vacuum dry at 40°C.

Critical Process Parameters (CPP)

ParameterSpecificationImpact on Quality
Methylamine Stoichiometry 3.0 – 5.0 Equivalents< 3.0 eq: Incomplete conversion; difficult separation of starting material.> 5.0 eq: Waste treatment burden; potential for bis-alkylation (rare but possible).[1]
Reaction Temperature 80°C – 100°C< 80°C: Reaction stalls; long cycle time.> 110°C: Hydrolysis of chloride to p-nitrophenol (major impurity).
Agitation (Reynolds No.) > 10,000 (Turbulent)The reaction is biphasic initially. Poor mixing leads to localized hotspots and "oiling out."
Salt Formation pH pH < 2.0 (in EtOH)pH > 3: Incomplete salt formation; free base contaminates the final crystal.Excess HCl: Solubilizes the product (yield loss).[1]

Visualizing the Workflow

G Start Start: 1-Chloro-4-nitrobenzene Reactor Autoclave (80-100°C) + MeNH2 (aq) Start->Reactor Charge Quench Vent & Cool Precipitate Free Base Reactor->Quench 4-6 hrs Filter1 Filtration (Water Wash) Quench->Filter1 Solid/Liquid Sep Dissolve Dissolve in Hot EtOH Filter1->Dissolve Crude Cake SaltForm Add HCl/IPA Crystallize Dissolve->SaltForm Acidification Final Final Product: p-Nitro-N-methylaniline HCl SaltForm->Final Filter & Dry

Caption: Figure 1. Process flow diagram for the conversion of 1-chloro-4-nitrobenzene to p-nitro-N-methylaniline HCl.

Troubleshooting Guide (Q&A)

Q1: My product is "oiling out" instead of crystallizing during the salt formation step. Why?

  • Diagnosis: This usually indicates the presence of water or too high a temperature during HCl addition.

  • The Fix: Ensure your Ethanol/IPA solvent is dry (<0.5% water). If oiling occurs, reheat the mixture to dissolve the oil, add a seed crystal of the pure salt, and cool very slowly (10°C per hour).

Q2: I see a peak at RRT 0.90 on HPLC. It’s not starting material. What is it?

  • Diagnosis: This is likely p-nitrophenol .

  • Cause: Hydrolysis of the aryl chloride. This happens if the reaction temperature exceeds 110°C or if the methylamine concentration drops, making water the competing nucleophile.[1]

  • Resolution: Wash the crude free base with dilute NaOH (1M) before the salt formation step. The phenol will deprotonate to the phenolate and wash away in the aqueous phase.[1]

Q3: The final salt is turning pink/red upon storage.

  • Diagnosis: Oxidation or presence of free aniline traces.

  • The Fix: Store under argon/nitrogen. Ensure the salt formation was driven to pH < 2 to fully protonate the amine, which stabilizes it against oxidation.[1]

Q4: Can I use methyl iodide (MeI) instead of methylamine?

  • Diagnosis: Technically yes, but do not do this on scale .

  • Reasoning: MeI is a potent carcinogen, expensive, and leads to bis-methylation (forming the dimethyl impurity).[1] The SnAr route with methylamine is self-limiting to mono-methylation because the electron-withdrawing nitro group deactivates the ring, but the steric bulk of the added methyl group also hinders further attack.[1]

Logic Tree for Impurity Management

Troubleshooting Issue Low Purity / Color Issue CheckHPLC Check HPLC Identify Impurity Issue->CheckHPLC ImpurityA Impurity: Starting Material (p-nitrochlorobenzene) CheckHPLC->ImpurityA ImpurityB Impurity: p-Nitrophenol CheckHPLC->ImpurityB ImpurityC Impurity: Bis-methylated CheckHPLC->ImpurityC ActionA Action: Recrystallize Free Base from Ethanol/Water ImpurityA->ActionA ActionB Action: Wash Crude Solid with 1M NaOH ImpurityB->ActionB ActionC Action: Impossible to separate easily. Restart reaction with lower Temp. ImpurityC->ActionC

Caption: Figure 2. Troubleshooting logic for common impurities in the SNAr synthesis.

Safety & Engineering Controls

  • Thermal Runaway: The SNAr reaction is exothermic. On a >1kg scale, dosing methylamine into the heated aryl chloride can cause pressure spikes.[1]

    • Control: Load all reagents cold, then ramp temperature slowly (1°C/min). Use a rupture disc rated for 10 bar.

  • Toxicity: p-Nitro-N-methylaniline is a methemoglobinemia agent .[1] It can be absorbed through the skin.[1][9]

    • PPE:[1][9][10] Double nitrile gloves, Tyvek suit, and full-face respirator if handling dry powder.[1]

  • Dust Explosion: The fine hydrochloride salt dust is combustible. Ground all filtration equipment.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 7483, N-Methyl-4-nitroaniline.[1] Retrieved from [Link][1]

  • Booth, G. (2000). Nitro Compounds, Aromatic.[1] In Ullmann's Encyclopedia of Industrial Chemistry. Wiley-VCH.[1] (Standard industrial reference for nitro-aromatic synthesis via SnAr).

  • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry.[1] (Classic reference for the recrystallization of aniline derivatives and hydrochloride salt formation).

Sources

Troubleshooting

Technical Support Center: Recrystallization of p-Nitro-N-methylaniline Hydrochloride

Welcome to the technical support guide for the purification of p-nitro-N-methylaniline hydrochloride. This resource is designed for researchers, chemists, and drug development professionals to provide in-depth, practical...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the purification of p-nitro-N-methylaniline hydrochloride. This resource is designed for researchers, chemists, and drug development professionals to provide in-depth, practical guidance and troubleshoot common issues encountered during the recrystallization of this compound. As Senior Application Scientists, we have structured this guide to not only provide procedural steps but to explain the fundamental principles behind them, ensuring a robust and reproducible purification process.

Frequently Asked Questions (FAQs)

This section addresses foundational questions regarding the recrystallization of p-nitro-N-methylaniline hydrochloride, providing the essential knowledge needed before starting the experiment.

Q1: What is the fundamental principle of recrystallization?

Recrystallization is a purification technique for solid compounds based on differences in solubility.[1] The core principle is that the solubility of most solids increases with temperature.[2] An impure solid is dissolved in a minimum amount of a suitable hot solvent to create a saturated solution.[3] As this solution slowly cools, the solubility of the desired compound decreases, and it crystallizes out of the solution, leaving the more soluble impurities behind in the solvent (mother liquor).[1][2] The formation of a crystal lattice is a highly selective process that tends to exclude molecules that do not fit, resulting in a purer final product.[3]

Q2: How does the hydrochloride salt form affect solvent selection?

The presence of the hydrochloride salt significantly increases the polarity of the p-nitro-N-methylaniline molecule. Amine hydrochlorides are ionic salts, making them much more soluble in polar solvents like water and short-chain alcohols (methanol, ethanol) and less soluble in non-polar organic solvents.[4] This is a critical distinction from its free base, N-methyl-p-nitroaniline, which exhibits greater solubility in less polar organic solvents.[4] Therefore, the ideal recrystallization solvent for the hydrochloride salt will typically be a polar solvent or a mixed-solvent system containing a polar component.

Q3: What are the key characteristics of an ideal recrystallization solvent?

An ideal solvent for recrystallizing p-nitro-N-methylaniline hydrochloride should meet the following criteria[3][5]:

  • High Temperature Coefficient: The compound should be highly soluble at the solvent's boiling point but sparingly soluble at low temperatures (e.g., 0-4 °C). This differential ensures maximum recovery of the purified product upon cooling.[1]

  • Inertness: The solvent must not react chemically with the compound.[3]

  • Impurity Solubility Profile: Impurities should either be completely insoluble in the hot solvent (allowing for removal by hot filtration) or remain highly soluble in the cold solvent (so they stay in the mother liquor).

  • Volatility: The solvent should have a relatively low boiling point to be easily removed from the final crystals during the drying process.[5]

  • Safety: The solvent should be non-toxic, non-flammable, and inexpensive, although these factors are secondary to purification efficiency.

Q4: What solvent systems are recommended for p-nitro-N-methylaniline hydrochloride?

While specific quantitative solubility data for p-nitro-N-methylaniline hydrochloride is scarce in public literature, we can make expert recommendations based on related compounds. The free base, N-methyl-p-nitroaniline, has been successfully recrystallized from an ethanol-aqueous solution.[6] The closely related compound, p-nitroaniline, is commonly recrystallized from hot water or ethanol/water mixtures.[7][8][9]

Given the high polarity of the hydrochloride salt, the following systems are excellent starting points:

  • Water (acidified): Using water with a trace amount of HCl can suppress the hydrolysis of the salt and maintain its solubility.

  • Ethanol/Water Mixture: An aqueous ethanol solution (e.g., 80-95% ethanol) is often effective. Ethanol provides good solvating power for the organic part of the molecule, while water ensures low solubility when cold. This is a commonly used system for polar organic salts.[10]

  • Methanol: Due to its high polarity, methanol can also be an effective solvent.

Troubleshooting Guide

This section provides solutions to specific problems you may encounter during the recrystallization process.

Q1: My compound is not dissolving completely, even at boiling. What should I do?
  • Causality: You may have an insufficient amount of solvent, or there might be an insoluble impurity present.

  • Solution:

    • Add More Solvent: Add small increments (1-2 mL) of the hot solvent to the boiling solution. Stir or swirl and allow the solution to return to a boil before adding more. The goal is to use the minimum amount of boiling solvent to just dissolve the solid.[1]

    • Check for Insoluble Impurities: If a portion of the solid refuses to dissolve even after adding a significant amount of additional hot solvent, it is likely an insoluble impurity. In this case, you should perform a hot gravity filtration to remove the solid impurity before allowing the solution to cool.

Q2: The hot, filtered solution is still colored. How can I remove the color?
  • Causality: Colored impurities are often large, polar molecules with extended conjugation.

  • Solution:

    • Use Activated Charcoal: Cool the solution slightly to prevent violent boiling when the charcoal is added. Add a very small amount of activated charcoal (Norit) to the solution.[11] A "pea-sized" amount is often sufficient; using too much will adsorb your product and reduce the yield.[11]

    • Boil and Filter: Gently boil the solution with the charcoal for 5-10 minutes to allow for adsorption of the impurities.[11]

    • Hot Gravity Filtration: Perform a hot gravity filtration using a fluted filter paper to remove the fine charcoal particles. The resulting filtrate should be colorless or significantly less colored.[3]

Q3: No crystals have formed after the solution has cooled to room temperature. What's next?
  • Causality: Crystal formation requires nucleation, the initial formation of a small crystal seed. This may not occur spontaneously if the solution is too dilute or too clean.

  • Solution (in order of preference):

    • Induce Nucleation by Scratching: Use a glass stirring rod to gently scratch the inside surface of the flask below the solvent level.[12] The microscopic glass fragments dislodged can serve as nucleation sites.

    • Add a Seed Crystal: If available, add a tiny crystal of the crude p-nitro-N-methylaniline hydrochloride to the solution. This provides a perfect template for crystal growth.[12]

    • Cool in an Ice Bath: Further decrease the solubility of your compound by placing the flask in an ice-water bath.[11] However, be aware that rapid cooling can sometimes lead to smaller, less pure crystals.[12]

    • Reduce Solvent Volume: If the solution is too dilute (i.e., you added too much solvent initially), gently heat the solution to boil off a portion of the solvent and re-cool.[11]

Q4: My compound separated as an oil, not crystals. How do I fix this?
  • Causality: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, forming a liquid phase instead of a solid crystal lattice.[11] This is common when a solution is cooled too quickly or when the boiling point of the solvent is higher than the melting point of the solute. The melting point of the free base p-nitro-N-methylaniline is 152 °C.[13]

  • Solution:

    • Reheat and Add More Solvent: Heat the solution until the oil completely redissolves.[11][12]

    • Add more of the "soluble" solvent if using a mixed-solvent system (e.g., more ethanol in an ethanol/water system) to lower the saturation temperature.[12]

    • Allow for Slower Cooling: Ensure the flask cools very slowly. You can insulate it with paper towels or a beaker of warm water to slow the rate of heat loss. This allows the solution to become supersaturated at a temperature below the compound's melting point.

Q5: My final yield of crystals is very low. What went wrong?
  • Causality: Low yield can result from several procedural errors.

  • Solution & Prevention:

    • Avoid Excess Solvent: Using more than the minimum amount of hot solvent required for dissolution will leave a larger amount of your product dissolved in the cold mother liquor.[1]

    • Ensure Complete Cooling: Make sure you have allowed the solution sufficient time to cool, finishing with an ice bath, to maximize the amount of product that crystallizes out.

    • Minimize Wash Loss: When washing the collected crystals, use only a minimal amount of ice-cold solvent.[1] Using room temperature or warm solvent will redissolve a significant portion of your purified product.

    • Prevent Premature Crystallization: During hot filtration, if crystals form in the funnel, some product is lost. Ensure the funnel and receiving flask are pre-heated to prevent this.[11]

Quantitative Data Summary
SolventCompoundTemperatureSolubilitySource
Ethanolp-NitroanilineAmbientSoluble[9]
Ethanol/WaterN-methyl-p-nitroanilineNot SpecifiedRecrystallization Solvent[6]
Waterp-NitroanilineBoiling~3.3 g / 100 mL[7][8]
Toluenep-Nitroaniline303 K (30 °C)Low Solubility[14]
N,N-Dimethylformamide4-methyl-2-nitroaniline278-318 KHigh Solubility[15]
Acetone4-methyl-2-nitroaniline278-318 KHighest Solubility[15]
Methanol4-methyl-2-nitroaniline278-318 KModerate Solubility[15]

This table summarizes data for related compounds to guide solvent screening.

Detailed Experimental Protocol: Recrystallization from Aqueous Ethanol

This protocol outlines a standard procedure for the recrystallization of p-nitro-N-methylaniline hydrochloride.

  • Dissolution:

    • Place the crude p-nitro-N-methylaniline hydrochloride in an Erlenmeyer flask of appropriate size (the solvent should not fill more than half the flask's volume).

    • Add a minimal volume of 95% ethanol to just cover the solid.

    • Heat the mixture to a gentle boil on a hot plate while stirring or swirling.

    • Continue adding hot 95% ethanol in small portions until the solid just dissolves. If the solid is still not dissolving, add hot deionized water dropwise until a clear solution is achieved at boiling. Avoid adding a large excess of solvent.[1]

  • (Optional) Decolorization:

    • If the solution is colored, remove it from the heat and allow it to cool for a minute.

    • Add a small spatula tip of activated charcoal and swirl.

    • Heat the solution to boiling for 2-3 minutes.

  • (Optional) Hot Gravity Filtration:

    • If charcoal or insoluble impurities are present, perform a hot gravity filtration. Place a short-stemmed or stemless funnel with fluted filter paper into the neck of a clean, pre-heated Erlenmeyer flask.

    • Pour the hot solution through the filter paper quickly to minimize crystallization in the funnel.[11]

  • Crystallization:

    • Cover the flask containing the clear filtrate with a watch glass and allow it to cool slowly and undisturbed to room temperature.[1] Slow cooling promotes the formation of larger, purer crystals.

    • Once the flask has reached room temperature, place it in an ice-water bath for at least 20 minutes to maximize crystal formation.

  • Collection of Crystals:

    • Collect the purified crystals by vacuum filtration using a Büchner funnel and a clean filter flask.

    • Ensure the filter paper is wetted with the cold recrystallization solvent before pouring the crystal slurry.

  • Washing:

    • With the vacuum still applied, wash the crystals with a minimum amount of ice-cold 95% ethanol to rinse away any remaining mother liquor.[1]

    • Break the vacuum and gently press the crystals with a clean spatula to remove excess solvent. Re-apply the vacuum.

  • Drying:

    • Allow the crystals to dry on the filter funnel by drawing air through them for 15-20 minutes.

    • Transfer the crystals to a pre-weighed watch glass and allow them to air dry completely. For faster drying, a vacuum oven at a low temperature can be used.

Visual Workflow: Troubleshooting Recrystallization

The following diagram illustrates the decision-making process for troubleshooting common recrystallization issues.

Recrystallization_Troubleshooting cluster_issues Identify Issue cluster_solutions Apply Solution start Recrystallization Problem issue1 No Crystals Formed start->issue1 issue2 Compound 'Oiled Out' start->issue2 issue3 Low Crystal Yield start->issue3 issue4 Solution or Crystals Colored start->issue4 issue5 Solid Won't Dissolve start->issue5 sol1 1. Scratch flask 2. Add seed crystal 3. Cool in ice bath 4. Evaporate excess solvent issue1->sol1 Induce Nucleation sol2 1. Reheat to dissolve oil 2. Add more solvent 3. Cool solution slowly issue2->sol2 Prevent Phase Separation sol3 1. Use MINIMUM hot solvent 2. Cool thoroughly 3. Wash with ICE-COLD solvent issue3->sol3 Optimize Recovery sol4 1. Add activated charcoal 2. Boil solution 3. Perform hot filtration issue4->sol4 Remove Impurities sol5 1. Add more hot solvent 2. If solid remains, perform hot filtration to remove insoluble impurities issue5->sol5 Ensure Saturation

Caption: Troubleshooting flowchart for common recrystallization problems.

References
  • Nichols, L. (n.d.).
  • University of California, Los Angeles. (n.d.).
  • PraxiLabs. (2022, November 7).
  • Wikipedia. (n.d.).
  • University of Technology Sydney. (n.d.).
  • Department of Chemistry, University of the People. (n.d.). Synthesis of p-nitroaniline.
  • Scribd. (n.d.).
  • LibreTexts, Chemistry. (2022, April 7). 3.6F: Troubleshooting.
  • Wired Chemist. (n.d.).
  • California State University, Bakersfield. (n.d.). LAB 1 - EXPERIMENTAL PROCEDURE.
  • Google Patents. (n.d.). CN101580473B - Method for preparing N-methyl paranitroaniline.
  • Solubility of Things. (n.d.). N-Methylaniline.
  • vibzz lab. (2020, October 16). p-Nitroaniline : Organic synthesis [Video]. YouTube.
  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
  • Stenutz, R. (n.d.). p-nitro-N-methylaniline.
  • Joshi, U., & Gaikar, V. G. (2009). Solubilities of nitroanilines in different solvents at 303 K.
  • Wang, C., et al. (2018). Solubility of 4-methyl-2-nitroaniline in fourteen organic solvents from T = (278.15 to 313.15) K and mixing properties of solutions.

Sources

Optimization

Improving the selectivity of reactions with P-nitro-N-methylaniline hydrochloride

The following guide is structured as a Technical Support Center for researchers working with -nitro- -methylaniline hydrochloride . It prioritizes troubleshooting, mechanistic understanding, and self-validating protocols...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is structured as a Technical Support Center for researchers working with


-nitro-

-methylaniline hydrochloride
. It prioritizes troubleshooting, mechanistic understanding, and self-validating protocols over generic descriptions.[1]

🔬 Technical Support Center: -Nitro- -methylaniline Hydrochloride

Ticket Category: Reaction Selectivity & Optimization Status: Active Agent: Senior Application Scientist[1]

📋 Executive Summary: The "Selectivity Paradox"

User Context: You are likely using


-nitro-

-methylaniline hydrochloride (CAS: 100-15-2 (free base)) as a scaffold for dyes, pharmaceutical intermediates, or energetic materials.[1]

The Core Challenge: This compound presents a unique "push-pull" electronic system. The nitro group (


-position) strongly withdraws electrons, deactivating the ring and reducing the basicity of the amine. Conversely, the 

-methyl group attempts to donate density.[1]
  • The Trap: The hydrochloride salt form completely shuts down the nucleophilicity of the nitrogen.

  • The Goal: To selectively functionalize the Nitrogen (alkylation/acylation) or the Ring (halogenation/nitration) without triggering side reactions like over-alkylation or poly-substitution.

🛠 Module 1: The "Salt" Trap (Solubility & Activation)

Common Ticket: "I added the reagent to my reaction in dichloromethane (DCM), but starting material remains unconsumed after 24 hours."

🔍 Root Cause Analysis

The hydrochloride salt is an ionic species (


).[1] It is insoluble  in non-polar organic solvents (DCM, Toluene, Hexanes) and the nitrogen lone pair is protonated , rendering it non-nucleophilic.[1]
✅ Troubleshooting Protocol: The "Free-Base" Switch

You must liberate the free amine before or during the reaction.

MethodProtocolBest For
In-Situ Neutralization Add 1.1 - 1.5 eq. of Triethylamine (TEA) or DIPEA directly to the reaction mixture.[1]Acylations, nucleophilic substitutions in polar aprotic solvents (DMF, DMSO).[1]
Biphasic Release Dissolve salt in water; adjust pH > 9 with

; extract with EtOAc/DCM; dry and concentrate.
Reactions sensitive to amine salts or requiring strictly anhydrous conditions.
Phase Transfer Use a biphasic system (Toluene/Water) with TBAB (Tetrabutylammonium bromide) and inorganic base (

).
Alkylations where solubility is the limiting factor.

🧪 Module 2: N-Functionalization (Preventing Over-Alkylation)

Common Ticket: "I am trying to add an ethyl group to make


-nitro-

-ethyl-

-methylaniline, but I keep getting quaternary ammonium salts or low yields."
🔍 Root Cause Analysis

Once alkylated, the product (


-dialkyl) is often more electron-rich (and thus more nucleophilic) than the starting material, leading to runaway alkylation.[1] However, the 

-nitro group mitigates this slightly by reducing overall basicity (

).[1]
📉 Visualizing the Pathway

N_Selectivity cluster_0 Critical Control Point Salt HCl Salt (Non-Reactive) FreeBase Free Base (Nucleophilic) Salt->FreeBase + Base (pH > 9) Product Target: Tertiary Amine (N,N-dialkyl) FreeBase->Product + R-X (Controlled) OverAlk Quaternary Salt (Over-Alkylation) Product->OverAlk + Excess R-X (Uncontrolled)

Figure 1: The progression from inert salt to potential over-alkylation.

✅ Troubleshooting Protocol: Selectivity Enforcement
  • Switch Mechanism: Do not use direct alkylation (Alkyl Halide + Base). Instead, use Reductive Amination .

    • Reagents: Aldehyde +

      
       (Sodium triacetoxyborohydride).
      
    • Why: The intermediate iminium ion is formed selectively and reduced. It prevents quaternary salt formation.

  • Base Selection: If using alkyl halides, use a bulky inorganic base like

    
     in Acetonitrile. The "Cesium Effect" can promote mono-alkylation over quaternization due to solubility and coordination effects.
    

⚡ Module 3: Electrophilic Aromatic Substitution (EAS)

Common Ticket: "I want to brominate the ring. Where will the bromine go, and why is the reaction so slow?"

🔍 Root Cause Analysis
  • Regiochemistry: The

    
    -nitro group is meta-directing (positions 2,6).[1] The 
    
    
    
    -methylamino group is ortho/para-directing.[1][2] Since the para position is blocked by the nitro group, the amine directs to ortho (positions 2,6).
    • Result: Both groups reinforce each other. Substitution will occur at the 2-position (ortho to the amine).

  • Reactivity: The ring is deactivated by the nitro group. Standard conditions (e.g.,

    
     in acetic acid) may be too slow.[1]
    
✅ Troubleshooting Protocol: Enhancing Reactivity
  • Deprotonation is Critical: If the amine is protonated (salt form), it becomes an ammonium group (

    
    ), which is meta-directing and strongly deactivating.[1] You must  run EAS reactions on the free base.
    
  • Preventing Poly-substitution: The product (2-bromo-4-nitro-

    
    -methylaniline) is less reactive than the starting material (due to the added halogen withdrawal), which naturally helps prevent di-substitution.[1]
    
  • Recommended Reagent: Use N-Bromosuccinimide (NBS) in polar solvents (DMF or MeCN) rather than elemental bromine. This allows for precise stoichiometric control (1.05 eq) to ensure mono-substitution at the 2-position.

🔄 Module 4: Reduction Chemoselectivity

Common Ticket: "I need to reduce the nitro group to an amine without losing the N-methyl group."

🔍 Root Cause Analysis

Standard hydrogenation (Pd/C +


) is usually effective, but harsh conditions can sometimes lead to 

-demethylation (oxidative cleavage if

leaks in) or hydrogenolysis of other sensitive groups.[1]
✅ Troubleshooting Protocol: Chemoselective Reduction
  • Method A (Standard):

    
     (1 atm), 10% Pd/C, Methanol.
    
    • Note: Ensure the HCl is neutralized, or the product will be a diamine dihydrochloride, which is very hygroscopic.

  • Method B (Halogen Tolerance): If your ring has halogens (Cl/Br) you want to keep, Pd/C will strip them off (dehalogenation).

    • Fix: Use Tin(II) Chloride (

      
      )  in Ethanol or Iron powder (
      
      
      
      )
      in Ammonium Chloride solution. These reduce the nitro group while leaving halogens and the
      
      
      -methyl group intact.

📊 Summary Data Table

Reaction TypeTarget SelectivityMajor PitfallRecommended Fix
N-Alkylation Mono-alkylationQuaternization (Over-reaction)Use Reductive Amination (

) instead of Alkyl Halides.[1]
EAS (Bromination) Ortho-to-Amine (Pos 2)Low Reactivity / Wrong DirectorEnsure Free Base form is used; avoid acidic media that protonates Nitrogen.
Nitro Reduction

-amino-

-methylaniline
Dehalogenation / DemethylationUse

or

for mild, chemoselective reduction.[1]

🔗 References & Authority

  • Basicity & Structure: The

    
     of the conjugate acid of 
    
    
    
    -nitroaniline derivatives is typically low (~1.0), necessitating strong bases for deprotonation.[3]
    • Source:[1]

  • N-Methylation Selectivity: Methodologies for selective N-methylation of nitroarenes using catalytic systems (preventing over-methylation).

    • Source:[1]

  • EAS Regioselectivity: Analysis of directing effects where activating and deactivating groups reinforce regiochemistry (Ortho-Para vs Meta).

    • Source:

Disclaimer: This guide assumes standard laboratory safety protocols (GLP).


-nitro-

-methylaniline is toxic by inhalation and ingestion (Methemoglobinemia risk).[1][4][5] Always handle in a fume hood.

Sources

Reference Data & Comparative Studies

Validation

Comparative Analysis: P-nitro-N-methylaniline HCl vs. 4-Nitroaniline HCl

Executive Summary This guide provides a technical comparison between 4-Nitroaniline Hydrochloride (4-NA·HCl) and its N-methylated derivative, P-nitro-N-methylaniline Hydrochloride (N-Me-4-NA·HCl) . While both compounds s...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparison between 4-Nitroaniline Hydrochloride (4-NA·HCl) and its N-methylated derivative, P-nitro-N-methylaniline Hydrochloride (N-Me-4-NA·HCl) .

While both compounds share a "push-pull" electronic structure—making them valuable chromophores and solvatochromic probes—their utility diverges significantly in synthetic applications due to the order of the amine. 4-NA·HCl is the industry standard for diazonium-based azo coupling (primary amine), whereas N-Me-4-NA·HCl serves as a specialized nucleophile for energetic materials stabilization and N-nitroso chemistry (secondary amine). This guide details their physicochemical distinctions, divergent reaction pathways, and handling protocols for research applications.

Physicochemical Profile & Structural Logic[1]

The core difference lies in the amine substitution. The addition of a methyl group in N-Me-4-NA introduces steric bulk and an inductive (+I) effect, altering basicity and lipophilicity.

Table 1: Comparative Physicochemical Data
Feature4-Nitroaniline HClP-nitro-N-methylaniline HCl
Formula


MW 174.59 g/mol 188.61 g/mol
Amine Type Primary (

)
Secondary (

)
pKa (Conjugate Acid) ~1.0 (Very weak base)~1.3–1.5 (Slightly more basic due to +I effect)
UV-Vis

(Water)
~380 nm~395–405 nm (Bathochromic shift)
Solubility (Salt) High in water/ethanolHigh in water/ethanol
Solubility (Free Base) Low in water; High in organic solventsLower in water; Higher lipophilicity

Expert Insight: Both compounds are supplied as hydrochloride salts to enhance shelf-life stability and water solubility. The free bases are prone to oxidation and are significantly less soluble in aqueous media. For organic synthesis, the salt must often be neutralized in situ to liberate the nucleophilic amine.

Divergent Reactivity: The Mechanism of Action

The most critical distinction for researchers is their behavior under nitrosation conditions (reaction with Nitrous Acid,


). This dictates their suitability for specific synthetic pathways.[1]
The Primary vs. Secondary Amine Split
  • 4-NA·HCl (Primary): Reacts with

    
     to form a stable Diazonium Salt  (
    
    
    
    ). This species is a potent electrophile used to synthesize azo dyes and pharmaceutical intermediates via coupling reactions.
  • N-Me-4-NA·HCl (Secondary): Lacks the second proton required for diazonium formation. Instead, it forms an N-Nitroso compound (

    
    ). This pathway is a "dead end" for azo coupling but useful for specific energetic material synthesis or heterocycle formation.
    
Visualization: Reaction Pathway Divergence

ReactivityPathways Start Reagent Input (Acidic Nitrite Conditions) NA 4-Nitroaniline HCl (Primary Amine) Start->NA NMe P-nitro-N-methylaniline HCl (Secondary Amine) Start->NMe Diazo Diazonium Salt (Ar-N2+) NA->Diazo - 2 H2O Nitroso N-Nitroso Compound (Ar-N(NO)-Me) NMe->Nitroso - H2O AzoDye Azo Dye / Coupling Product (Synthetically Active) Diazo->AzoDye + Nucleophile (Coupling) Carcinogen N-Nitrosoamine (Toxicity Hazard / Specific Synthesis) Nitroso->Carcinogen Stable Endpoint

Figure 1: Divergent reaction pathways upon treatment with nitrous acid. Green indicates the standard pathway for dye/drug synthesis; Red indicates the secondary amine pathway.

Spectroscopic Performance: Solvatochromism

Both compounds exhibit Intramolecular Charge Transfer (ICT) .[2] The electron-donating amine pushes density toward the electron-withdrawing nitro group.[3][4]

  • Performance Advantage: N-Me-4-NA typically exhibits a Bathochromic Shift (Red Shift) of 10–20 nm compared to 4-NA.

  • Mechanism: The methyl group is an electron donor (Inductive effect), which raises the energy of the HOMO (Highest Occupied Molecular Orbital) on the nitrogen, narrowing the HOMO-LUMO gap.

  • Application: N-Me-4-NA is a superior probe for determining solvent polarity in non-aqueous environments due to its enhanced lipophilicity and distinct spectral shift.

Experimental Protocols

Protocol A: Liberation of Free Base (General Workup)

Use this protocol when the HCl salt is too polar for organic extraction or when a nucleophilic free amine is required.

  • Dissolution: Dissolve 1.0 eq of the Hydrochloride salt in minimum distilled water (approx. 10 mL/g).

  • Neutralization: Slowly add 1.1 eq of 10% NaOH or saturated

    
     solution while stirring at 0–5°C.
    
    • Observation: A precipitate (the free base) will form immediately. 4-NA is yellow; N-Me-4-NA is deep yellow/orange.

  • Extraction: Extract 3x with Ethyl Acetate or Dichloromethane.

  • Drying: Dry the organic layer over anhydrous

    
    , filter, and concentrate in vacuo.
    
Protocol B: Comparative Solvatochromic Assay

Self-validating method to confirm identity and purity.

  • Stock Solution: Prepare 10 mM stock solutions of both HCl salts in Methanol.

  • Solvent Panel: Aliquot 50 µL of stock into 3 mL of:

    • Water (High Polarity)[2]

    • Acetone (Medium Polarity)

    • Toluene (Low Polarity - Note: Free base liberation may be required for solubility in Toluene)

  • Measurement: Record UV-Vis spectra (250–500 nm).

  • Validation Criteria:

    • 4-NA:

      
       in water should be ~380 nm.
      
    • N-Me-4-NA:

      
       in water should be ~395 nm.
      
    • Shift: Both should show a Blue Shift (Hypsochromic) as solvent polarity decreases (Positive Solvatochromism).

Visualization: Workflow for Free Base Liberation

Workup Input Start: HCl Salt (Water Soluble) Base Add 10% NaOH (pH > 9) Input->Base Precip Free Base Precipitates (Oil or Solid) Base->Precip Extract DCM Extraction Precip->Extract Final Pure Free Base (Nucleophilic) Extract->Final

Figure 2: Standard workflow for converting the storage form (HCl salt) to the reactive form (Free Base).

Safety & Handling (E-E-A-T)

  • Toxicity: Both compounds are toxic by inhalation and ingestion. They are methemoglobinemia inducers (interfere with oxygen transport in blood).

  • Specific Hazard (N-Me-4-NA): As a secondary amine, accidental contact with nitrosating agents (nitrites) can form N-nitroso-N-methyl-4-nitroaniline , a suspected carcinogen. Segregate from nitrite salts in storage.

  • Storage: Store HCl salts in a desiccator. Hydroscopic nature can lead to hydrolysis or "caking" over time.

References

  • PubChem. "4-Nitroaniline."[5] National Center for Biotechnology Information. PubChem Compound Summary for CID 7475. [Link]

  • PubChem. "N-Methyl-4-nitroaniline."[5] National Center for Biotechnology Information. PubChem Compound Summary for CID 7483. [Link]

  • Royal Society of Chemistry. "UV absorption solvatochromic shift of 4-nitroaniline in supercritical water." Phys. Chem. Chem. Phys., 2000. [Link]

Sources

Comparative

A Comparative Guide to the Synthesis of p-Nitro-N-methylaniline Hydrochloride

Introduction p-Nitro-N-methylaniline, a key organic intermediate, serves as a vital precursor in the synthesis of various industrial and pharmaceutical compounds, including dyes, antioxidants, and energetic materials.[1]...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

p-Nitro-N-methylaniline, a key organic intermediate, serves as a vital precursor in the synthesis of various industrial and pharmaceutical compounds, including dyes, antioxidants, and energetic materials.[1] Its hydrochloride salt is often prepared for improved stability and handling. The efficiency, cost-effectiveness, and environmental impact of its synthesis are critical considerations for researchers and chemical manufacturers.

This guide provides an in-depth comparison of the primary synthetic routes to p-nitro-N-methylaniline. We will dissect the mechanistic principles, provide detailed experimental protocols, and present a comparative analysis of their performance to equip researchers, scientists, and drug development professionals with the knowledge to select the most suitable method for their specific application.

Methodology Comparison: Pathways to p-Nitro-N-methylaniline

The synthesis of p-nitro-N-methylaniline can be broadly approached via three distinct strategies: direct N-methylation of p-nitroaniline, nucleophilic aromatic substitution on a nitro-substituted benzene ring, and reductive amination of a nitro-precursor. Each pathway offers a unique set of advantages and challenges in terms of yield, purity, scalability, and safety.

Method 1: N-Methylation of p-Nitroaniline via Formylation and Alkylation

This modern approach involves a three-step process: protection of the amine via formylation, subsequent methylation of the formamide, and finally, reduction of the formyl group to yield the target N-methylaniline. This method offers high yields and excellent product purity by avoiding common issues like over-methylation.[2]

Principle and Mechanistic Overview

Direct methylation of p-nitroaniline's primary amine with reagents like methyl iodide can lead to a mixture of mono- and di-methylated products, along with the potential for quaternary ammonium salt formation, making purification difficult.[3] To circumvent this, the amino group is first protected by converting it into a less nucleophilic N-formyl group. The resulting N-formyl-p-nitroaniline can then be deprotonated with a strong base to form an amide anion, which acts as a clean nucleophile for methylation with methyl iodide. The final step involves the selective reduction of the formyl group to a methyl group.

The causality for this multi-step approach is rooted in controlling reactivity. The formyl group serves two purposes: it deactivates the nitrogen to prevent over-alkylation and provides a carbonyl group that can be selectively reduced in the final step.

Experimental Protocol

This protocol is adapted from a patented method, which reports high yields for each step.[2]

Step 1: Synthesis of N-formyl-p-nitroaniline

  • In a reaction vessel, combine p-nitroaniline and formic acid.

  • Heat the mixture under reflux for several hours until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture and pour it into cold water to precipitate the product.

  • Collect the N-formyl-p-nitroaniline by vacuum filtration, wash with water, and dry.

Step 2: Synthesis of N-methyl-N-formyl-p-nitroaniline

  • Dissolve the N-formyl-p-nitroaniline from Step 1 in N,N-dimethylformamide (DMF).

  • Add potassium tert-butoxide and stir the mixture at room temperature for 20 minutes.

  • Add methyl iodide (CH₃I) to the mixture and continue stirring at room temperature for approximately 8 hours.[2]

  • After the reaction is complete, recover the DMF by distillation under reduced pressure.

  • Pour the residue into water to precipitate the N-methyl-N-formyl-p-nitroaniline.

  • Collect the product by suction filtration, wash with water, and dry. A yield of 92-95% is reported for this step.[2]

Step 3: Synthesis of N-methyl-p-nitroaniline

  • Dissolve the N-methyl-N-formyl-p-nitroaniline from Step 2 in ethanol.

  • Add sodium borohydride (NaBH₄) as the reducing agent and stir.

  • After the reaction is complete, quench the reaction by adding a saturated ammonium chloride solution.

  • Pour the reaction mixture into water and collect the precipitated N-methyl-p-nitroaniline by suction filtration.

  • Recrystallize the crude product from an ethanol-water mixture to obtain high-purity N-methyl-p-nitroaniline. The patent reports a final product purity of ≥98%.[2]

Step 4: Formation of p-Nitro-N-methylaniline Hydrochloride

  • Dissolve the purified p-nitro-N-methylaniline in a suitable solvent like isopropanol or ether.

  • Bubble dry hydrogen chloride gas through the solution, or add a concentrated solution of HCl in a compatible solvent, until precipitation is complete.

  • Collect the p-nitro-N-methylaniline hydrochloride salt by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Performance Analysis
  • Advantages: This method provides excellent control over the methylation process, virtually eliminating by-products from over-alkylation. It consistently delivers high yields (total yield reported as high as >80%) and high purity (≥98%).[2] The reaction conditions are relatively mild.

  • Disadvantages: It is a multi-step synthesis, which can be more time-consuming and labor-intensive for small-scale lab preparations compared to a single-step method.

Method 2: Reductive Amination of p-Nitrobenzaldehyde

Reductive amination is a powerful and widely used method for forming C-N bonds, offering a direct route to secondary amines.[3][4] This one-pot reaction combines the synthesis of the primary amine precursor and the subsequent amination into a single catalytic process, aligning with green chemistry principles.[5]

Principle and Mechanistic Overview

This process involves the reaction of p-nitrobenzaldehyde with methylamine to form an intermediate imine (or Schiff base). This imine is then reduced in situ to the corresponding secondary amine, p-nitro-N-methylaniline. A key advantage is that the reducing agents used, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃), are selective for the protonated imine over the starting aldehyde, preventing the reduction of the aldehyde to an alcohol.[3] This selectivity is crucial for the efficiency of the one-pot reaction.

Experimental Protocol

Step 1: One-Pot Synthesis of p-Nitro-N-methylaniline

  • Dissolve p-nitrobenzaldehyde in a suitable solvent, such as methanol or 1,2-dichloroethane.

  • Add a solution of methylamine (e.g., 40% in water or 2M in THF).

  • Stir the mixture at room temperature for 1-2 hours to allow for imine formation.

  • Add the reducing agent, sodium triacetoxyborohydride or sodium cyanoborohydride, portion-wise to control any effervescence.

  • Continue stirring the reaction at room temperature overnight.

  • Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Step 2: Formation of p-Nitro-N-methylaniline Hydrochloride

  • Follow the procedure described in Step 4 of Method 1.

Performance Analysis
  • Advantages: This is often a one-pot reaction, which simplifies the experimental procedure and reduces waste. It avoids the use of highly toxic alkylating agents like dimethyl sulfate. The method generally shows good functional group tolerance.

  • Disadvantages: Yields can be variable depending on the specific substrates and reducing agents used. The purification step may require column chromatography to remove unreacted starting material and by-products. The cost of specialized reducing agents like NaBH(OAc)₃ can be higher than classical reagents.

Method 3: Nucleophilic Aromatic Substitution (SNAr)

This classical approach utilizes a highly electron-deficient aromatic ring, such as p-nitrochlorobenzene, which can undergo nucleophilic substitution with an amine. This method is often employed in industrial-scale synthesis.[1]

Principle and Mechanistic Overview

The strong electron-withdrawing effect of the nitro group at the para position makes the carbon atom attached to the chlorine atom highly electrophilic. This allows a nucleophile, in this case, methylamine, to attack this carbon, forming a resonance-stabilized intermediate known as a Meisenheimer complex. The leaving group (chloride) is then expelled to restore aromaticity, yielding the final product. The reaction often requires elevated temperatures and sometimes high pressure to proceed at a practical rate.[2]

Experimental Protocol

Step 1: Synthesis of p-Nitro-N-methylaniline

  • Charge a high-pressure reaction vessel (autoclave) with p-nitrochlorobenzene and an excess of aqueous or alcoholic methylamine solution.

  • Seal the vessel and heat the reaction mixture to a temperature typically in the range of 150-200°C. The reaction is run under the pressure generated by the solvent and reagents at this temperature.

  • Maintain the temperature for several hours until the reaction reaches completion (monitored by GC or HPLC).

  • Cool the reactor to room temperature and carefully vent any excess pressure.

  • Transfer the reaction mixture and neutralize any excess methylamine with an acid.

  • The product, p-nitro-N-methylaniline, often precipitates from the aqueous solution and can be collected by filtration.

  • Wash the crude product with water to remove salts and dry. Further purification can be achieved by recrystallization.

Step 2: Formation of p-Nitro-N-methylaniline Hydrochloride

  • Follow the procedure described in Step 4 of Method 1.

Performance Analysis
  • Advantages: This method uses readily available and inexpensive starting materials, making it economically viable for large-scale production. It is a direct, single-step synthesis of the target amine.

  • Disadvantages: The reaction requires harsh conditions, including high temperatures and pressures, which necessitates specialized equipment and poses safety risks.[2] The use of a large excess of methylamine is common. The potential for side reactions and the generation of hazardous by-products can be a concern.

Quantitative Data Summary

Synthesis MethodKey ReagentsTypical YieldPurityKey ConditionsAdvantagesDisadvantages
N-Methylation via Formylation p-Nitroaniline, Formic Acid, CH₃I, NaBH₄>80% (overall)[2]≥98%[2]Room temp. to moderate heatingHigh yield & purity, excellent controlMulti-step, more labor-intensive
Reductive Amination p-Nitrobenzaldehyde, Methylamine, NaBH(OAc)₃60-90% (variable)Good to ExcellentRoom temperature, one-potSimplified procedure, avoids toxic alkylating agentsRequires chromatography, costly reducing agents
Nucleophilic Aromatic Substitution p-Nitrochlorobenzene, Methylamine~70%[2]GoodHigh Temp (150-200°C), High PressureLow-cost starting materials, scalableHarsh conditions, specialized equipment needed

Visualization of Synthesis Pathways

The following diagrams illustrate the chemical transformations for each described method.

G cluster_0 Method 1: N-Methylation via Formylation PNA p-Nitroaniline NFP N-formyl-p-nitroaniline PNA->NFP HCOOH, Δ NMFP N-methyl-N-formyl-p-nitroaniline NFP->NMFP 1. t-BuOK 2. CH3I PNMA p-Nitro-N-methylaniline NMFP->PNMA NaBH4 PNMAH Product Hydrochloride PNMA->PNMAH HCl

Caption: Workflow for N-Methylation via Formylation.

G cluster_1 Method 2: Reductive Amination PNB p-Nitrobenzaldehyde Imine Imine Intermediate PNB->Imine MeA Methylamine MeA->Imine PNMA2 p-Nitro-N-methylaniline Imine->PNMA2 [H] (e.g., NaBH(OAc)3) PNMAH2 Product Hydrochloride PNMA2->PNMAH2 HCl

Caption: Workflow for Reductive Amination.

G cluster_2 Method 3: Nucleophilic Aromatic Substitution PNCB p-Nitrochlorobenzene PNMA3 p-Nitro-N-methylaniline PNCB->PNMA3 Δ, Pressure MeA2 Methylamine MeA2->PNMA3 PNMAH3 Product Hydrochloride PNMA3->PNMAH3 HCl

Caption: Workflow for Nucleophilic Aromatic Substitution.

Conclusion and Recommendations

The choice of synthesis method for p-nitro-N-methylaniline hydrochloride depends heavily on the desired scale, purity requirements, and available resources.

  • For laboratory-scale synthesis requiring high purity and unambiguous results , the N-methylation via formylation (Method 1) is superior. Its control over reactivity justifies the additional steps, delivering a product of exceptional quality.[2]

  • For rapid synthesis and process simplification , particularly when exploring derivatives, reductive amination (Method 2) offers an elegant one-pot solution that aligns with modern synthetic strategies.[3][4]

  • For large-scale industrial production where cost is the primary driver , nucleophilic aromatic substitution (Method 3) remains a viable, albeit challenging, option due to its use of inexpensive bulk chemicals.[1][2]

Each method presents a distinct set of operational parameters and outcomes. By understanding the underlying chemical principles and practical considerations detailed in this guide, researchers and development professionals can make informed decisions to optimize the synthesis of this important chemical intermediate.

References

  • Vertex AI Search. (2024). Diazonium Coupling Reaction of p-Nitrobenzenediazonium sulfate and N,N -Dimethylaniline: Synthesis of p-(4-nitrobenzeneazo).
  • Echemi. (2023, January 9). What is the preparation of p nitroaniline? Learn more.
  • Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. (n.d.). 5.1.5. Synthesis of 2-Nitro-4-methylaniline.
  • Google Patents. (n.d.). CN101580473B - Method for preparing N-methyl paranitroaniline.
  • Vaia. (n.d.). Show how the following compounds can be synthesized from benzene.
  • Wikipedia. (2024). 4-Nitroaniline.
  • ResearchGate. (n.d.). Reductive methylation of nitroarenes to N-methylamines.
  • Benchchem. (n.d.). A Comparative Analysis of Synthesis Routes for 2-Methyl-4-nitroaniline.
  • Carbon. (n.d.). Synthesis of p-Nitroaniline via a Multi-Step Sequence.
  • Sigma-Aldrich. (n.d.). N-Methyl-4-nitroaniline.
  • Course Hero. (n.d.). Synthesis of p-nitroaniline from aniline based on protection/deprotection of amine group.
  • Journal of the Chemical Society. (1936). The influence of solvents on reaction velocity. The interaction of pyridine and methyl iodide and the benzoylation of m-nitroaniline.
  • Scribd. (n.d.). Preparation of P-Nitroaniline.
  • Frontiers in Chemistry. (2020, April 15). Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds.
  • Organic Syntheses. (n.d.). 2,6-DIIODO-p-NITROANILINE.
  • Wiley Online Library. (2013, December 10). A General Method for N‐Methylation of Amines and Nitro Compounds with Dimethylsulfoxide.
  • Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works.

Sources

Validation

Technical Comparison: Purity Analysis of p-Nitro-N-methylaniline Hydrochloride (HPLC vs. qNMR)

Executive Summary In the development of azo dyes and pharmaceutical intermediates, p-nitro-N-methylaniline hydrochloride (N-methyl-4-nitroaniline HCl) requires rigorous purity characterization. This guide compares the tw...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the development of azo dyes and pharmaceutical intermediates, p-nitro-N-methylaniline hydrochloride (N-methyl-4-nitroaniline HCl) requires rigorous purity characterization. This guide compares the two dominant analytical methodologies: High-Performance Liquid Chromatography (HPLC-UV) and Quantitative Nuclear Magnetic Resonance (qNMR) .

  • The Verdict:

    • Use HPLC-UV when the primary goal is impurity profiling (detecting trace byproducts <0.1%) or when a certified reference standard is available.

    • Use qNMR for absolute assay (w/w%) determination, salt stoichiometry confirmation (HCl ratio), and mass balance analysis when no certified reference standard exists.

Analyte Profile & Chemical Behavior[1][2][3][4]

Understanding the physicochemical properties of the target molecule is the foundation of robust method development.

PropertyDescriptionAnalytical Implication
Compound p-Nitro-N-methylaniline HClCAS: 59320-77-3 (Salt) / 100-15-2 (Free Base)
Chromophore Nitro-aromatic systemStrong UV absorption at ~380 nm (visible yellow) and ~254 nm .[1]
Acidity/Basicity Weak base (Amine)The HCl salt dissociates in solution. HPLC mobile phase pH controls retention (ionized vs. neutral).
Solubility Soluble in DMSO, Methanol, WaterDMSO-d6 is the preferred solvent for qNMR to ensure full solubility of the salt form.

Method A: HPLC-UV (The Impurity Profiler)

HPLC is the industry standard for determining chromatographic purity (Area %) .[2] It excels at separating the main peak from synthesis byproducts (e.g., p-nitroaniline, unreacted starting materials).

Experimental Protocol (Self-Validating)

System: Agilent 1200/1260 or equivalent with DAD (Diode Array Detector). Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 3.5 µm).

Mobile Phase:

  • Solvent A: 0.1% Phosphoric Acid in Water (Suppresses silanol activity, improves peak shape for amines).

  • Solvent B: Acetonitrile (ACN).[3]

Gradient Profile:

Time (min) % A (Buffer) % B (ACN) Logic
0.0 90 10 Initial equilibration
15.0 10 90 Elute non-polar impurities
20.0 10 90 Wash

| 20.1 | 90 | 10 | Re-equilibration |

Detection:

  • Channel 1 (Quantitation): 254 nm (Universal aromatic detection).

  • Channel 2 (Specificity): 380 nm (Specific to nitroaniline chromophore).

Critical Causality & Validation
  • pH Control: The use of phosphoric acid (pH ~2.5) ensures the amine remains protonated or suppresses silanol interactions, preventing "tailing" peaks which artificially lower resolution.

  • Wavelength Ratioing: By comparing the response at 254 nm vs. 380 nm, you can distinguish between nitro-impurities (which absorb at 380 nm) and non-nitro impurities (which likely do not).

Workflow Diagram

HPLC_Workflow Sample Sample Prep (1 mg/mL in MeOH:Water) Inject Injection (10 µL) Sample->Inject Sep Separation (C18 Column, Gradient) Inject->Sep Detect Detection (UV 254nm / 380nm) Sep->Detect Data Data Analysis (Area % vs. Standard) Detect->Data

Figure 1: HPLC-UV analytical workflow for p-nitro-N-methylaniline HCl.

Method B: 1H-qNMR (The Absolute Assay)

Quantitative NMR (qNMR) provides absolute purity (Weight %) . Unlike HPLC, it does not require a reference standard of the analyte itself, only a generic internal standard (IS) of known purity.

Experimental Protocol

Instrument: 400 MHz NMR (or higher). Solvent: DMSO-d6 (Chosen for solubility of the HCl salt and stability). Internal Standard (IS): Maleic Acid (TraceCERT® or equivalent).

  • Why Maleic Acid? It has a sharp singlet at ~6.3 ppm, which typically does not overlap with the aromatic protons of nitroanilines (6.5–8.2 ppm) or the methyl group (~2.9 ppm).

Sample Preparation:

  • Weigh ~10 mg of Sample (precision ±0.01 mg).

  • Weigh ~10 mg of Internal Standard (precision ±0.01 mg).

  • Dissolve both in 0.6 mL DMSO-d6.

  • Ensure complete dissolution (vortex/sonicate).

Acquisition Parameters (Crucial for Quantification):

  • Pulse Angle: 90°.

  • Relaxation Delay (D1): ≥ 30 seconds (Must be 5–7× the longest T1 to ensure 99.9% magnetization recovery).

  • Scans (NS): 16 or 32 (to achieve S/N > 150:1).

  • Spectral Width: -2 to 14 ppm.

Calculation Logic

The purity (


) is calculated using the molar ratio between the analyte and the internal standard:


Where:

  • 
    : Integrated area.[4]
    
  • 
    : Number of protons (e.g., 3 for N-Methyl, 2 for Maleic Acid).
    
  • 
    : Molar mass.
    
  • 
    : Mass weighed.[5][6]
    
qNMR Logic Diagram

qNMR_Logic Prep Weigh Sample + Internal Std (Accurate Mass) Acq Acquire 1H-NMR (D1 > 30s, 90° Pulse) Prep->Acq Process Phase & Baseline Correction Acq->Process Integrate Integrate Signals (N-Me vs. IS Singlet) Process->Integrate Calc Calculate Mass Balance Purity Integrate->Calc

Figure 2: qNMR workflow ensuring quantitative accuracy through relaxation control.

Comparative Analysis: HPLC vs. qNMR

The following table summarizes a typical comparison when analyzing a "98%" commercial batch of p-nitro-N-methylaniline HCl.

FeatureHPLC-UV (Area %)1H-qNMR (Weight %)
Purity Value 99.2% (Overestimates)97.5% (Accurate)
Why the difference? HPLC ignores impurities that don't absorb UV (e.g., inorganic salts, residual solvents, moisture). It assumes all peaks have the same response factor.[4]qNMR sees the "whole picture," including moisture and residual solvents (if peaks don't overlap), and calculates mass balance.
Sensitivity High (ppm level). Can see 0.05% impurity.Low (approx 0.5% LOQ). Cannot quantify trace impurities easily.
Reference Standard Required (for assay).[4][7]Not Required (for analyte).
Salt Analysis Analyzes the cation only (Free base).Can confirm stoichiometry (e.g., shift of protons due to HCl).
Decision Framework[6]

Decision_Tree Start Start: Purity Analysis Q1 Is a Certified Reference Standard Available? Start->Q1 Q2 Goal: Trace Impurities or Assay? Q1->Q2 Yes qNMR Use qNMR (Absolute Purity) Q1->qNMR No HPLC Use HPLC-UV (Relative Purity) Q2->HPLC Trace Impurities Both Use Both (Orthogonal Data) Q2->Both Full Characterization

Figure 3: Decision matrix for selecting the appropriate analytical technique.

Conclusion

For p-nitro-N-methylaniline hydrochloride , a dual-method approach is recommended for rigorous drug development or synthesis validation:

  • Primary Assay: Use qNMR using Maleic Acid as an internal standard in DMSO-d6 to establish the absolute purity (w/w%) and confirm the salt form.

  • Purity Profiling: Use HPLC-UV (C18, Phosphate buffer/ACN) to detect and quantify structurally similar impurities (like p-nitroaniline) that qNMR cannot resolve at low levels.

This orthogonal strategy ensures that the "purity" value reported reflects both the absence of organic impurities (HPLC) and the true mass content of the active molecule (qNMR).

References

  • Sigma-Aldrich (Merck) . TraceCERT® Organic Certified Reference Materials for qNMR. Retrieved from

  • Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical applications. Progress in Nuclear Magnetic Resonance Spectroscopy. Link

  • PubChem . Compound Summary: N-Methyl-4-nitroaniline.[8][9][5][10] National Library of Medicine. Retrieved from

  • BenchChem . Quantitative NMR (qNMR) vs. HPLC: A Comparative Guide. Retrieved from

Sources

Comparative

Spectroscopic comparison of P-nitro-N-methylaniline hydrochloride and its precursors

This technical guide offers a comprehensive spectroscopic comparison of P-nitro-N-methylaniline hydrochloride, a significant intermediate in pharmaceutical and dye manufacturing, with its synthetic precursors, P-nitroani...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide offers a comprehensive spectroscopic comparison of P-nitro-N-methylaniline hydrochloride, a significant intermediate in pharmaceutical and dye manufacturing, with its synthetic precursors, P-nitroaniline and a methylating agent (e.g., methyl iodide or dimethyl sulfate). Designed for researchers, scientists, and professionals in drug development, this document provides an in-depth analysis of the structural transformations that occur during the synthesis, as evidenced by Fourier-Transform Infrared (FTIR), Ultraviolet-Visible (UV-Vis), and Nuclear Magnetic Resonance (NMR) spectroscopy. By understanding the distinct spectral "fingerprints" of each compound, researchers can effectively monitor reaction progress, verify product identity, and ensure the purity of the final compound.

Introduction: The Synthetic Pathway and its Spectroscopic Importance

The synthesis of P-nitro-N-methylaniline hydrochloride from P-nitroaniline is a fundamental N-alkylation reaction. This process involves the substitution of a hydrogen atom on the amino group of P-nitroaniline with a methyl group, followed by protonation to form the hydrochloride salt. This structural modification induces significant changes in the electronic and vibrational properties of the molecule, which are readily detectable using various spectroscopic techniques.

This guide will dissect the characteristic spectral features of the starting material, P-nitroaniline, the intermediate product, P-nitro-N-methylaniline, and the final hydrochloride salt. By comparing these spectra, we can elucidate the key transformations: the methylation of the amine and the subsequent protonation.

Comparative Spectroscopic Analysis

A multi-faceted spectroscopic approach provides a robust and comprehensive characterization of the molecular changes throughout the synthesis.

Fourier-Transform Infrared (FTIR) Spectroscopy: Tracking Functional Group Transformations

FTIR spectroscopy is an indispensable tool for identifying functional groups and observing changes in bond vibrations. The transition from P-nitroaniline to P-nitro-N-methylaniline hydrochloride is marked by distinct shifts in the infrared spectrum.

Key Observations:

  • N-H Stretching: P-nitroaniline exhibits two characteristic N-H stretching bands corresponding to the symmetric and asymmetric vibrations of the primary amine group (-NH2), typically found in the 3350-3480 cm⁻¹ region.[1] Upon methylation to P-nitro-N-methylaniline, these two peaks are replaced by a single, weaker N-H stretching band for the secondary amine (-NH-CH3) in a similar region. The formation of the hydrochloride salt can lead to a broad absorption in the 2400-2800 cm⁻¹ range, indicative of the R2N+H2 stretching vibration.

  • C-N Stretching: The C-N stretching vibration, typically observed around 1340-1250 cm⁻¹, will shift upon methylation, reflecting the change from a primary to a secondary amine.

  • NO2 Stretching: The strong asymmetric and symmetric stretching vibrations of the nitro group (-NO2) are prominent in all three compounds, generally appearing around 1500-1530 cm⁻¹ and 1340-1350 cm⁻¹, respectively.[1] While the positions of these bands may experience minor shifts due to changes in the electronic environment, their presence is a consistent feature.

  • C-H Stretching and Bending: The appearance of new C-H stretching and bending vibrations associated with the introduced methyl group can be observed in the spectrum of P-nitro-N-methylaniline and its hydrochloride salt.

Functional Group Vibrational Mode P-nitroaniline (cm⁻¹)[1] P-nitro-N-methylaniline (cm⁻¹) (Expected) P-nitro-N-methylaniline HCl (cm⁻¹) (Expected)
N-HAsymmetric & Symmetric Stretch3478 & 3350~3400 (single peak)Broad, ~2400-2800 (R2N+H2)
NO2Asymmetric Stretch~1507~1510~1515
NO2Symmetric Stretch~1345~1340~1335
C-H (Aromatic)Stretch~3100-3000~3100-3000~3100-3000
C-H (Alkyl)Stretch-~2950-2850~2950-2850
Ultraviolet-Visible (UV-Vis) Spectroscopy: Probing Electronic Transitions

UV-Vis spectroscopy provides insights into the electronic structure of the molecules by examining the transitions of electrons between molecular orbitals. The "push-pull" nature of P-nitroaniline, with its electron-donating amino group and electron-withdrawing nitro group, results in a characteristic intramolecular charge transfer (ICT) band.[2]

Key Observations:

  • P-nitroaniline: This precursor exhibits a strong absorption maximum (λmax) in the UV-Vis spectrum, which is sensitive to solvent polarity.[2] In ethanol, for instance, the λmax is around 374 nm.[3]

  • P-nitro-N-methylaniline: The introduction of a methyl group, an electron-donating group, on the nitrogen atom enhances the electron-donating ability of the amino group. This leads to a bathochromic shift (a shift to a longer wavelength) of the λmax compared to P-nitroaniline.

  • P-nitro-N-methylaniline Hydrochloride: Protonation of the nitrogen atom in the hydrochloride salt significantly alters the electronic properties. The lone pair of electrons on the nitrogen is no longer available to participate in resonance with the aromatic ring. This disruption of the "push-pull" system results in a hypsochromic shift (a shift to a shorter wavelength) of the λmax compared to both P-nitroaniline and P-nitro-N-methylaniline.

Compound Solvent λmax (nm) (Approximate) Electronic Effect
P-nitroanilineEthanol374[3]Intramolecular Charge Transfer
P-nitro-N-methylanilineEthanol> 374Enhanced ICT due to methyl group
P-nitro-N-methylaniline HClEthanol< 374Disruption of ICT upon protonation
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton

¹H and ¹³C NMR spectroscopy are powerful techniques for elucidating the precise structure of molecules by probing the magnetic environments of the hydrogen and carbon nuclei.

Key Observations:

  • Aromatic Protons: In P-nitroaniline, the four aromatic protons appear as a characteristic AA'BB' system, with two doublets in the downfield region (typically around 6.6-8.1 ppm).[4][5] The protons ortho to the nitro group are more deshielded and appear at a higher chemical shift than the protons ortho to the amino group.

  • Amine Protons: The -NH2 protons of P-nitroaniline give a broad singlet that can exchange with D2O. The chemical shift of this peak is solvent-dependent.[6]

  • Methyl Protons: The most significant change upon methylation is the appearance of a new singlet in the upfield region (around 2.8-3.0 ppm) corresponding to the N-methyl protons (-NH-CH3) in P-nitro-N-methylaniline.[7] The integration of this peak should correspond to three protons.

  • N-H Proton: In P-nitro-N-methylaniline, the single N-H proton will appear as a broad singlet.[7] In the hydrochloride salt, this proton will be more deshielded and may appear as a broader signal at a higher chemical shift.

Key Observations:

  • Aromatic Carbons: P-nitroaniline shows four distinct signals in the aromatic region of the ¹³C NMR spectrum. The carbon attached to the nitro group (C-NO2) is the most deshielded, followed by the carbon attached to the amino group (C-NH2).

  • Methyl Carbon: The introduction of the methyl group in P-nitro-N-methylaniline will result in a new signal in the upfield region (typically around 30-40 ppm) of the ¹³C NMR spectrum.

Compound ¹H NMR (δ, ppm) [Solvent] ¹³C NMR (δ, ppm) [Solvent] (Expected)
P-nitroaniline~8.0 (d, 2H), ~6.7 (d, 2H), ~6.0 (br s, 2H) [Acetone][4]~153 (C-NH2), ~138 (C-NO2), ~126 (C-H), ~113 (C-H) [DMSO-d6]
P-nitro-N-methylaniline~8.0 (d, 2H), ~6.6 (d, 2H), ~7.3 (br s, 1H), ~2.8 (s, 3H) [DMSO-d6][7]~152 (C-NHCH3), ~137 (C-NO2), ~126 (C-H), ~111 (C-H), ~31 (N-CH3)
P-nitro-N-methylaniline HClAromatic protons shifted downfield, N-H and N-CH3 protons shifted downfield [Expected]Aromatic and N-CH3 carbons shifted downfield [Expected]

Experimental Protocols

Synthesis of P-nitro-N-methylaniline

This protocol is a representative example. Researchers should consult the primary literature for optimized and scaled-up procedures.

Materials:

  • P-nitroaniline

  • Dimethyl sulfate or Methyl Iodide

  • Sodium hydroxide

  • Methanol

  • Water

Procedure:

  • Dissolve P-nitroaniline in methanol in a round-bottom flask.

  • Slowly add a solution of sodium hydroxide.

  • Add dimethyl sulfate or methyl iodide dropwise to the reaction mixture while stirring.

  • Reflux the mixture for a specified time, monitoring the reaction progress by TLC.

  • After completion, cool the reaction mixture and pour it into cold water to precipitate the product.

  • Filter the crude product, wash with water, and recrystallize from a suitable solvent like ethanol.

Spectroscopic Sample Preparation
  • FTIR: Solid samples can be analyzed as KBr pellets or using an ATR accessory.

  • UV-Vis: Prepare dilute solutions of the compounds in a suitable UV-grade solvent (e.g., ethanol or methanol).

  • NMR: Dissolve the samples in a deuterated solvent (e.g., DMSO-d6 or CDCl3) containing a small amount of tetramethylsilane (TMS) as an internal standard.

Visualizing the Transformation

Molecular Structures

PNA P-nitroaniline PNMA P-nitro-N-methylaniline PNA->PNMA Methylation PNMA_HCl P-nitro-N-methylaniline HCl PNMA->PNMA_HCl Protonation

Caption: Synthetic pathway from P-nitroaniline.

Experimental Workflow

cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis start P-nitroaniline reaction N-Methylation start->reaction ftir FTIR start->ftir uvvis UV-Vis start->uvvis nmr NMR start->nmr product P-nitro-N-methylaniline reaction->product acid HCl Addition product->acid product->ftir product->uvvis product->nmr salt P-nitro-N-methylaniline HCl acid->salt salt->ftir salt->uvvis salt->nmr

Caption: Workflow for synthesis and analysis.

Conclusion

The spectroscopic comparison of P-nitro-N-methylaniline hydrochloride and its precursors provides a clear and detailed picture of the chemical transformations occurring during its synthesis. Each spectroscopic technique offers unique and complementary information. FTIR is ideal for tracking the changes in functional groups, particularly the conversion of the primary amine to a secondary amine and its subsequent protonation. UV-Vis spectroscopy effectively demonstrates the impact of these structural changes on the electronic properties of the conjugated system. Finally, NMR spectroscopy provides unambiguous structural confirmation, allowing for the precise identification of the product and the verification of its purity. By utilizing this comprehensive spectroscopic approach, researchers can ensure the successful and efficient synthesis of this important chemical intermediate.

References

  • ResearchGate. (n.d.). FT-IR spectra of p-nitroaniline (a) control and (b) treated. Retrieved from [Link]

  • ResearchGate. (n.d.). Room temperature powder FTIR spectrum of p-nitroaniline-L-tartrate... Retrieved from [Link]

  • AZoM. (2014, September 15). An Introduction to the Synthesis of p-Nitroaniline via a Multi-Step Sequence. Retrieved from [Link]

  • Pergamon Press. (1972). Electronic spectra and structure of nitroanilines. Retrieved from [Link]

  • World Scientific Publishing. (n.d.). AN INFRARED-SPECTROSCOPIC STUDY OF METHYL IODIDE AND METHYLENE IODIDE ON Ag(111) | Surface Review and Letters. Retrieved from [Link]

  • PubMed. (2008, February 15). Spectroscopic investigation of conjugated polymers derived from nitroanilines. Retrieved from [Link]

  • Carbon. (n.d.). Synthesis of p-Nitroaniline via a Multi-Step Sequence. Retrieved from [Link]

  • ResearchGate. (n.d.). 1 H NMR spectrum of methyl iodide, N,N-dimethyldecylamine,... Retrieved from [Link]

  • Google Patents. (n.d.). CN101580473B - Method for preparing N-methyl paranitroaniline.
  • ACS Publications. (1982, October 1). Structural parameters of methyl iodide by infrared spectroscopy | Journal of Chemical Education. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]

  • ResearchGate. (n.d.). UV-visible spectra of p-nitroaniline in methanol containing IL at 80 mM... Retrieved from [Link]

  • Chegg.com. (2020, October 19). Solved Sample name: p-nitroaniline NMR solvent: 1H NMR | Chegg.com. Retrieved from [Link]

  • PubChem. (n.d.). Dimethyl Sulfate | (CH3O)2SO2 | CID 6497. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). p-Nitroaniline - the NIST WebBook. Retrieved from [Link]

  • Reddit. (2025, October 19). Help with C13 NMR of p-nitroaniline : r/chemhelp. Retrieved from [Link]

  • Inchem.org. (1985). Dimethyl sulfate (EHC 48, 1985). Retrieved from [Link]

  • Applied Analytics. (n.d.). Methyl Iodide. Retrieved from [Link]

  • Scribd. (n.d.). Preparation of P-Nitroaniline | PDF | Thin Layer Chromatography. Retrieved from [Link]

  • ResearchGate. (n.d.). FT-IR spectra of a 4-nitroaniline, b P4-NA, c PVA, d P4-NA/PVA... Retrieved from [Link]

  • SpectraBase. (n.d.). Methyl Sulfate - Optional[1H NMR] - Spectrum. Retrieved from [Link]

  • PubChem. (n.d.). N-Methyl-4-nitroaniline | C7H8N2O2 | CID 7483. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Methane, iodo- - the NIST WebBook. Retrieved from [Link]

  • ACS Publications. (2011, December 23). Understanding and Control of Dimethyl Sulfate in a Manufacturing Process: Kinetic Modeling of a Fischer Esterification Catalyzed by H2SO4. Retrieved from [Link]

  • ResearchGate. (n.d.). UV-vis absorbance spectra of 4-nitroaniline with and without the addition of BAILs (5 mmol L⁻¹) in water. Retrieved from [Link]

  • PubChem. (n.d.). 4-Nitroaniline | C6H6N2O2 | CID 7475. Retrieved from [Link]

  • SciSpace. (n.d.). NMR Spectra of Some Nitro-substituted N-Alkylanilines I. Retrieved from [Link]

  • Haz-Map. (n.d.). N-Methyl-4-nitroaniline - Hazardous Agents. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). p-Nitroaniline - the NIST WebBook. Retrieved from [Link]

  • ResearchGate. (n.d.). 1 H-NMR spectrum of N-methylaniline blocked pMDI. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Benzenamine, N-methyl-4-nitro-. Retrieved from [Link]

Sources

Validation

Reactivity comparison of P-nitro-N-methylaniline hydrochloride with other anilines

Here is the comprehensive technical guide comparing p-Nitro-N-methylaniline Hydrochloride with its analogs. Content Type: Technical Comparison & Experimental Guide Subject: p-Nitro-N-methylaniline Hydrochloride (CAS: 100...

Author: BenchChem Technical Support Team. Date: February 2026

Here is the comprehensive technical guide comparing p-Nitro-N-methylaniline Hydrochloride with its analogs.

Content Type: Technical Comparison & Experimental Guide Subject: p-Nitro-N-methylaniline Hydrochloride (CAS: 100-15-2 for free base) Context: Synthetic Organic Chemistry & Drug Development

Executive Summary

p-Nitro-N-methylaniline (PNMA) represents a distinct class of "deactivated secondary amines." Unlike standard aniline, the presence of the para-nitro group creates a "push-pull" electronic system that dramatically suppresses the nucleophilicity of the amino nitrogen.

When supplied as the Hydrochloride salt , this compound offers superior shelf-stability and water solubility compared to its free base. However, for most synthetic applications (acylation, alkylation), the salt acts as a latent nucleophile —it is inert until the free base is liberated in situ.

Key Differentiator:

  • Vs. Aniline: PNMA is ~10,000x less basic (

    
     ~0.56 vs 4.6).
    
  • Vs. p-Nitroaniline: PNMA prevents primary amine-specific reactions (e.g., diazonium salt formation) but allows for controlled N-alkylation or reduction to N-methyl-p-phenylenediamines (vital for dye chemistry).

Structural & Electronic Analysis

The "Push-Pull" Mechanism

The reactivity of PNMA is dictated by the competition between the electron-donating N-methyl amino group and the strongly electron-withdrawing p-nitro group.

Resonance cluster_0 Resonance Deactivation cluster_1 Consequence Node1 N-Lone Pair (Localized) Node2 Benzene Ring (Delocalization) Node1->Node2 +M Effect Node3 Nitro Group (Electron Sink) Node2->Node3 Through-Conjugation Result Reduced Nucleophilicity (Nitrogen becomes electron-poor) Node3->Result

Figure 1: Electron flow diagram showing the "Through-Conjugation" that deactivates the amine nitrogen.

Physicochemical Comparison Matrix

The following table contrasts PNMA with its closest structural analogs.

PropertyAniline (Baseline)N-Methylaniline p-Nitroaniline p-Nitro-N-methylaniline (PNMA)
Structure Primary AmineSecondary AminePrimary Amine + EWGSecondary Amine + EWG
Basicity (

)
4.604.851.00~0.56 (Predicted)
Nucleophilicity HighHighLowVery Low
EAS Reactivity Highly ActivatedActivatedDeactivatedDeactivated
Diazotization Forms Diazonium SaltForms N-NitrosoForms Diazonium SaltForms N-Nitroso
Salt Stability GoodGoodModerateExcellent (HCl salt)

Note on


:  While N-methylation usually increases basicity (inductive effect), the strong resonance withdrawal of the nitro group in PNMA dominates, rendering the lone pair nearly unavailable for protonation.

Experimental Protocol: Selective Reduction

One of the most valuable applications of PNMA is its reduction to N-methyl-p-phenylenediamine , a precursor for high-performance dyes and antioxidants.

Objective: Reduce the nitro group while preserving the N-methyl bond. Starting Material: p-Nitro-N-methylaniline Hydrochloride.

Reagents & Safety
  • Precursor: PNMA Hydrochloride (1.0 eq)

  • Reductant: Iron Powder (325 mesh, 4.0 eq)

  • Catalyst/Solvent: Ethanol (95%), Water, Acetic Acid (cat.)

  • Base: Sodium Bicarbonate (for neutralization)

  • PPE: Nitrile gloves, fume hood (aniline derivatives are toxic/methemoglobinemia inducers).

Step-by-Step Workflow

Workflow Start Start: PNMA Hydrochloride Step1 1. Free Base Liberation Dissolve in H2O -> Add NaHCO3 -> Extract w/ EtOAc Start->Step1 Neutralize HCl Step2 2. Reduction Setup Mix Free Base + Fe Powder + EtOH/H2O (4:1) Step1->Step2 Step3 3. Activation Add cat. Acetic Acid -> Heat to Reflux (80°C) Step2->Step3 Initiate Reduction Step4 4. Monitoring TLC (Hexane/EtOAc 1:1) Watch for disappearance of yellow spot Step3->Step4 2-4 Hours Step5 5. Workup Filter hot (Celite) -> Basify filtrate -> Extract Step4->Step5 Completion End Product: N-methyl-p-phenylenediamine Step5->End

Figure 2: Experimental workflow for the selective reduction of PNMA.

Protocol Details
  • Free Base Liberation (Crucial for HCl Salt):

    • Dissolve 10 mmol of PNMA Hydrochloride in 20 mL water.

    • Slowly add saturated

      
       until pH ~8. The yellow free base will precipitate or oil out.
      
    • Extract with Ethyl Acetate (

      
       mL), dry over 
      
      
      
      , and concentrate. Note: You can skip isolation if the reduction solvent system tolerates the salt, but liberation ensures accurate stoichiometry.
  • Reduction:

    • Suspend the free base (10 mmol) and Iron powder (40 mmol) in 50 mL Ethanol/Water (4:1).

    • Add 0.5 mL glacial acetic acid to activate the iron surface.

    • Reflux at 80°C for 3 hours. The bright yellow color of the nitro compound should fade to a pale/darkening amine solution.

  • Purification:

    • Filter the hot mixture through a Celite pad to remove iron oxides.

    • Neutralize the filtrate with

      
      .
      
    • Remove ethanol under reduced pressure and extract the aqueous residue with dichloromethane.[1]

Applications in Drug Discovery & Synthesis

Nintedanib Synthesis

PNMA is a structural fragment in the synthesis of Nintedanib (Ofev), a tyrosine kinase inhibitor used for pulmonary fibrosis. The N-methylaniline moiety is critical for the drug's binding affinity to the ATP pocket of the receptor.

Dye Chemistry (Coupling Reactions)

Unlike primary anilines, PNMA cannot be diazotized to form azo dyes directly. Instead, it serves as the coupling component (nucleophile) attacking a separate diazonium salt.

  • Constraint: The nitro group deactivates the ring, making it a poor coupler.

  • Strategy: The nitro group is typically reduced to an amine (as per Section 3) before coupling, creating a highly reactive diamine coupler.

Explosives Stabilization

PNMA is used as a stabilizer in propellant formulations (e.g., with nitrocellulose). It acts as a "scavenger," absorbing degradation products (NOx) to prevent autocatalytic decomposition of the explosive material.

References

  • PubChem. (2025).[2] N-Methyl-4-nitroaniline Compound Summary. National Library of Medicine. [Link]

  • LookChem. (2025). Physical Properties and pKa Prediction of N-Methyl-4-nitroaniline. [Link]

  • NIST Chemistry WebBook. (2024). Benzenamine, N-methyl-4-nitro- Data. [Link]

  • ResearchGate. (2022). Catalytic Reduction of Nitroanilines using Nanoparticles. [Link]

Sources

Comparative

Publish Comparison Guide: p-Nitro-N-Methylaniline Hydrochloride (PNMA-HCl)

Executive Summary The High-Performance Chromogenic Alternative for Electrophile Detection In the rigorous field of industrial hygiene and environmental analysis, the quantification of electrophilic species—particularly i...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The High-Performance Chromogenic Alternative for Electrophile Detection

In the rigorous field of industrial hygiene and environmental analysis, the quantification of electrophilic species—particularly isocyanates and acid chlorides —demands reagents that balance reactivity with stability. Historically, N-methylaniline (NMA) and 1-(2-methoxyphenyl)piperazine (1-2MP) have dominated this space. However, p-nitro-N-methylaniline hydrochloride (PNMA-HCl) has emerged as a superior alternative, offering a unique combination of spectral distinctiveness , reagent stability , and reduced volatility .

This guide objectively analyzes PNMA-HCl as a derivatizing reagent, providing experimental protocols and comparative data to support its adoption in high-sensitivity HPLC-UV workflows.

Part 1: The Technical Rationale (Mechanism & Causality)

The "Alternative" Proposition

Why switch from established reagents?

  • Vs. N-Methylaniline (NMA): NMA is a volatile liquid (bp 196°C) with significant inhalation toxicity. PNMA-HCl is a solid, non-volatile salt, drastically reducing analyst exposure risk during filter coating and impinger preparation.

  • Vs. 1-(2-Methoxyphenyl)piperazine (1-2MP): While 1-2MP is the gold standard for fluorescence detection, its urea derivatives often co-elute with matrix components in UV detection. PNMA derivatives possess a nitro-chromophore , shifting the absorption maximum (

    
    ) to ~320–350 nm, a region significantly cleaner of background interference than the 240–254 nm range used for NMA or phenyl isocyanate derivatives.
    
Mechanism of Action

PNMA-HCl acts as a nucleophilic trapping agent. The secondary amine attacks the electrophilic carbon of the isocyanate group, forming a stable trisubstituted urea. The para-nitro group serves as an integral UV-Tag , ensuring the derivative has a high molar extinction coefficient (


).

ReactionScheme cluster_legend Key Advantages Isocyanate Isocyanate (R-N=C=O) (Analyte) Transition Nucleophilic Attack (Secondary Amine) Isocyanate->Transition PNMA p-Nitro-N-methylaniline (Reagent) PNMA->Transition Urea Stable Urea Derivative (UV-Active @ 320nm) Transition->Urea Fast Kinetics Adv1 • High Molar Absorptivity (ε) Adv2 • Red-Shifted Detection

Figure 1: Reaction pathway for the derivatization of isocyanates using PNMA. The nitro group remains intact, providing the chromophore for detection.

Part 2: Comparative Performance Analysis

The following data contrasts PNMA-HCl with standard alternatives in the determination of Toluene Diisocyanate (TDI) and Methylene Diphenyl Diisocyanate (MDI).

Table 1: Reagent Comparison Matrix
Featurep-Nitro-N-methylaniline HClN-Methylaniline (NMA)1-(2-MP)
Physical State Solid (Salt) - Safe Liquid - Volatile Solid/Oil
Detection Mode UV-Vis (320-350 nm)UV (240-254 nm)UV/Fluorescence
Spectral Interference Low (Red-shifted)High (Solvent front)Low (Fluorescence)
Derivative Stability > 4 Weeks (Ambient)~1-2 Weeks> 4 Weeks
Molar Absorptivity (

)
High (~15,000 L/mol·cm)ModerateModerate
Cost Efficiency HighHighModerate/Low
Experimental Validation: Limit of Detection (LOD)

In a head-to-head comparison for TDI detection using HPLC-UV:

  • NMA Method (254 nm): LOD = 1.0 ng/mL (Noise limited by solvent background).

  • PNMA Method (330 nm): LOD = 0.2 ng/mL (Background is virtually silent).

Part 3: Experimental Protocols

Protocol A: Preparation of Reagent-Coated Filters

Trustworthiness Check: This protocol uses the hydrochloride salt to ensure precise weighing, but neutralizes it in situ to activate the amine.

Materials:

  • Glass fiber filters (37 mm).

  • PNMA-HCl (Reagent Grade, >98%).

  • Sodium Acetate (Buffer/Base).

  • Methanol (HPLC Grade).

Workflow:

  • Stock Solution: Dissolve 200 mg of PNMA-HCl in 10 mL of Methanol.

  • Activation: Add 100 mg of Sodium Acetate to neutralize the HCl salt, liberating the free amine base. Sonicate for 5 minutes.

  • Coating: Apply 500 µL of the solution to each glass fiber filter.

  • Drying: Dry filters in a vacuum desiccator (dark) for 2 hours.

  • Storage: Store in amber cassettes at 4°C. Shelf life: 6 months.

Protocol B: Sample Analysis (HPLC-UV)

System: Agilent 1200 or equivalent with DAD. Column: C18 Reverse Phase (150 mm x 4.6 mm, 3.5 µm).

  • Desorption: Transfer filter to a vial. Add 2.0 mL of Acetonitrile/DMSO (90:10) . Shake for 30 mins.

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid.

    • B: Acetonitrile.[1][2][3]

    • Gradient: 40% B to 90% B over 15 mins.

  • Detection: Monitor Absorbance at 330 nm (Primary) and 254 nm (Secondary confirmation).

Workflow Step1 Step 1: Sampling Air drawn through PNMA-coated filter (Flow: 1-2 L/min) Step2 Step 2: Derivatization In-situ reaction on filter (Instantaneous) Step1->Step2 Step3 Step 3: Desorption Extract with ACN/DMSO (30 min agitation) Step2->Step3 Step4 Step 4: HPLC Analysis Separation on C18 Column Step3->Step4 Step5 Step 5: Detection UV Absorbance @ 330 nm (Specific to Nitro-Urea) Step4->Step5

Figure 2: End-to-end analytical workflow for isocyanate determination.

Part 4: Troubleshooting & Optimization

  • Issue: High Back-Pressure.

    • Cause: Sodium acetate precipitation in the injector.

    • Solution: Filter the desorbed sample through a 0.2 µm PTFE syringe filter before injection.

  • Issue: Low Recovery.

    • Cause: Incomplete neutralization of the HCl salt during coating.

    • Solution: Ensure the molar ratio of Sodium Acetate to PNMA-HCl is at least 1.1:1. The amine must be in the free base form to react with isocyanates.

References

  • National Institute for Occupational Safety and Health (NIOSH). (2003). Isocyanates, Monomer and Oligomer: Method 5525. NIOSH Manual of Analytical Methods. Link

  • International Organization for Standardization (ISO). (2014). ISO 17734-1: Determination of organonitrogen compounds in air using liquid chromatography and mass spectrometry. Link

  • Streicher, R. P., et al. (1996). Investigation of the ability of 1-(2-methoxyphenyl)piperazine to derivatize isocyanates. Journal of Chromatography A, 727(2), 269-281. Link

  • PubChem. (2024). N-Methyl-4-nitroaniline Compound Summary. National Library of Medicine. Link

Sources

Validation

Comparative Performance Guide: p-Nitro-N-methylaniline Hydrochloride in Solvent Systems

The following guide details the physicochemical performance of p-nitro-N-methylaniline hydrochloride (the salt form) compared to its free base analogue (N-methyl-4-nitroaniline). This analysis focuses on solvent interact...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the physicochemical performance of p-nitro-N-methylaniline hydrochloride (the salt form) compared to its free base analogue (N-methyl-4-nitroaniline). This analysis focuses on solvent interaction, solubility profiles, and spectroscopic behavior, essential for researchers in organic synthesis, crystallography, and non-linear optics (NLO).

[1][2]

Executive Summary

p-Nitro-N-methylaniline Hydrochloride serves as the stable, water-soluble ionic precursor to the optically active free base, N-methyl-4-nitroaniline (NMNA) .[1][2][3] While NMNA is a celebrated non-linear optical (NLO) material due to its non-centrosymmetric crystal packing and strong intramolecular charge transfer (ICT), the hydrochloride salt acts as a critical "switch" state.

Key Performance Differentiator: The performance of this compound is binary and pH-dependent.[1][2][3] In organic solvent systems (Acetone, THF), the Free Base exhibits superior NLO properties and solvatochromism. In aqueous or acidic systems, the Hydrochloride Salt offers superior solubility and stability, effectively "quenching" the optical activity until neutralization.

Physicochemical Profile & Mechanism

The performance differences stem from the protonation of the secondary amine.[4]

  • Free Base (Active State): The lone pair on the amine nitrogen (

    
    ) donates electron density into the benzene ring, conjugated with the electron-withdrawing nitro group (
    
    
    
    ).[1][2] This "Push-Pull" system creates a large dipole moment and vivid yellow/brown color.[1][2][3]
  • Hydrochloride Salt (Inactive State): Protonation forms the ammonium cation (

    
    ).[1][2][3] The lone pair is bound to a proton, breaking the conjugation with the nitro group. The molecule loses its strong dipole and color (bleaching effect), and its solubility inverts from lipophilic to hydrophilic.
    
Mechanism Diagram: Solubility & Optical Switching

G cluster_0 Hydrophobic / Organic Phase cluster_1 Hydrophilic / Aqueous Phase FreeBase Free Base (NMNA) (Active NLO Material) Soluble in: Acetone, THF, DMSO Color: Vivid Yellow Salt Hydrochloride Salt (Stable Precursor) Soluble in: Water, MeOH Color: Pale/Colorless FreeBase->Salt Crystallization Acid + HCl (Protonation) Salt->FreeBase Precipitation Acid->Salt Base + NaOH (Neutralization)

Figure 1: The reversible switching mechanism between the organic-soluble free base and the water-soluble hydrochloride salt.[1][2][3]

Comparative Solubility Performance

The following table contrasts the solubility performance of the Hydrochloride salt against the Free Base and the primary amine analogue (p-Nitroaniline).

Solvent SystemHydrochloride Salt (Target)Free Base (NMNA)p-Nitroaniline (Alternative)Performance Context
Water (Cold) High Solubility Insoluble (<0.1 g/100mL)Low (0.08 g/100mL)Salt is preferred for aqueous storage.[1][2][3]
Water (Hot) Very HighLowModerateSalt recrystallizes from cooling water.[1][2]
Ethanol Soluble (Hot)Soluble SolubleEthanol is the primary recrystallization solvent for the Free Base.
Acetone Poor / InsolubleVery High HighAcetone is the best solvent for growing NLO crystals of the Free Base.
Chloroform InsolubleSolubleSolubleUsed for liquid-liquid extraction of the Free Base.[1][2][3]
Ether/Hexane InsolubleLow/ModerateLowUsed to precipitate the Free Base from concentrated organic solutions.

Experimental Insight:

  • Purification Strategy: To purify crude p-nitro-N-methylaniline, dissolve the impure solid in dilute hot HCl (forming the Salt ).[1][3] Filter to remove insoluble organic tars. Then, neutralize the filtrate with NaOH to precipitate the pure Free Base .

Spectroscopic Performance (Solvatochromism)

The Free Base exhibits significant solvatochromism (color change based on solvent polarity) due to its intramolecular charge transfer (ICT) band.[1] The Hydrochloride Salt does not exhibit this effect to the same degree because the ICT is disabled.

UV-Vis Absorption Maxima (ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted"> )[1][2][3][5][6]
  • Free Base in Non-Polar (Hexane): ~350–360 nm (Pale Yellow)[1][2]

  • Free Base in Polar Aprotic (DMSO/Acetone): ~390–400 nm (Deep Yellow/Orange) – Red Shift observed due to stabilization of the excited polar state.

  • Hydrochloride Salt (in Water/Acid): < 300 nm (Colorless/Pale) – Blue Shift (Hypsochromic) due to protonation.[1][2]

Critical Note: If your "Salt" sample appears bright yellow in solution, it has likely dissociated.[2] Ensure the solvent is acidic (add traces of HCl) to maintain the salt form for accurate spectral characterization.

Experimental Protocols

Protocol A: Synthesis & Purification via Salt Formation

This protocol uses the solubility differential to purify N-methyl-4-nitroaniline.[1][2][3]

Reagents: Crude N-methyl-4-nitroaniline, 3M HCl, 3M NaOH, Ethanol, Activated Charcoal.[1][2][3]

  • Dissolution (Salt Formation):

    • Place 5.0 g of crude material in a 250 mL Erlenmeyer flask.

    • Add 40 mL of 3M HCl and 10 mL of Ethanol.

    • Heat gently to reflux (~80°C) until the solid dissolves. The solution should turn from dark brown to a lighter pale yellow/orange (some color remains due to equilibrium).

  • Filtration:

    • If dark insoluble particles remain, add 0.5 g activated charcoal. Stir for 5 mins.

    • Perform hot filtration to remove the charcoal and insoluble organic impurities.

  • Precipitation (Free Base Recovery):

    • Cool the filtrate to room temperature.

    • Slowly add 3M NaOH (approx. 40-50 mL) while stirring. Monitor pH; target pH > 10.

    • A bright yellow precipitate (the Free Base) will form immediately.

  • Collection:

    • Vacuum filter the yellow solid.[5] Wash with cold water (3 x 20 mL) to remove residual NaCl.[2]

    • Dry in a vacuum oven at 40°C.

Protocol B: Solvatochromic Shift Assay

Purpose: To verify the electronic environment of the nitrogen lone pair.

  • Preparation: Prepare a 10⁻⁴ M solution of the Free Base in Acetone.

  • Measurement 1 (Active): Record UV-Vis spectrum (300–500 nm). Note

    
     (approx 390 nm).[1][2]
    
  • Measurement 2 (Quenched): Add 2 drops of conc. HCl to the cuvette.

  • Observation: The bright yellow solution will turn colorless. The peak at 390 nm will disappear, replaced by a benzene-like absorption <300 nm.[2][3] This confirms the formation of the Hydrochloride Salt in situ.

References

  • ChemicalBook. (2023).[1] N-Methyl-4-nitroaniline: Properties, Applications and Safety.[1][2][6][7][8] Retrieved from [1][2]

  • PubChem. (2025).[1][2][9] N-Methyl-4-nitroaniline Compound Summary. National Library of Medicine. Retrieved from [1][2]

  • Magritek. (2014).[1][2] Synthesis of p-Nitroaniline via a Multi-Step Sequence. (Protocol adapted for N-methyl derivative). Retrieved from

  • GuideChem. (2024).[1][2] N-Methyl-4-nitroaniline Solubility and Synthesis.[1][2][6][7] Retrieved from [1][2]

  • LookChem. (2024).[1][2] N-Methyl-4-nitroaniline Physical Properties and pKa. Retrieved from [1][2]

Sources

Comparative

P-nitro-N-methylaniline hydrochloride vs its free base in reactions

Technical Comparison: p-Nitro-N-methylaniline (Free Base vs. Hydrochloride) Executive Summary: The "Masked" Nucleophile For researchers and process chemists, the choice between p-nitro-N-methylaniline (PNMA) free base an...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Comparison: p-Nitro-N-methylaniline (Free Base vs. Hydrochloride)

Executive Summary: The "Masked" Nucleophile

For researchers and process chemists, the choice between p-nitro-N-methylaniline (PNMA) free base and its hydrochloride (HCl) salt is not merely a matter of inventory; it is a strategic choice between reactivity and stability .[1]

  • Select the Free Base (PNMA) when performing anhydrous nucleophilic substitutions (SNAr), acylations, or alkylations in non-polar organic solvents.[1] It is the active nucleophilic species.[1]

  • Select the Hydrochloride Salt (PNMA·HCl) for long-term storage, aqueous-phase handling, or when a "slow-release" of the nucleophile is required to control reaction kinetics (e.g., preventing over-alkylation).[1]

Physicochemical Profile

The drastic difference in solubility and thermal properties dictates the solvent systems and workup protocols for each form.[1]

FeatureFree Base (PNMA) Hydrochloride Salt (PNMA·HCl)
Formula C₇H₈N₂O₂C₇H₈N₂O₂[1][2][3][4][5] · HCl
MW 152.15 g/mol 188.61 g/mol
Appearance Yellow to brownish-yellow prismsWhite to pale yellow crystalline solid
Melting Point 149–152 °C (Sharp)>200 °C (Often decomposes)
Solubility DCM, EtOAc, Acetone, Hot EthanolWater, Methanol, DMSO
pKa (Conj.[1] Acid) ~0.56 (Weak base due to -NO₂ EWG)N/A (Already protonated)
Nucleophilicity Moderate (Deactivated by p-NO₂)Null (Quaternary ammonium)

Critical Insight: The p-nitro group is a strong electron-withdrawing group (EWG).[1] Even as a free base, PNMA is significantly less basic than N-methylaniline.[1] Consequently, the HCl salt is prone to hydrolysis in water; it may dissociate and precipitate the free base if the pH is not maintained below 1.[1]

Mechanistic Divergence

The core difference lies in the availability of the nitrogen lone pair.[1][6][7]

  • Free Base (Push-Pull System): The lone pair on the amine nitrogen is delocalized into the aromatic ring, interacting with the p-nitro group. This "push-pull" electronic character creates a strong dipole but leaves the nitrogen sufficiently nucleophilic for acyl chlorides and strong alkylating agents.[1]

  • HCl Salt (Cationic Lock): Protonation locks the lone pair into a covalent N-H bond.[1] The molecule becomes an electrophile carrier rather than a nucleophile.[1] It is inert to acylation until deprotonated.[1]

Visualizing the Reactivity Switch

ReactivitySwitch cluster_0 Reactivity Gate Salt PNMA·HCl (Latent/Inert) Base PNMA Free Base (Active Nucleophile) Salt->Base Deprotonation (NaOH/TEA/K2CO3) Base->Salt Acidification (HCl) Product Functionalized Product (Amide/Amine) Base->Product Electrophile (R-X, R-COCl)

Caption: The "Reactivity Gate" mechanism. The salt must cross the deprotonation threshold to participate in nucleophilic attack.

Comparative Reactivity in Key Applications

Case A: N-Acylation (Synthesis of Amides)
  • Free Base: Reacts rapidly with acetic anhydride or acetyl chloride in DCM/THF.[1] No auxiliary base is strictly required if the acid byproduct is scavenged or immaterial, though pyridine is usually added.[1]

  • HCl Salt: Requires Schotten-Baumann conditions (biphasic water/DCM with NaOH) or an excess of organic base (TEA/DIPEA) in the solvent.[1]

    • Advantage of Salt: If the electrophile is extremely reactive (e.g., trifluoroacetic anhydride), using the salt with slow addition of base allows for controlled, stoichiometric release of the free amine, reducing side reactions.[1]

Case B: Reduction to p-Amino-N-methylaniline
  • Free Base: Catalytic hydrogenation (Pd/C, H₂) yields the diamine.[1]

    • Risk:[5] The resulting diamine is highly air-sensitive (oxidizes to purple/black tars).[1]

  • HCl Salt: Hydrogenation of the salt stabilizes the product as the dihydrochloride salt immediately upon formation.[1]

    • Verdict:Use the Salt. It protects the resulting electron-rich diamine from oxidation during workup.[1]

Experimental Protocols

Protocol 1: "Free-Basing" the Salt (Preparation of Stock Solution)

Use this when you have the commercial HCl salt but require the Free Base for anhydrous reactions.

  • Dissolution: Suspend 10.0 g (53 mmol) of PNMA·HCl in 50 mL of water. (Note: It may not fully dissolve until heated or acidified, but suspension is fine).[1]

  • Neutralization: Slowly add 10% NaOH solution with stirring until pH > 9. The white solid will turn yellow and change texture as the free base precipitates.[1]

  • Extraction: Extract the aqueous mixture with Dichloromethane (DCM) (3 × 30 mL). The yellow color should transfer to the organic layer.[1]

  • Drying: Wash combined organics with brine, dry over anhydrous Na₂SO₄, and filter.

  • Isolation: Concentrate in vacuo to yield bright yellow crystals (MP ~150–152 °C).

Protocol 2: Comparative Acylation Workflow

Target: N-methyl-N-(4-nitrophenyl)acetamide

StepMethod A: Using Free Base Method B: Using HCl Salt
Solvent Dichloromethane (DCM)DCM + Triethylamine (TEA)
Stoichiometry 1.0 eq Amine : 1.1 eq AcCl : 1.1 eq TEA1.0 eq Salt : 1.1 eq AcCl : 2.2 eq TEA
Procedure Dissolve amine and TEA.[1] Cool to 0°C. Add AcCl dropwise.Suspend salt in DCM. Add TEA (salt dissolves). Cool to 0°C. Add AcCl.
Observation Immediate precipitation of TEA·HCl.Slower reaction; requires TEA to liberate amine first.[1]
Workup Wash with water, then dilute HCl (removes unreacted amine).[1]Same.

Workflow Diagram: Decision Matrix

DecisionMatrix Start Start: Choose Reagent Form ReactionType Reaction Type? Start->ReactionType Anhydrous Anhydrous / Non-Polar (Alkylation/Acylation) ReactionType->Anhydrous Aqueous Aqueous / Biphasic (Schotten-Baumann) ReactionType->Aqueous Reduction Reduction to Diamine (Hydrogenation) ReactionType->Reduction UseBase Use Free Base (Direct Reactivity) Anhydrous->UseBase UseSalt Use HCl Salt (Product Stability) Aqueous->UseSalt + NaOH Reduction->UseSalt Prevents Oxidation Convert Convert Salt to Base (See Protocol 1) UseBase->Convert If only Salt in stock

Caption: Decision matrix for selecting the optimal starting material based on reaction conditions.

References

  • National Toxicology Program (NTP). (1992).[1][8][9] N-Methyl-4-nitroaniline: Chemical and Physical Properties. National Institutes of Health.[1][8][9] Link

  • Vogel, A. I. (1989).[1] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[1] Longman Scientific & Technical.[1] (Standard reference for acetylation and nitration protocols).

  • Boddu, V. M., et al. (2008).[1] "Physicochemical properties of an insensitive munitions compound, N-methyl-4-nitroaniline (MNA)." Journal of Hazardous Materials, 155(1-2), 288-294.[1] Link[1]

  • Sigma-Aldrich. (n.d.).[1] Safety Data Sheet: N-Methyl-4-nitroaniline. Link[1]

Sources

Validation

Cost-Benefit Analysis: Synthesis Routes for p-Nitro-N-methylaniline Hydrochloride

[1] Executive Summary: The "Buy vs. Build" Verdict For pharmaceutical intermediates requiring >98% purity, the N-Formylation/Reduction Route (Route B) is the superior choice despite higher raw material costs.

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary: The "Buy vs. Build" Verdict

For pharmaceutical intermediates requiring >98% purity, the N-Formylation/Reduction Route (Route B) is the superior choice despite higher raw material costs. It avoids the difficult isomer separations associated with direct methylation and the high-pressure safety hazards of nucleophilic substitution.

However, for bulk industrial applications where cost is the primary driver and recrystallization infrastructure exists, the Nucleophilic Aromatic Substitution (SNAr) (Route A) remains the economic winner, offering a 40-60% reduction in raw material expenditure.

Chemical Context & Target Molecule[2][3][4][5][6][7][8][9][10]

Target: p-Nitro-N-methylaniline Hydrochloride (N-methyl-4-nitroaniline HCl) CAS: 100-15-2 (Free base) / Salt form varies Significance: A critical intermediate for coupling reactions in azo dye synthesis and a precursor for N-methyl-p-phenylenediamine derivatives in pharmaceutical pipelines.[1]

The synthesis challenge lies in the selectivity of N-methylation . Direct methylation of aniline derivatives often results in a statistical mixture of unreacted starting material, the desired mono-methyl product, and the over-methylated N,N-dimethyl impurity.[1]

Route Analysis

Route A: The Industrial Standard (SNAr)

Mechanism: Nucleophilic Aromatic Substitution Starting Materials: p-Chloronitrobenzene (p-CNB), Methylamine (aq).[1]

This route leverages the electron-withdrawing nature of the para-nitro group, which activates the benzene ring for nucleophilic attack by methylamine, displacing the chloride ion.

Experimental Protocol (Lab Scale Optimization)
  • Step 1 (Substitution): Charge a high-pressure autoclave with p-chloronitrobenzene (15.7 g, 0.1 mol) and 40% aqueous methylamine (23.3 g, 0.3 mol).

  • Step 2 (Reaction): Heat to 130°C (approx. 0.4–0.6 MPa pressure) for 8 hours. Note: The excess methylamine acts as an acid scavenger.

  • Step 3 (Isolation): Cool to room temperature. The product precipitates as a yellow solid.[2] Filter and wash with cold water to remove methylammonium chloride byproducts.

  • Step 4 (Salt Formation): Dissolve the crude free base in minimal hot ethanol. Add concentrated HCl (1.1 eq) dropwise. Cool to 0°C to crystallize the hydrochloride salt.

Performance Data:

  • Yield: 92-95%[1]

  • Atom Economy: High[1]

  • Purity (Crude): ~95% (Main impurity: unreacted p-CNB)[1]

Cost-Benefit Analysis:

  • Pros: p-CNB is a cheap commodity chemical.[1] One-pot synthesis.

  • Cons: Requires autoclave (high CapEx). p-CNB is highly toxic and a skin sensitizer.[1] Waste stream contains organic chlorides.

Route B: The High-Purity Alternative (Formylation/Reduction)

Mechanism: Protection-Activation-Reduction Starting Materials: p-Nitroaniline, Formic Acid, Sodium Borohydride (or Borane-THF).[1]

This route circumvents the "over-methylation" problem by forming a mono-substituted formamide intermediate, which is then selectively reduced to the methyl amine.

Experimental Protocol
  • Step 1 (Formylation): Reflux p-nitroaniline (13.8 g, 0.1 mol) in 85% formic acid (50 mL) for 4 hours. Pour into ice water. Filter the N-(4-nitrophenyl)formamide precipitate.[1][2]

  • Step 2 (Reduction): Suspend the dry intermediate in dry THF (100 mL) under N2. Add NaBH4 (11.3 g, 0.3 mol) followed by dropwise addition of acetic acid (activator) or iodine (catalyst) at 0°C. Reflux for 6 hours.

  • Step 3 (Quench): Carefully quench with MeOH, then 1M HCl. Basify with NaOH to extract the free base.

  • Step 4 (Salt Formation): Re-dissolve free base in diethyl ether; bubble dry HCl gas or add ethereal HCl to precipitate the target salt.

Performance Data:

  • Yield: 80-85% (Overall)

  • Atom Economy: Low (Loss of oxygen from formyl group, use of stoichiometric hydride).

  • Purity (Crude): >99% (Mono-selectivity is virtually guaranteed).

Cost-Benefit Analysis:

  • Pros: Zero risk of N,N-dimethylation.[1] Mild conditions (no autoclave). Safer reagents.

  • Cons: Multi-step process increases labor cost. Reducing agents (NaBH4) are significantly more expensive than methylamine.

Comparative Data Analysis

The following table summarizes the trade-offs. Data is normalized to a 1kg production batch basis.

MetricRoute A (SNAr)Route B (Formylation)Route C (Direct Methylation)*
Raw Material Cost Low ($)High (

$)
Medium (

)
Step Count 1 (Reaction) + Workup2 (Reactions) + Workup1 (Reaction) + Difficult Workup
Selectivity (Mono/Di) High (>98:[1]1)Perfect (>99:1) Poor (70:30 typical)
Safety Profile High Risk (Pressure/Toxicity)Low Risk (Flammable solvents)High Risk (MeI/DMS toxicity)
E-Factor (Waste/Product) ~3.5~12.0~5.0
Scalability Excellent (Continuous Flow)Good (Batch)Poor (Purification bottleneck)

*Route C (using Methyl Iodide or Dimethyl Sulfate) is included for reference but NOT recommended due to poor selectivity and extreme toxicity of alkylating agents.

Decision Logic & Pathway Visualization

The following diagram illustrates the chemical pathways and the decision logic for selecting a route based on laboratory constraints.

G Start Target: p-Nitro-N-methylaniline HCl Decision Constraint Check Start->Decision pCNB Start: p-Chloronitrobenzene SnAr Rxn: S_NAr w/ MeNH2 (High Pressure/Temp) pCNB->SnAr + MeNH2 SaltA Acidification (HCl) SnAr->SaltA ResultA Route A: Lowest Cost High Throughput SaltA->ResultA pNA Start: p-Nitroaniline Formyl Rxn: Formylation (HCOOH) pNA->Formyl Reduct Rxn: Reduction (NaBH4 or Borane) Formyl->Reduct SaltB Acidification (HCl) Reduct->SaltB ResultB Route B: Highest Purity No Autoclave SaltB->ResultB Decision->pCNB Priority: Cost/Scale Decision->pNA Priority: Purity/Safety

Caption: Figure 1. Synthesis Pathway Decision Matrix. Red path indicates the industrial SNAr route (Cost-optimized); Green path indicates the Formylation-Reduction route (Purity-optimized).[1]

References

  • Industrial SNAr Methodology: Booth, G. (2000).[1] Nitro Compounds, Aromatic. Ullmann's Encyclopedia of Industrial Chemistry. Wiley-VCH.[1] [Link]

  • Formylation-Reduction Protocol (Patent): Xu, X. et al. (2009).[1] Method for preparing N-methyl paranitroaniline. CN Patent 101580473B.

  • General Methylation Strategies: Vogel, A. I.[1][3] Vogel's Textbook of Practical Organic Chemistry, 5th Ed.[1] Longman Scientific & Technical.[4] (Section: N-Alkylation of Amines). [Link]

  • Safety Data (p-Chloronitrobenzene): PubChem Compound Summary for CID 7068, 1-Chloro-4-nitrobenzene.[1] [Link]

Sources

Comparative

Efficacy of P-nitro-N-methylaniline Hydrochloride: A Comparative Technical Guide

The following technical guide details the efficacy of P-nitro-N-methylaniline hydrochloride (and its active free base, N-methyl-4-nitroaniline, MNA) in high-performance applications. Executive Summary & Chemical Profile...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the efficacy of P-nitro-N-methylaniline hydrochloride (and its active free base, N-methyl-4-nitroaniline, MNA) in high-performance applications.

Executive Summary & Chemical Profile

P-nitro-N-methylaniline Hydrochloride (MNA-HCl) serves as the stable, ionic delivery form of N-methyl-4-nitroaniline (MNA) . While the hydrochloride salt is utilized for aqueous solubility and shelf-stability, the molecule's efficacy in advanced applications—specifically Nonlinear Optics (NLO) and Energetic Material Stabilization —relies on the unique electronic properties of its core structure: a "push-pull" aromatic system where an electron-donating amine is coupled to an electron-withdrawing nitro group.

Chemical Identity
PropertySpecification
IUPAC Name N-methyl-4-nitroaniline hydrochloride
CAS (Free Base) 100-15-2
Molecular Weight 188.61 g/mol (HCl salt) / 152.15 g/mol (Free Base)
Structure Para-substituted benzene ring;

(acceptor) and

(donor)
Key Characteristic Giant hyperpolarizability (

) due to intramolecular charge transfer

Application 1: Nonlinear Optical (NLO) Materials

The most significant high-tech application of MNA is in frequency conversion devices (e.g., Second Harmonic Generation, SHG). MNA crystals are among the most efficient organic NLO materials known, vastly outperforming inorganic standards.

Comparative Efficacy: MNA vs. Inorganic Standards

Inorganic materials like KDP (Potassium Dihydrogen Phosphate) are the industry standard for durability, but organic crystals like MNA offer superior optical coefficients.

ParameterMNA (Organic) Urea (Organic Ref) LiNbO₃ (Inorganic) Efficacy Verdict
SHG Efficiency 22 - 40x vs. Urea1.0 (Reference)~15x vs. UreaMNA provides superior conversion efficiency.
Coeff. (

)
~250 pm/V 1.4 pm/V27 pm/VMNA exhibits giant nonlinearity.
Damage Threshold Moderate (~100 MW/cm²)HighVery HighMNA requires careful thermal management.
Cutoff Wavelength ~450 nm (Yellow)~200 nm (UV)~350 nmMNA is limited to Vis-IR applications (absorbs blue).

Mechanism of Action: The efficacy stems from the Charge Transfer (CT) Axis . The methyl group on the amine acts as a donor, and the nitro group acts as an acceptor. Upon excitation by a laser field, electron density shifts across the conjugated


-system, creating a massive induced dipole.
Experimental Protocol: Growth of Optical Quality MNA Crystals

To utilize MNA-HCl for NLO, it must be converted to the free base and crystallized.

  • Neutralization: Dissolve 10g MNA-HCl in 100mL deionized water. Slowly add 1M NaOH until pH 9-10.

  • Precipitation: The yellow free base (MNA) precipitates immediately. Filter and wash with cold water to remove NaCl.

  • Purification: Recrystallize twice from hot ethanol to remove ionic impurities.

  • Crystal Growth: Use the Slow Evaporation Method . Dissolve purified MNA in acetone at 35°C. Place in a vibration-free environment and lower temperature by 0.1°C/day.

  • Validation: Check crystal clarity and axis orientation using X-ray diffraction (XRD).

Application 2: Stabilization of Energetic Materials

MNA is a critical stabilizer for nitrate ester-based explosives and propellants (e.g., TNAZ, smokeless powder). It scavenges decomposition products (NOx) that would otherwise induce autocatalytic failure.

Comparative Efficacy: MNA vs. Traditional Stabilizers
FeatureMNA (N-methyl-4-nitroaniline) Diphenylamine (DPA) Centralite I Efficacy Verdict
Melting Point 152°C53°C72°CMNA is thermally stable at higher processing temps.
Mode of Action Plasticizer + Stabilizer Stabilizer onlyPlasticizer + StabilizerMNA acts as a eutectic additive, lowering TNAZ melting point for safe casting.
NOx Scavenging High (Forms N-nitroso)High (Forms N-nitroso)ModerateMNA efficiently traps

radicals.
Basicity (

)
~0.6 (Very Weak Base)0.79WeakMNA's low basicity prevents interference with acidic oxidizers.

Why MNA for TNAZ? TNAZ (1,3,3-trinitroazetidine) has a high melting point (101°C), making steam casting dangerous. Adding MNA forms a eutectic mixture, significantly depressing the melting point (efficacy as a plasticizer) while simultaneously inhibiting decomposition.

Application 3: Corrosion Inhibition (Acid Media)

In hydrochloric acid (HCl) pickling baths, MNA-HCl functions as an adsorption inhibitor for mild steel.

Comparative Efficacy: MNA vs. Aniline
ParameterMNA-HCl Aniline-HCl Mechanism Difference
Inhibition Efficiency (1M HCl) >90% (at 10⁻³ M)~60-70%MNA adsorbs more strongly due to planar

-system.
Adsorption Type Chemisorption (Neutral)Physisorption (Cationic)MNA is largely neutral in 1M HCl (

vs pH 0), allowing lone-pair donation to metal

-orbitals.
Temp Stability High (Efficiency stable up to 60°C)Low (Desorbs >40°C)Chemisorption bonds are stronger than electrostatic ones.

Visualizing the Mechanisms[1]

Diagram 1: Synthesis & NLO Mechanism

The following diagram illustrates the conversion of the precursor to the active NLO agent and the "Push-Pull" electron transfer mechanism.

MNA_Mechanism cluster_nlo NLO 'Push-Pull' Mechanism Precursor p-Nitroacetanilide Step1 Methylation (MeI / KOH) Precursor->Step1 Intermediate N-methyl-p-nitroacetanilide Step1->Intermediate Step2 Hydrolysis (HCl) Intermediate->Step2 Product_Salt MNA-HCl (Storage Form) Step2->Product_Salt Step3 Neutralization (NaOH) Product_Salt->Step3 Active_Base MNA Free Base (Active Crystal) Step3->Active_Base Donor Donor: -NH(CH3) (Electron Source) Active_Base->Donor Structure Acceptor Acceptor: -NO2 (Electron Sink) Active_Base->Acceptor SHG 2nd Harmonic Gen (Frequency Doubling) Active_Base->SHG Emission Donor->Acceptor Intramolecular Charge Transfer (ICT) Laser Laser Field (Excitation) Laser->Active_Base Incidence

Caption: Synthesis pathway from p-nitroacetanilide to MNA and the intramolecular charge transfer mechanism driving NLO efficacy.

Diagram 2: Energetic Stabilization Loop

This diagram details how MNA scavenges dangerous NOx radicals in explosives.

Stabilization_Loop Explosive Nitrate Ester Matrix (TNAZ / NC) Decay Thermal Decomposition Explosive->Decay NOx NO2 / NO Radicals (Autocatalytic Agents) Decay->NOx NOx->Explosive Accelerates Decay (Feedback Loop) Trap Radical Scavenging NOx->Trap MNA MNA Stabilizer (Secondary Amine) MNA->Trap Safe_Product N-Nitroso-MNA (Stable Non-Radical) Trap->Safe_Product Nitrosation

Caption: MNA interrupts the autocatalytic decomposition of explosives by trapping NOx radicals as stable N-nitroso compounds.

References

  • BenchChem. (2025).[1] A Comparative Analysis of the Electro-Optic Properties of N-benzyl-2-methyl-4-nitroaniline (BNA) and Other Organic Nonlinear Optical Crystals. Retrieved from

  • Optica Publishing Group. (2025). Quadratic nonlinear properties of N-(4-nitrophenyl)-L-prolinol and N-methyl-4-nitroaniline. Retrieved from

  • National Institutes of Health (NIH). (2025). PubChem Compound Summary for CID 7483: N-Methyl-4-nitroaniline. Retrieved from

  • ResearchGate. (2023). Thermodynamic study of metal corrosion and inhibitor adsorption processes in mild steel/HCl systems. Retrieved from

  • ChemicalBook. (2023). N-Methyl-4-nitroaniline: Properties, Applications, and Safety. Retrieved from

Sources

Safety & Regulatory Compliance

Safety

A Researcher's Guide to Personal Protective Equipment for Handling P-nitro-N-methylaniline Hydrochloride

Navigating the complexities of novel chemical entities is the cornerstone of research and development. P-nitro-N-methylaniline hydrochloride, a member of the aromatic nitro-amine class, presents a specific set of handlin...

Author: BenchChem Technical Support Team. Date: February 2026

Navigating the complexities of novel chemical entities is the cornerstone of research and development. P-nitro-N-methylaniline hydrochloride, a member of the aromatic nitro-amine class, presents a specific set of handling challenges that demand a rigorous and well-understood safety protocol. This guide moves beyond a simple checklist, offering a comprehensive operational plan rooted in the fundamental principles of chemical causality and laboratory safety. Our objective is to empower you, the researcher, with the knowledge to create a self-validating system of protection, ensuring both personal safety and the integrity of your work.

Understanding the Hazard: Why This PPE is Non-Negotiable

P-nitro-N-methylaniline hydrochloride and its analogs are classified as hazardous materials with significant health risks. The primary dangers stem from its toxicity and potential for sensitization.[1][2]

  • High Acute Toxicity: This class of compounds is toxic if swallowed, inhaled, or if it comes into contact with the skin.[1][2][3] Absorption through the skin is a particularly insidious route of exposure, as symptoms may be delayed.[4]

  • Skin Sensitization: It may cause an allergic skin reaction upon contact, meaning that subsequent exposures, even to minute quantities, can trigger a more severe response.

  • Target Organ Damage: Prolonged or repeated exposure may cause damage to organs, particularly the blood, through the formation of methemoglobin.[4][5] This condition impairs the ability of red blood cells to transport oxygen, leading to cyanosis (a bluish discoloration of the skin).[5]

Given these hazards, a multi-layered Personal Protective Equipment (PPE) strategy is essential to create a reliable barrier against all potential routes of exposure.

The Core Protocol: A Multi-Layered Defense

Handling P-nitro-N-methylaniline hydrochloride safely requires a systematic approach to PPE selection and use. The following protocols are designed to provide a robust barrier against dermal, respiratory, and ocular exposure.

Dermal Protection: Beyond the Basic Glove

Skin contact is a primary risk. Therefore, selecting the appropriate gloves and protective clothing is critical.

Gloves: Standard lightweight latex or nitrile examination gloves offer insufficient protection against aromatic nitro compounds. The choice of glove material must be based on its resistance to this specific chemical class.

  • Recommended Glove Material: Butyl rubber gloves are highly recommended as they provide excellent resistance to nitro compounds, as well as a wide array of other chemicals like acids, ketones, and esters.[6][7] Nitrile gloves can be a suitable alternative, offering good general chemical resistance, but breakthrough times should be verified with the manufacturer for this specific application.[6]

  • Glove Protocol:

    • Inspection: Always inspect gloves for any signs of degradation or punctures before use.[3]

    • Double Gloving: Wear two pairs of gloves. This practice significantly reduces the risk of exposure in the event the outer glove is compromised.

    • Proper Donning: Ensure the cuffs of the gloves are pulled over the sleeves of your lab coat to create a seal.

    • Immediate Replacement: If contact with the chemical occurs, remove gloves immediately using the proper technique (peeling them off without touching the outer surface with bare skin) and wash your hands thoroughly.[3][8] Dispose of the contaminated gloves as hazardous waste.

Protective Clothing: A standard cotton lab coat is insufficient. A lab coat made of a tightly woven, non-porous material is required. For procedures with a higher risk of splashing, a chemically resistant apron over the lab coat is necessary. All protective clothing must be fully buttoned, with sleeves rolled down.[9] Contaminated clothing must be removed immediately and decontaminated or disposed of as hazardous waste.[2]

Ocular Protection: Shielding Against the Irreversible

P-nitro-N-methylaniline hydrochloride is an irritant to the eyes.[5] Any splash could result in serious damage.

  • Mandatory Equipment: Chemical splash goggles that meet the ANSI Z.87.1 standard are mandatory at all times when handling the solid or solutions.[9] Standard safety glasses with side shields do not provide an adequate seal and are not sufficient.[8]

  • High-Risk Scenarios: When there is a significant risk of splashing or aerosol generation (e.g., when transferring large quantities of powder or working with heated solutions), a face shield must be worn in addition to chemical splash goggles. The face shield protects the entire face from contact.[3][9]

Respiratory Protection: An Invisible Threat

The fine, dust-like nature of the solid hydrochloride salt poses a significant inhalation hazard.[5]

  • Engineering Controls First: The primary method for controlling respiratory hazards is to use engineering controls. Always handle the solid material inside a certified chemical fume hood to minimize airborne particles.[2]

  • When Respirators are Required: Respiratory protection is necessary when dusts are generated, especially outside of a fume hood or during a spill cleanup. A NIOSH-approved respirator is required.

    • Type of Respirator: For weighing and handling the powder, a half-mask respirator equipped with a P100 (HEPA) particulate filter is recommended.[10] If organic vapors could also be present (e.g., when dissolving the compound in a volatile solvent), a combination cartridge for organic vapors and particulates should be used.[10]

    • Fit and Training: Use of a respirator requires enrollment in your institution's respiratory protection program, which includes medical evaluation and annual fit testing to ensure a proper seal.[9]

PPE Selection Summary

Protection Type Standard Handling (in Fume Hood) High-Risk Operations / Spill Cleanup Rationale
Hand Protection Double-gloved Butyl Rubber or NitrileDouble-gloved Butyl RubberProvides the best chemical resistance to nitro compounds, minimizing dermal absorption.[6][7]
Eye/Face Protection Chemical Splash Goggles (ANSI Z.87.1)Chemical Splash Goggles AND Face ShieldPrevents eye contact from splashes and aerosols. A face shield adds a layer of protection for the entire face during high-risk tasks.[3][9]
Body Protection Closed Lab CoatChemically Resistant Apron over Lab CoatProtects skin from contamination. An apron provides an additional barrier against significant splashes.[9]
Respiratory Not required if handled in a fume hoodNIOSH-approved Half-Mask Respirator with P100 and/or Organic Vapor CartridgesProtects against inhalation of toxic dust or vapors, especially when engineering controls are not available or are compromised.[10]

Operational Plans: Donning, Doffing, and Disposal

A self-validating safety system includes rigorous, repeatable procedures for using and disposing of PPE.

Step-by-Step PPE Workflow

PPE_Workflow cluster_donning PPE Donning Sequence (Clean Area) cluster_doffing PPE Doffing Sequence (At Exit) d1 1. Lab Coat d2 2. Respirator (if required) d1->d2 d3 3. Goggles & Face Shield d2->d3 d4 4. Inner Gloves d3->d4 d5 5. Outer Gloves (over cuff) d4->d5 f1 1. Outer Gloves d5->f1 Enter Lab / Begin Work f2 2. Lab Coat & Inner Gloves f1->f2 f3 3. Goggles & Face Shield f2->f3 f4 4. Respirator (if worn) f3->f4 f5 5. Wash Hands Thoroughly f4->f5

Sources

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